molecular formula C12H8ClFN2O2 B1410983 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate CAS No. 1993323-78-6

4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate

Cat. No.: B1410983
CAS No.: 1993323-78-6
M. Wt: 266.65 g/mol
InChI Key: WYRQJYICMJJFKN-UHFFFAOYSA-N
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Description

4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate is a useful research compound. Its molecular formula is C12H8ClFN2O2 and its molecular weight is 266.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-chlorophenyl) N-(4-fluoropyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2O2/c13-8-1-3-10(4-2-8)18-12(17)16-11-7-9(14)5-6-15-11/h1-7H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRQJYICMJJFKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=O)NC2=NC=CC(=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate

Abstract

This technical guide provides a comprehensive framework for the investigation and elucidation of the mechanism of action for the novel compound, 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate. As specific literature on this molecule is not currently available, this document synthesizes information from the broader class of carbamate compounds and structurally related molecules to propose a primary hypothesized mechanism and a detailed experimental strategy for its validation. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities.

Introduction and Compound Class Context

4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate is a synthetic organic molecule belonging to the carbamate class of compounds. Carbamates are esters of carbamic acid and are widely recognized for their diverse biological activities. Historically, their most prominent application has been as insecticides, where their primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[1][2][3] The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.[3][4]

The structure of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate, featuring a 4-chlorophenyl group and a 4-fluoropyridin-2-yl moiety, suggests a potential for diverse biological interactions beyond AChE inhibition. The presence of halogenated aromatic rings is a common feature in many biologically active compounds, including kinase inhibitors and other targeted therapies.[5][6][7] Therefore, while AChE inhibition is a primary hypothesis, a comprehensive investigation should also consider other potential molecular targets.

This guide will first elaborate on the hypothesized primary mechanism of action and then present a detailed, multi-faceted experimental plan to rigorously test this hypothesis and explore alternative mechanisms.

Hypothesized Primary Mechanism of Action: Acetylcholinesterase Inhibition

Based on the core carbamate scaffold, the most probable mechanism of action for 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate is the inhibition of acetylcholinesterase.

The Cholinergic Synapse and AChE Function

Acetylcholine (ACh) is a critical neurotransmitter that mediates signals at neuromuscular junctions and in the central and peripheral nervous systems. After its release into the synaptic cleft, ACh binds to its receptors on the postsynaptic membrane. To terminate the signal, ACh is rapidly hydrolyzed by AChE into choline and acetic acid.

Carbamate-Mediated AChE Inhibition

Carbamate inhibitors like 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate are expected to act as pseudo-substrates for AChE. They bind to the active site of the enzyme and transfer their carbamoyl group to a serine residue, forming a carbamoylated enzyme complex. This complex is significantly more stable and hydrolyzes much more slowly than the acetylated enzyme formed with acetylcholine.[2][3] This effective inactivation of AChE leads to the accumulation of ACh in the synapse, causing a state of persistent depolarization and cholinergic crisis.[3][4]

Signaling Pathway

The downstream effects of AChE inhibition are a direct consequence of acetylcholine accumulation and subsequent over-activation of muscarinic and nicotinic acetylcholine receptors.

AChE_Inhibition_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic ACh Receptors (Muscarinic/Nicotinic) ACh->Receptor Binds to Compound 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate Compound->AChE Inhibits Downstream_Signaling Continuous Nerve Impulse (Cholinergic Crisis) Receptor->Downstream_Signaling Activates

Caption: Hypothesized signaling pathway of AChE inhibition.

Experimental Validation Strategy

A multi-tiered approach is essential to validate the hypothesized mechanism and explore off-target effects.

Tier 1: In Vitro Enzymatic Assays

The initial step is to directly assess the inhibitory potential of the compound on purified acetylcholinesterase.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a widely accepted method for quantifying AChE activity.[8]

Materials:

  • Purified acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate (test compound)

  • Positive control (e.g., physostigmine or neostigmine)

  • 96-well microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution series to determine the IC50 value.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • DTNB solution

    • Test compound at various concentrations (or positive control/vehicle control)

    • AChE enzyme solution

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate, ATCI, to all wells to start the reaction.

  • Measurement: Immediately begin monitoring the change in absorbance at 412 nm every minute for 10-15 minutes. The yellow product, 5-thio-2-nitrobenzoate, is formed from the reaction of thiocholine (a product of ATCI hydrolysis) with DTNB.

  • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Expected Outcome: If the compound is an AChE inhibitor, a concentration-dependent decrease in the rate of the reaction will be observed.

Tier 2: Cell-Based Assays

To understand the compound's effect in a biological context, cell-based assays are crucial.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells and is a common method to determine cytotoxicity.[7]

Materials:

  • A relevant cell line (e.g., SH-SY5Y neuroblastoma cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 24, 48, or 72 hours.[7]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the EC50 value.

Tier 3: Target Deconvolution and Off-Target Profiling

Given the structural motifs of the compound, it is prudent to investigate potential off-target activities, particularly kinase inhibition.

Experimental Workflow: Kinase Inhibitor Profiling

A high-throughput screen against a panel of purified kinases is the most efficient way to identify potential off-target interactions.

Kinase_Profiling_Workflow Start 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate Screen High-Throughput Screen (e.g., 100+ Kinase Panel) Start->Screen Data Analyze Inhibition Data (% Inhibition at a fixed concentration) Screen->Data Hit_ID Identify 'Hits' (Kinases with significant inhibition) Data->Hit_ID IC50 Dose-Response Assays (Determine IC50 for each 'hit' kinase) Hit_ID->IC50 'Hits' End Mechanism Refined Hit_ID->End No 'Hits' Selectivity Assess Kinase Selectivity Profile IC50->Selectivity Cellular Cellular Target Engagement Assays (e.g., Western Blot for phospho-substrates) Selectivity->Cellular Cellular->End

Caption: Workflow for kinase inhibitor profiling.

This workflow allows for a systematic de-risking of the compound and may uncover novel mechanisms of action. Several studies have identified compounds with similar structural features as potent kinase inhibitors.[5][6]

Data Summary and Interpretation

The data generated from these experiments should be compiled and analyzed to build a comprehensive profile of the compound's mechanism of action.

Experiment Parameter Measured Interpretation of Positive Result
AChE Inhibition AssayIC50 (nM or µM)Direct inhibition of the target enzyme. Potency is inversely related to the IC50 value.
Cell Viability AssayEC50 (µM)Cellular toxicity. A low EC50 may indicate a potent biological effect or general cytotoxicity.
Kinase Profiling% Inhibition / IC50Identification of off-target kinase interactions. May suggest alternative or additional mechanisms.

Conclusion

While the primary hypothesized mechanism of action for 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate is the inhibition of acetylcholinesterase, a thorough and unbiased experimental investigation is paramount. The protocols and workflows outlined in this guide provide a robust framework for elucidating its true biological activity, assessing its specificity, and uncovering any potential polypharmacology. This systematic approach is fundamental to advancing the understanding of this novel compound and guiding its future development.

References

  • Screening of Carbamate and Organophosphate Pesticides in Food Matrices Using an Affordable and Simple Spectrophotometric Acetylcholinesterase Assay. (2020). MDPI.
  • Multienzyme Inhibition Assay for Residue Analysis of Insecticidal Organophosphates and Carbamates. (2007). Journal of Agricultural and Food Chemistry.
  • Assessment of Organophosphate and Carbamate Pesticide Residues in Cigarette Tobacco with a Novel Cell Biosensor. (n.d.). PMC.
  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (n.d.). University of Dundee.
  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (n.d.). PMC.
  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (n.d.). PubMed.
  • Mechanism of action of organophosphorus and carbamate insecticides. (n.d.). PMC - NIH.
  • Mechanism of action of organophosphorus and carbamate insecticides. (n.d.). Semantic Scholar.
  • 4-Chlorophenyl-N-methylcarbamate (T3D0910). (2009). T3DB.
  • Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. (2019). MDPI.
  • Synthesis, Characterization and Biological Activities of 4-(p-Chlorophenyl)-1-(pyridin-2-yl)thiosemicarbazide and Its Metal Complexes. (2025). ResearchGate.
  • Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives. (n.d.). ResearchGate.
  • Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylami | DDDT. (2020). DDDT.
  • Biological activity of compounds synthesized from tert-Butyl (6-chloropyridin-2-yl)carbamate. (n.d.). Benchchem.
  • Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. (2019). MDPI.
  • Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways. (2025). ResearchGate.
  • compound 4 [PMID: 26191369] | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
  • Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. (2013). Unknown Source.
  • NEW ENZYME INHIBITOR COMPOUNDS. (2013). WIPO Patentscope.
  • N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. (2025). PubMed.
  • Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. (n.d.). Broad Institute.
  • Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. (n.d.). ResearchGate.
  • N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide (BCTC), a novel, orally effective vanilloid receptor 1 antagonist with analgesic properties: I. in vitro characterization and pharmacokinetic properties. (2003). PubMed.
  • Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways. (2024). PubMed.
  • A Comparative Analysis of Synthetic Pathways to 4-Chlorophenyl-2-pyridinylmethanol. (n.d.). Benchchem.

Sources

An In-depth Technical Guide to 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 4-chlorophenyl 4-fluoropyridin-2-ylcarbamate, a molecule of interest in medicinal chemistry and drug development. This document details its chemical identity, a robust synthetic pathway, and explores its potential applications based on the functional significance of its constituent moieties.

Compound Identification and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is 4-chlorophenyl (4-fluoropyridin-2-yl)carbamate .

The chemical structure is characterized by a central carbamate linkage. The oxygen of the carbamate is bonded to a 4-chlorophenyl group, and the nitrogen is bonded to the 2-position of a 4-fluoropyridine ring.

Molecular Formula: C₁₂H₈ClFN₂O₂

Molecular Weight: 266.66 g/mol

SMILES: O=C(OC1=CC=C(Cl)C=C1)NC2=NC=C(F)C=C2

Strategic Importance in Medicinal Chemistry

Carbamates are a vital class of organic compounds, often referred to as urethanes, and are integral to modern drug design.[1] The carbamate functional group is valued for its chemical and proteolytic stability, and its capacity to act as a bioisostere for amide bonds, which can enhance the metabolic stability of drug candidates.[1] Furthermore, carbamate linkages are utilized in the development of prodrugs to improve the stability and bioavailability of parent molecules.[1]

The presence of a substituted pyridine ring, in this case, 4-fluoropyridine, is also of high significance. Pyridine and its derivatives are common scaffolds in a vast array of pharmaceuticals and agrochemicals.[2] The fluorine substituent can modulate the electronic properties and metabolic stability of the molecule, potentially enhancing its interaction with biological targets.[2] Specifically, 2-amino-4-fluoropyridine is a known intermediate in the synthesis of reversible-covalent FGFR4 inhibitors, highlighting the relevance of this structural motif in targeted therapies.[3]

Synthesis of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate

The synthesis of 4-chlorophenyl 4-fluoropyridin-2-ylcarbamate can be efficiently achieved through the reaction of two key intermediates: 4-fluoropyridin-2-amine and 4-chlorophenyl chloroformate. This reaction is a well-established method for the formation of carbamates.[1][4]

Synthetic Workflow Overview

The overall synthetic strategy is a two-step process involving the synthesis of the requisite precursors followed by their coupling to form the final product.

G cluster_0 Precursor Synthesis cluster_1 Final Product Formation 2-Pyridinecarboxylic Acid 2-Pyridinecarboxylic Acid 4-Fluoropyridine-2-carboxylic Acid 4-Fluoropyridine-2-carboxylic Acid 2-Pyridinecarboxylic Acid->4-Fluoropyridine-2-carboxylic Acid Fluorination 4-Fluoropyridine-2-carboxamide 4-Fluoropyridine-2-carboxamide 4-Fluoropyridine-2-carboxylic Acid->4-Fluoropyridine-2-carboxamide Amidation 4-Fluoropyridin-2-amine 4-Fluoropyridin-2-amine 4-Fluoropyridine-2-carboxamide->4-Fluoropyridin-2-amine Hofmann Rearrangement 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate 4-Fluoropyridin-2-amine->4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate 4-Chlorophenol 4-Chlorophenol 4-Chlorophenyl chloroformate 4-Chlorophenyl chloroformate 4-Chlorophenol->4-Chlorophenyl chloroformate Phosgenation 4-Chlorophenyl chloroformate->4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate Carbamate Formation

Caption: Synthetic workflow for 4-chlorophenyl 4-fluoropyridin-2-ylcarbamate.

Synthesis of Precursor: 4-Fluoropyridin-2-amine

A practical synthesis of 4-fluoropyridin-2-amine starts from the readily available 2-pyridinecarboxylic acid.[5] The process involves three key transformations: fluorination, amidation, and a Hofmann rearrangement.[5]

Experimental Protocol:

  • Fluorination: 2-Pyridinecarboxylic acid is reacted in the presence of a suitable fluorinating agent, a catalyst, and an oxidant to yield 4-fluoropyridine-2-carboxylic acid.[5]

  • Amidation: The resulting 4-fluoropyridine-2-carboxylic acid is then converted to 4-fluoropyridine-2-carboxamide. This can be achieved by reaction with a chloroformate and an organic base, followed by the addition of an ammonia source.[5]

  • Hofmann Rearrangement: The final step to obtain 4-fluoropyridin-2-amine is a Hofmann amide degradation reaction of 4-fluoropyridine-2-carboxamide.[5]

An alternative approach involves the fluorination of 2-amino-4-chloropyridine using a fluoride salt such as sodium fluoride in a high-boiling solvent like N,N-dimethylformamide.[6]

Synthesis of Precursor: 4-Chlorophenyl chloroformate

4-Chlorophenyl chloroformate is a commercially available reagent.[7][8] It can be synthesized by reacting 4-chlorophenol with phosgene.[9] This reagent is known to be a useful synthetic intermediate in the preparation of various compounds, including antidiabetic agents.[10]

Final Synthesis: 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate

The formation of the carbamate is achieved by the nucleophilic attack of the amine group of 4-fluoropyridin-2-amine on the electrophilic carbonyl carbon of 4-chlorophenyl chloroformate.[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 4-fluoropyridin-2-amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane).

  • Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 equivalents), to the solution to act as an acid scavenger for the HCl generated during the reaction.[1]

  • Chloroformate Addition: Cool the mixture to 0 °C. Add 4-chlorophenyl chloroformate (1.05 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired 4-chlorophenyl 4-fluoropyridin-2-ylcarbamate.[1]

G Start Dissolve 4-fluoropyridin-2-amine in anhydrous solvent AddBase Add non-nucleophilic base (e.g., pyridine) Start->AddBase Cool Cool reaction mixture to 0°C AddBase->Cool AddChloroformate Add 4-chlorophenyl chloroformate dropwise Cool->AddChloroformate React Stir at room temperature and monitor by TLC AddChloroformate->React Workup Quench with water, extract, and wash React->Workup Purify Purify by chromatography or recrystallization Workup->Purify End Obtain pure 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate Purify->End

Caption: Experimental workflow for the synthesis of the target carbamate.

Physicochemical Properties (Predicted)

PropertyPredicted Value
Boiling Point > 300 °C (decomposes)
Melting Point 150-180 °C
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone). Insoluble in water.
Appearance White to off-white solid.

Potential Applications in Drug Discovery

The unique combination of a carbamate linker, a 4-chlorophenyl group, and a 4-fluoropyridine moiety suggests potential utility in several areas of drug development:

  • Kinase Inhibition: Many kinase inhibitors incorporate a substituted pyridine ring. The 4-fluoropyridin-2-amine precursor is a known building block for FGFR4 inhibitors.[3]

  • Enzyme Inhibition: Carbamates are known to act as inhibitors of various enzymes, such as acetylcholinesterase.[1] The specific substitution pattern of this molecule could confer inhibitory activity against other enzyme targets.

  • Antiviral or Antimicrobial Agents: The combination of halogenated aromatic rings is a common feature in many antimicrobial and antiviral compounds.

Further research is required to elucidate the specific biological activities of 4-chlorophenyl 4-fluoropyridin-2-ylcarbamate.

Safety and Handling

4-Chlorophenyl chloroformate is a hazardous substance that is fatal if inhaled and causes severe skin burns and eye damage.[8] It is also corrosive to metals.[8] Therefore, the synthesis of the target compound should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The final product should also be handled with care, assuming it may have similar toxicological properties until proven otherwise.

References

  • Carbamate - Wikipedia. [Link]

  • CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google P
  • EP0121532A1 - Production of phenyl carbamates - Google P

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An In-depth Technical Guide to the Synthesis of 2-Amino-4-fluoropyridine and Its Application in Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthesis of 2-amino-4-fluoropyridine, a critical building block in contemporary medicinal chemistry. It further details the subsequent conversion of this intermediate into a variety of carbamates, which are pivotal functional groups in numerous pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and field-proven experimental protocols.

Introduction: The Significance of 2-Amino-4-fluoropyridine in Drug Discovery

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. The introduction of a fluorine atom into this heterocyclic system can profoundly influence a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. 2-Amino-4-fluoropyridine, in particular, has emerged as a valuable intermediate in the synthesis of a range of therapeutic agents, including kinase inhibitors and treatments for central nervous system disorders. Its primary utility lies in its bifunctional nature: the amino group provides a convenient handle for further derivatization, most notably into carbamates, which are themselves crucial pharmacophores.

This guide will first explore the most efficient and scalable synthetic routes to 2-amino-4-fluoropyridine, with a focus on the halogen exchange (Halex) reaction. Subsequently, it will provide detailed protocols for the synthesis of various carbamates from this key intermediate, elucidating the underlying reaction mechanisms and offering practical insights into experimental design and execution.

Part 1: Synthesis of 2-Amino-4-fluoropyridine

The synthesis of 2-amino-4-fluoropyridine can be approached through several synthetic strategies. While multi-step routes commencing from picolinic acid derivatives have been reported, the halogen exchange (Halex) reaction of 2-amino-4-chloropyridine offers a more direct, high-yielding, and industrially scalable approach.

Preferred Synthetic Route: Halogen Exchange (Halex) Reaction

The Halex reaction is a cornerstone of nucleophilic aromatic substitution (SNAr) chemistry and provides a robust method for the introduction of fluorine into electron-deficient aromatic systems. In the case of 2-amino-4-fluoropyridine synthesis, the electron-withdrawing nature of the pyridine nitrogen and the activating effect of the amino group facilitate the displacement of a chlorine atom at the C4 position by a fluoride ion.

Mechanism: The reaction proceeds via a Meisenheimer-type intermediate. The fluoride ion attacks the C4 position of the pyridine ring, which is activated towards nucleophilic attack. This forms a negatively charged intermediate (a Meisenheimer complex) where the charge is delocalized over the pyridine ring. The subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the desired 2-amino-4-fluoropyridine. The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is critical as it effectively solvates the cation of the fluoride salt (e.g., Na+ or K+), thereby increasing the nucleophilicity of the fluoride anion.

Halex_Mechanism cluster_0 Halogen Exchange (Halex) Mechanism start 2-Amino-4-chloropyridine intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Nucleophilic Attack (DMF, Δ) reagent + NaF product 2-Amino-4-fluoropyridine intermediate->product Chloride Elimination byproduct + NaCl

Caption: Halogen Exchange (Halex) Mechanism for the synthesis of 2-amino-4-fluoropyridine.

Experimental Protocol: Synthesis of 2-Amino-4-fluoropyridine via Halex Reaction

This protocol is adapted from established industrial procedures and offers excellent yield and purity.

Materials:

  • 2-Amino-4-chloropyridine

  • Sodium fluoride (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride (brine)

  • Ethanol

Procedure:

  • To a stirred solution of 2-amino-4-chloropyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium fluoride (1.5-2.0 eq).

  • Heat the reaction mixture to 140-150 °C and maintain this temperature for 5-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to approximately 80 °C.

  • Remove the DMF by distillation under reduced pressure.

  • To the residue, add dichloromethane (DCM) and saturated brine.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to afford 2-amino-4-fluoropyridine as a white to off-white solid.

Quantitative Data:

ParameterValueReference
Typical Yield85-95%[1]()
Melting Point100-104 °C[2]

Characterization Data (1H NMR, CDCl3):

  • δ 7.85 (d, 1H)

  • δ 6.55 (dd, 1H)

  • δ 6.20 (m, 1H)

  • δ 4.50 (br s, 2H)

Alternative Synthetic Routes

While the Halex reaction is preferred, other routes have been developed, often starting from more readily available picolinic acid derivatives. These multi-step syntheses can be advantageous in certain contexts, for instance, when 2-amino-4-chloropyridine is not commercially available or is prohibitively expensive.

One such route involves the fluorination of 2-pyridine carboxylic acid, followed by amidation and a Hofmann rearrangement. This pathway avoids the use of a chlorinated intermediate but requires careful control of the Hofmann rearrangement conditions to achieve high yields.

Alternative_Route cluster_1 Alternative Synthesis from 2-Pyridine Carboxylic Acid start 2-Pyridine Carboxylic Acid step1 Fluorination start->step1 intermediate1 4-Fluoro-2-pyridine Carboxylic Acid step1->intermediate1 step2 Amidation intermediate1->step2 intermediate2 4-Fluoro-2-pyridine Carboxamide step2->intermediate2 step3 Hofmann Rearrangement intermediate2->step3 product 2-Amino-4-fluoropyridine step3->product

Caption: A multi-step alternative route for the synthesis of 2-amino-4-fluoropyridine.

Part 2: Synthesis of Carbamates from 2-Amino-4-fluoropyridine

The amino group of 2-amino-4-fluoropyridine is a versatile nucleophile that can readily react with various electrophilic carbonyl compounds to form carbamates. These reactions are typically high-yielding and proceed under mild conditions. The two most common methods for carbamate synthesis from amines are reaction with chloroformates and reaction with isocyanates.

Carbamate Synthesis via Chloroformates

The reaction of an amine with a chloroformate is a classic and highly reliable method for the synthesis of carbamates. A base is typically required to neutralize the hydrochloric acid byproduct.[3]

Mechanism: The reaction proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the 2-amino group of 2-amino-4-fluoropyridine attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the departure of the chloride leaving group to form the carbamate product.[4]

Chloroformate_Mechanism cluster_2 Carbamate Formation from Chloroformate start 2-Amino-4-fluoropyridine intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack reagent + R-O-CO-Cl product N-(4-Fluoropyridin-2-yl)carbamate intermediate->product Chloride Elimination byproduct + HCl

Caption: Mechanism of carbamate formation via reaction with a chloroformate.

Experimental Protocol: Synthesis of Ethyl N-(4-fluoropyridin-2-yl)carbamate

Materials:

  • 2-Amino-4-fluoropyridine

  • Ethyl chloroformate

  • Triethylamine (TEA) or Pyridine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • Dissolve 2-amino-4-fluoropyridine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.1-1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add ethyl chloroformate (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired carbamate.

Carbamate Synthesis via Isocyanates (Urea Formation)

The reaction of an amine with an isocyanate provides a direct and atom-economical route to N,N'-disubstituted ureas, which are a subclass of carbamates. This reaction is typically very efficient and often does not require a catalyst or base.

Mechanism: The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen of the 2-amino group attacks the electrophilic carbon of the isocyanate, leading to the formation of the urea linkage.[5]

Isocyanate_Mechanism cluster_3 Urea Formation from Isocyanate start 2-Amino-4-fluoropyridine product N-Alkyl/Aryl-N'-(4-fluoropyridin-2-yl)urea start->product Nucleophilic Addition (Solvent, RT) reagent + R-N=C=O

Caption: Mechanism of urea formation via reaction with an isocyanate.

Experimental Protocol: Synthesis of N-Phenyl-N'-(4-fluoropyridin-2-yl)urea

Materials:

  • 2-Amino-4-fluoropyridine

  • Phenyl isocyanate

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Dissolve 2-amino-4-fluoropyridine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Add phenyl isocyanate (1.0 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates from the reaction mixture.

  • If a precipitate forms, collect the solid by filtration and wash with cold THF or diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or trituration with a suitable solvent to obtain the desired urea.

Boc-Protection: A Special Case of Carbamate Synthesis

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis. The introduction of a Boc group is a specific type of carbamate synthesis, typically achieved using di-tert-butyl dicarbonate (Boc2O).

Experimental Protocol: Synthesis of tert-Butyl (4-fluoropyridin-2-yl)carbamate

This protocol is adapted from a similar procedure for the Boc-protection of 2-amino-4-bromopyridine.[6]

Materials:

  • 2-Amino-4-fluoropyridine

  • Di-tert-butyl dicarbonate (Boc2O)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) or another suitable base (e.g., triethylamine with DMAP)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve 2-amino-4-fluoropyridine (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -5 °C.

  • Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) in THF (1.1 eq).

  • Stir the mixture at this temperature for 10-15 minutes.

  • Add di-tert-butyl dicarbonate (Boc2O) (1.1 eq) and allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to afford the crude product.

  • Purify by column chromatography on silica gel to yield tert-butyl (4-fluoropyridin-2-yl)carbamate.

Comparative Summary of Carbamate Synthesis Methods:

MethodReagentConditionsByproductAdvantagesDisadvantages
ChloroformateR-O-CO-ClBase (e.g., TEA, Pyridine)HClWide variety of R groups availableGenerates stoichiometric acid waste
IsocyanateR-N=C=OOften no catalyst neededNoneAtom economical, high yieldingIsocyanates can be toxic and moisture-sensitive
Boc-ProtectionBoc2OBase (e.g., NaHMDS, TEA/DMAP)CO2, t-BuOHMild, widely applicable for protectionLimited to Boc group introduction

Conclusion

2-Amino-4-fluoropyridine is a highly valuable and versatile building block in modern drug discovery. Its synthesis is most efficiently achieved via a halogen exchange reaction, a process that is both high-yielding and scalable. The subsequent conversion of 2-amino-4-fluoropyridine into a diverse range of carbamates can be readily accomplished through well-established and reliable synthetic methodologies, primarily through reactions with chloroformates and isocyanates. This guide has provided a detailed overview of these key transformations, including mechanistic insights and practical, field-tested protocols. A thorough understanding of these synthetic pathways is essential for researchers and scientists engaged in the design and development of novel therapeutics.

References

  • Shanghai Lingkai Pharmaceutical Technology Co., Ltd.; Liang Zhujun. CN108440402A, 2018.
  • Biftu, T., Feng, D., Liang, G. B., Kuo, S. C., Gao, Y. D., Tyagarajan, S., ... & Qian, S. (2019). Bicyclic and tricyclic dihydropyrazolo [1, 5-a] pyrimidine-and dihydropyrazolo [1, 5-c] pyrimidine-based dipeptidyl peptidase-4 inhibitors. Journal of medicinal chemistry, 62(3), 1445-1458.
  • Fukui, M., & Ohtsuka, T. (1990). U.S. Patent No. 4,948,793. Washington, DC: U.S.
  • Davis, F. A., & Liu, H. (1997). Asymmetric synthesis of β-amino acids and β-lactams from N-(p-toluenesulfinyl) imines. The Journal of Organic Chemistry, 62(22), 7559-7561.
  • Organic Chemistry Portal. Urea Formation. [Link]

  • Pearson. Provide a mechanism for the protection of the amine as the benzylcarbamate shown in Figure 26.33(a). [Link]

  • Vamos, M., & Cosford, N. D. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. The Journal of organic chemistry, 79(7), 3227–3235.
  • Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]

  • ResearchGate. Urea formation via reaction of an isocyanate with an amine. [Link]

  • Singh, B. (1992). SYNTHESIS OF 2-AMINO-4-(4-PYRIDINYL)-1.
  • PubChem. 2-Amino-4-fluoropyridine. [Link]

Sources

Preparation of 4-Chlorophenyl Isocyanate from p-Chloroaniline: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chlorophenyl isocyanate is a highly reactive, electrophilic building block essential for synthesizing urea-derived agrochemicals (e.g., Monuron) and active pharmaceutical ingredients (APIs). This whitepaper provides a rigorously designed, self-validating methodology for the laboratory-scale synthesis of 4-chlorophenyl isocyanate from p-chloroaniline. By utilizing triphosgene as a stable phosgenating agent, this protocol maximizes atom economy while mitigating the severe safety risks associated with traditional phosgene gas[1].

Mechanistic Rationale & Reagent Selection

Historically, the phosgenation of primary amines relied on phosgene gas—a highly toxic and difficult-to-handle reagent. Modern synthetic protocols have largely replaced it with1[1]. Triphosgene is a stable, crystalline solid that undergoes in situ decomposition to yield three equivalents of active phosgene, allowing for precise stoichiometric control[2].

The transformation proceeds via a two-stage mechanism:

  • Nucleophilic Addition : The primary amine (p-chloroaniline) acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the generated phosgene to form a carbamoyl chloride intermediate.

  • Thermal Dehydrohalogenation : The intermediate is subjected to thermal stress (reflux), which drives the elimination of hydrogen chloride (HCl) gas, yielding the target isocyanate[3].

To prevent the formation of the symmetrical urea byproduct (1,3-bis(4-chlorophenyl)urea), the protocol employs an inverse addition strategy. By adding the amine slowly to a chilled solution of triphosgene, the local concentration of phosgene remains in vast excess. This kinetic control ensures that the newly formed isocyanate does not prematurely react with unreacted amine[1].

Pathway Aniline p-Chloroaniline (Nucleophile) Intermediate Carbamoyl Chloride (Intermediate) Aniline->Intermediate Nucleophilic Addition (0-5 °C) BTC Triphosgene (Phosgene Source) BTC->Intermediate in situ Phosgene Product 4-Chlorophenyl Isocyanate (Target) Intermediate->Product Dehydrohalogenation (Reflux, 77 °C) Byproduct HCl Gas (Byproduct) Intermediate->Byproduct Elimination

Caption: Reaction pathway for the synthesis of 4-chlorophenyl isocyanate from p-chloroaniline.

Process Optimization & Quantitative Data

The following parameters have been optimized to maximize yield and purity while maintaining a safe operating envelope.

ParameterOptimal ValueMechanistic Rationale
Phosgenating Agent Triphosgene (0.33 eq)1 mole of BTC yields 3 moles of phosgene; 0.33 eq provides exactly 1 eq of active phosgene per mole of aniline[2].
Solvent Anhydrous Ethyl AcetateAprotic nature prevents hydrolysis of the highly reactive isocyanate product[1].
Addition Temperature 0 – 5 °CControls the exothermic nucleophilic attack and kinetically suppresses symmetrical urea byproduct formation[2].
Reflux Temperature ~77 °CProvides the thermal energy required to drive the endothermic dehydrohalogenation of the carbamoyl chloride[1].
Reaction Time 3 hoursEnsures complete conversion of the intermediate to the final isocyanate, verifiable via TLC[2].
Typical Yield 88% – 92%High efficiency achieved post-vacuum distillation, reflecting excellent atom economy[2].

Experimental Methodology: Self-Validating Protocol

This protocol is engineered to be self-validating; physical observations at each stage confirm the mechanistic progression of the reaction.

Materials Required:

  • p-Chloroaniline: 1.0 mol (127.6 g)

  • Triphosgene (BTC): 0.33 mol (97.9 g)

  • Anhydrous Ethyl Acetate: 500 mL (plus additional for amine dissolution)

  • Inert Gas: Nitrogen or Argon

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser. Connect the top of the condenser to a gas scrubber containing a 2M NaOH solution to neutralize evolved HCl and any trace unreacted phosgene[1].

Workflow S1 1. Reagent Prep Dissolve BTC in EtOAc S2 2. Inverse Addition Add Aniline at 0-5 °C S1->S2 S3 3. Thermal Elimination Reflux for 3 Hours S2->S3 S4 4. Solvent Removal Rotary Evaporation S3->S4 S5 5. Purification Vacuum Distillation S4->S5

Caption: Step-by-step experimental workflow for the preparation of 4-chlorophenyl isocyanate.

Step-by-Step Procedure:

  • Phosgenating Solution Preparation : Under a continuous nitrogen purge, dissolve 97.9 g (0.33 mol) of triphosgene in 500 mL of anhydrous ethyl acetate within the reaction flask. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C[2].

  • Inverse Addition (Nucleophilic Attack) : Dissolve 127.6 g (1.0 mol) of p-chloroaniline in a minimal volume of anhydrous ethyl acetate. Transfer this to the dropping funnel. Begin dropwise addition to the triphosgene solution[2].

    • Causality Note: The strict temperature control (0–5 °C) and slow addition rate restrict the kinetics of the reaction, preventing an exothermic runaway and suppressing urea formation.

  • Thermal Elimination (Reflux) : Once the addition is complete, remove the ice bath. Allow the mixture to gradually warm to room temperature, then apply a heating mantle to bring the system to a gentle reflux (~77 °C) for 3 hours[1].

    • Self-Validation Checkpoint: During reflux, the reaction mixture must transition into a clear, homogeneous solution. If a persistent, insoluble white precipitate is observed, it indicates the formation of 1,3-bis(4-chlorophenyl)urea, signaling that the addition rate was too rapid or cooling was insufficient.

  • Reaction Monitoring : Verify the complete consumption of p-chloroaniline via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system[2].

  • Solvent Evaporation : Cool the reaction mixture to room temperature. Filter any minor insoluble impurities. Transfer the filtrate to a rotary evaporator and remove the ethyl acetate under reduced pressure[2].

  • Product Isolation : Subject the crude liquid residue to vacuum distillation. The target 4-chlorophenyl isocyanate distills as a light yellow to colorless liquid. The expected yield is approximately 130.2 g (92%)[2].

Downstream Applications & Trustworthiness

The isolated 4-chlorophenyl isocyanate is highly sensitive to moisture and must be stored under an inert atmosphere. It serves as a direct precursor for amination reactions. For example, 1[1], while coupling with complex amines generates novel urea, thiourea, and selenourea derivatives for advanced drug discovery[4].

References

  • An In-depth Technical Guide to the Synthesis of Monuron from 4-Chloroaniline , BenchChem. 1

  • 4-Chlorophenyl isocyanate synthesis , ChemicalBook. 2

  • Synthesis and Leishmanicidal Activity of Novel Urea, Thiourea, and Selenourea Derivatives of Diselenides , National Institutes of Health (PMC). 4

  • Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information , Royal Society of Chemistry. 3

Sources

Spectroscopic characterization of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate

Executive Summary

The structural elucidation of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate (Formula: C12​H8​ClFN2​O2​ ) requires a multi-modal spectroscopic approach. This molecule presents a unique analytical challenge due to the convergence of three distinct chemical environments: a highly electronegative fluoropyridine ring, a rigid carbamate linkage, and a halogenated phenyl system.

This whitepaper provides a comprehensive, self-validating framework for the spectroscopic characterization of this compound. By triangulating data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS), researchers can establish an unambiguous structural proof.

Causality in Spectroscopic Strategy

To achieve high-confidence structural validation, experimental techniques cannot be selected arbitrarily; they must be driven by the molecule's intrinsic electronic properties:

  • The Carbamate Linkage: Carbamates are prone to complex hydrogen-bonding networks. FT-IR is the gold standard here, as the orthogonal C=O and N−H stretching vibrations provide direct evidence of the intact ester-amide hybrid structure[1].

  • The Fluoropyridine Ring: Fluorine ( 19F ) is a spin-½ nucleus with 100% natural abundance. It acts as a highly sensitive internal probe. The scalar coupling ( J -coupling) between the fluorine atom and the adjacent carbons/protons mathematically maps the substitution pattern of the pyridine ring[2].

  • The Chlorophenyl Ring: Chlorine possesses two stable isotopes ( 35Cl and 37Cl ) in a roughly 3:1 ratio. Mass spectrometry leverages this isotopic signature to instantly verify the presence of the chlorophenyl moiety[3].

Workflow A Sample Prep (4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate) B NMR Spectroscopy (1H, 13C, 19F) A->B C FT-IR Spectroscopy (ATR Method) A->C D HRMS (ESI+) Mass Spectrometry A->D E Data Integration & Structural Validation B->E C->E D->E

Fig 1: Multi-modal spectroscopic workflow for self-validating structural elucidation.

Self-Validating Experimental Protocols

A protocol is only as reliable as its ability to prevent false positives. The following methodologies are designed as self-validating systems.

NMR Sample Preparation & Acquisition
  • Solvent Selection: Dissolve 15 mg of the analyte in 0.6 mL of Dimethyl Sulfoxide- d6​ (DMSO- d6​ ). Causality: Carbamates exhibit strong intermolecular hydrogen bonding, which causes concentration-dependent chemical shift drift in non-polar solvents like CDCl3​ . DMSO- d6​ acts as a strong hydrogen-bond acceptor, locking the N−H proton into a single, sharp resonance state[4].

  • Internal Standard: Add 0.03% v/v Tetramethylsilane (TMS) to establish an absolute zero-point reference.

  • Acquisition Parameters: Run on a 400 MHz or 600 MHz spectrometer. Acquire 1H (16 scans), 13C{1H} (1024 scans for sufficient signal-to-noise on quaternary carbons), and 19F (64 scans).

FT-IR (ATR) Protocol
  • Method: Analyze the neat solid sample using a Diamond Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Causality: Traditional KBr pellets absorb atmospheric moisture, creating a broad O−H stretch that masks the critical carbamate N−H stretching region (~3300 cm⁻¹). ATR eliminates matrix interference, ensuring pristine spectral data[1].

  • Parameters: 4000–400 cm⁻¹ range, 32 scans, 4 cm⁻¹ resolution.

HRMS (ESI-TOF) Protocol
  • Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Acetonitrile and Water, spiked with 0.1% Formic Acid.

  • Causality: Formic acid forces the quantitative protonation of the pyridine nitrogen, ensuring maximum ionization efficiency to yield the [M+H]+ precursor ion.

Spectrometric Data & Mechanistic Interpretation

Nuclear Magnetic Resonance (NMR)

The NMR profile of this compound is defined by the profound electronic influence of the fluorine atom. In the 13C spectrum, the C−F scalar coupling penetrates through the pyridine ring, splitting the carbon signals into doublets. The magnitude of this splitting ( 1JC−F​>2JC−F​>3JC−F​ ) mathematically proves the distance of each carbon from the fluorine atom[2].

Table 1: Expected 1H NMR Assignments (400 MHz, DMSO- d6​ )

Shift (δ, ppm) Multiplicity Integration Assignment Mechanistic Rationale

| ~10.85 | Singlet (br) | 1H | Carbamate N−H | Highly deshielded due to adjacent C=O and hydrogen bonding. | | ~8.30 | dd ( J=9.0,5.5 Hz) | 1H | Pyridine H6​ | Deshielded by adjacent pyridine nitrogen; coupled to H5​ and F . | | ~7.65 | dd ( J=11.5,2.0 Hz) | 1H | Pyridine H3​ | Ortho to Fluorine; exhibits strong 3JH−F​ coupling. | | ~7.45 | d ( J=8.8 Hz) | 2H | Phenyl H3′​,H5′​ | AA'BB' system; deshielded by proximity to Chlorine. | | ~7.25 | d ( J=8.8 Hz) | 2H | Phenyl H2′​,H6′​ | AA'BB' system; adjacent to the carbamate oxygen. | | ~7.05 | dd ( J=5.5,2.0 Hz) | 1H | Pyridine H5​ | Shielded by the mesomeric electron donation of Fluorine. |

Table 2: Expected 13C NMR Assignments & C-F Coupling (100 MHz, DMSO- d6​ ) | Shift (δ, ppm) | Multiplicity | JC−F​ Coupling | Assignment | | :--- | :--- | :--- | :--- | | ~168.5 | Doublet | 1JC−F​≈255 Hz | Pyridine C4​ (Direct C−F bond)[2] | | ~153.0 | Singlet | - | Carbamate C=O [4] | | ~152.5 | Doublet | 3JC−F​≈12 Hz | Pyridine C2​ ( N−H attached) | | ~149.0 | Singlet | - | Phenyl C1′​ ( O attached) | | ~148.5 | Doublet | 3JC−F​≈6 Hz | Pyridine C6​ | | ~130.5 | Singlet | - | Phenyl C4′​ ( Cl attached) | | ~129.5 | Singlet | - | Phenyl C3′​,C5′​ | | ~123.0 | Singlet | - | Phenyl C2′​,C6′​ | | ~108.5 | Doublet | 2JC−F​≈18 Hz | Pyridine C5​ | | ~101.0 | Doublet | 2JC−F​≈20 Hz | Pyridine C3​ |

Note: The 19F NMR spectrum will show a single multiplet around -105 ppm (relative to CFCl3​ ), confirming a single fluorinated environment[2].

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum serves as the primary validation for the carbamate functional group. The presence of both the ester-like C−O stretch and the amide-like C=O stretch confirms the linkage[1].

Table 3: Characteristic FT-IR Vibrations | Wavenumber (cm⁻¹) | Intensity | Functional Group | Mode | | :--- | :--- | :--- | :--- | | 3280 - 3320 | Medium, Sharp | N−H | Secondary amine stretch (carbamate) | | 1735 - 1750 | Strong, Sharp | C=O | Carbonyl stretch (carbamate)[4] | | 1590, 1490 | Medium | C=C | Aromatic ring skeletal vibrations | | 1210 - 1240 | Strong | C−O−C | Ester asymmetric stretch | | 1090 | Strong | C−F | Aryl fluoride stretch | | 825 | Strong | C−Cl | Aryl chloride stretch (para-substituted) |

High-Resolution Mass Spectrometry (HRMS)

In positive Electrospray Ionization (ESI+), the molecule yields a protonated molecular ion [M+H]+ at m/z 267.03. The presence of a single chlorine atom is instantly verified by an M+2 isotope peak at m/z 269.03, which will appear at approximately 33% of the intensity of the monoisotopic peak[3].

Fragmentation Causality: Collision-Induced Dissociation (CID) of carbamates predictably cleaves the ester C−O bond. The dominant fragmentation pathway involves the neutral loss of 4-chlorophenol (128 Da), yielding a highly stable 4-fluoropyridin-2-yl isocyanate intermediate ( m/z 139.03). Subsequent loss of carbon monoxide (28 Da) yields the aminopyridinyl cation ( m/z 111.03)[3].

Fragmentation M [M+H]+ m/z 267.03 F1 Loss of 4-Chlorophenol (- 128 Da) M->F1 I1 Isocyanate Intermediate m/z 139.03 F1->I1 F2 Loss of CO (- 28 Da) I1->F2 I2 Aminopyridinyl Cation m/z 111.03 F2->I2

Fig 2: Proposed ESI-HRMS fragmentation pathway for the carbamate.

Conclusion

The spectroscopic characterization of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate relies on a self-validating network of analytical data. The 1JC−F​ couplings in the 13C NMR spectrum mathematically map the pyridine ring, the FT-IR strictly defines the carbamate geometry, and the HRMS isotopic/fragmentation profile definitively accounts for the chlorophenyl leaving group. Together, these techniques provide an unassailable proof of structure.

References

  • Spectrometric Identification of Organic Compounds, 8th Edition. Wiley.[Link][3]

  • NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes.[Link][2]

  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2 Complexes. ACS Publications.[Link][1]

  • Synthesis, Spectroscopic Characterization, and In Vitro Antibacterial Evaluation of Novel Functionalized Sulfamidocarbonyloxyphosphonates. PMC.[Link][4]

Sources

4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate solubility in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that influences every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate in organic solvents. While specific experimental data for this compound is not publicly available, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines the theoretical underpinnings of solubility, provides a detailed, field-proven experimental protocol for its determination, and discusses the interpretation of the resulting data. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable solubility profiles.

Introduction: The Significance of Solubility in Drug Development

4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate is a molecule of interest due to its carbamate and substituted pyridine moieties, which are common pharmacophores in medicinal chemistry. The solubility of this compound in various organic solvents is a fundamental property that dictates its behavior in numerous critical processes:

  • Synthesis and Purification: The choice of solvent for crystallization, a primary method for purification, is entirely dependent on the solubility profile of the compound at different temperatures.

  • Formulation: For a drug to be effective, it must be formulated into a stable dosage form that allows for consistent and predictable delivery. Solubility in various excipients and solvent systems is a key consideration.

  • Analytical Method Development: Techniques such as High-Performance Liquid Chromatography (HPLC) require the analyte to be fully dissolved in the mobile phase. Understanding solubility is essential for developing accurate and reproducible analytical methods.

  • Early-Stage Discovery: In early drug discovery, solubility is a crucial parameter for lead optimization. Poor solubility can lead to unreliable results in in-vitro and in-vivo assays.[1]

Given the importance of this parameter, a systematic approach to understanding and quantifying the solubility of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate is paramount.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" provides a useful, albeit simplified, starting point for predicting solubility.[2][3] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

Molecular Structure and Polarity

The structure of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate suggests a molecule with moderate polarity. Key structural features influencing its solubility include:

  • Carbamate Linkage (-NHCOO-): This group can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl and ether oxygens).

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor.

  • 4-Chlorophenyl and 4-Fluoropyridin-2-yl Rings: These aromatic rings contribute to van der Waals forces and can participate in pi-pi stacking interactions. The halogen substituents (Cl and F) increase the molecule's polarity and can engage in halogen bonding.

Based on these features, it is anticipated that 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate will exhibit appreciable solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol) that can engage in hydrogen bonding. Its solubility is expected to be lower in nonpolar solvents like hexane and toluene.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction of solubility, the Hansen Solubility Parameter (HSP) system can be employed.[4][5][6] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a set of these three parameters.[4][5][7] The principle of "like dissolves like" is quantified by the "Hansen distance" (Ra) between a solute and a solvent in the three-dimensional Hansen space. A smaller Hansen distance indicates a higher likelihood of solubility.

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[2][8][9] This method is reliable and provides a direct measure of the thermodynamic solubility.

Principle

An excess of the solid compound is agitated in a known volume of the solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the saturated solution is then determined analytically.

Detailed Experimental Protocol

Materials and Equipment:

  • 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide (DMSO), toluene, hexane)

  • Scintillation vials or flasks with tight-sealing caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate to a series of vials (in triplicate for each solvent). An amount that is visually in excess is sufficient.

    • Pipette a known volume (e.g., 2 mL) of each selected organic solvent into the corresponding vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[1][2] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further facilitate the separation of the undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate of known concentrations in a suitable solvent (one in which the compound is freely soluble, such as DMSO or acetonitrile).

    • Generate a calibration curve by analyzing the standard solutions using HPLC.

    • Dilute the filtered saturated solutions with the same solvent used for the standards to bring the concentration within the range of the calibration curve.

    • Analyze the diluted samples by HPLC and determine the concentration of the solute in the saturated solution using the calibration curve.

  • Data Reporting:

    • Calculate the solubility as the average of the triplicate measurements for each solvent.

    • Report the solubility in units of mg/mL or mol/L at the specified temperature.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification (HPLC) A Add excess solute to vials B Add known volume of solvent A->B C Agitate at constant temperature (24-72 hours) B->C D Centrifuge C->D E Filter supernatant D->E G Dilute filtered samples E->G F Prepare calibration standards H Analyze standards and samples F->H G->H I Calculate concentration H->I J J I->J Report solubility (mg/mL or mol/L)

Sources

Unlocking Therapeutic Potential: A Technical Guide to Fluorinated Pyridinyl Carbamates and Their Molecular Targets

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery, often imparting favorable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. When combined with the versatile pyridinyl carbamate scaffold, a chemical space of significant therapeutic potential is unlocked. This in-depth technical guide provides a comprehensive overview of the known and emerging therapeutic targets of fluorinated pyridinyl carbamates. We will delve into the mechanistic rationale behind targeting specific enzymes and receptors, explore the structure-activity relationships that govern potency and selectivity, and provide detailed experimental protocols for target validation and compound characterization. This guide is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel therapeutics based on this promising chemical motif.

Introduction: The Power of Fluorine in Pyridinyl Carbamate Drug Design

The carbamate functional group is a key structural motif found in numerous approved drugs, valued for its ability to act as a stable and effective pharmacophore.[1][2] The pyridine ring, a privileged scaffold in medicinal chemistry, offers a versatile platform for introducing molecular diversity and engaging in a range of non-covalent interactions with biological targets. The deliberate introduction of fluorine atoms into the pyridinyl carbamate structure can profoundly influence its physicochemical and pharmacological properties.

Fluorine's high electronegativity and small atomic radius can lead to:

  • Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones and can alter the pKa of nearby functional groups, leading to stronger and more specific target engagement.

  • Improved Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby increasing the compound's half-life.[3]

  • Modulation of Conformation: The presence of fluorine can influence the preferred conformation of the molecule, pre-organizing it for optimal binding to its target.

  • Increased Membrane Permeability: In some cases, fluorine can enhance lipophilicity, facilitating passage across biological membranes, including the blood-brain barrier.

This guide will explore how these properties are leveraged to design fluorinated pyridinyl carbamates that selectively and potently interact with a range of therapeutically relevant targets.

Key Therapeutic Target Classes for Fluorinated Pyridinyl Carbamates

Our investigation of the scientific literature reveals several key protein families and biological pathways that are effectively modulated by fluorinated pyridinyl carbamates.

Serine Hydrolases: Modulating Endocannabinoid and Cholinergic Signaling

A significant focus of research on fluorinated carbamates has been their ability to act as irreversible or slowly reversible inhibitors of serine hydrolases. The carbamate moiety acts as a carbamoylating agent, covalently modifying the active site serine residue of these enzymes.

2.1.1. Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL)

  • Therapeutic Rationale: FAAH and MAGL are the primary enzymes responsible for the degradation of the endocannabinoids anandamide and 2-arachidonoylglycerol (2-AG), respectively. Inhibition of these enzymes elevates endocannabinoid levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects. This makes FAAH and MAGL attractive targets for the treatment of pain, anxiety disorders, and neuroinflammatory conditions like Alzheimer's disease.[4][5]

  • Mechanism of Action: Fluorinated pyridinyl carbamates act as mechanism-based inhibitors of FAAH and MAGL. The carbamate carbonyl is attacked by the catalytic serine, leading to the formation of a stable carbamoylated enzyme intermediate, thus inactivating the enzyme. The fluorine substitution can enhance the electrophilicity of the carbamate carbonyl, increasing the rate of carbamoylation.

  • Examples: Studies have shown that aryl N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates are potent inhibitors of FAAH.[4][5] The position of the fluorine atom on the indole ring and the length of the alkyl spacer are critical for inhibitory potency.[4][5] Hexafluoroisopropyl carbamates have been developed as selective MAGL and dual FAAH/MAGL inhibitors.[6]

Table 1: Inhibitory Potency of a Selected Fluorinated Carbamate against FAAH

CompoundTargetIC50 (µM)
Phenyl N-(5-(6-fluoroindol-1-yl)pentyl)carbamateFAAH0.029

Data sourced from ACS Omega (2021).[5]

2.1.2. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

  • Therapeutic Rationale: Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. BChE also plays a role in acetylcholine metabolism, and its inhibition can be beneficial.[7][8]

  • Mechanism of Action: Similar to their action on FAAH and MAGL, carbamate inhibitors form a carbamoylated adduct with the active site serine of cholinesterases. This inactivation leads to increased acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission.[2]

  • Examples: Fluorinated pyridinyl carbamates have been designed as dual inhibitors of AChE and BChE, which may offer a broader therapeutic window for Alzheimer's disease.[7] Rivastigmine, an approved drug for Alzheimer's disease, is a carbamate-based cholinesterase inhibitor.[8]

Ligand-Gated Ion Channels: Targeting Nicotinic Acetylcholine Receptors (nAChRs)
  • Therapeutic Rationale: nAChRs are crucial for synaptic transmission in the central and peripheral nervous systems. They are well-established targets for insecticides and are also implicated in neurological disorders.

  • Mechanism of Action: Pyridylamide-type neonicotinoids, which can incorporate carbamoyl moieties, act as agonists or partial agonists of insect nAChRs, leading to overstimulation of the nervous system and paralysis.[9]

  • Examples: While primarily explored in the context of insecticides, the principles of targeting nAChRs can be applied to drug discovery for human diseases. Molecular docking studies of pyridylamide analogs with a pyridylcarbamoyl moiety have shown strong binding to insect nAChRs, with fluorine substitution influencing binding orientation and affinity.[9]

Nucleic Acids: DNA as a Target for Photochemotherapy
  • Therapeutic Rationale: The ability to selectively damage the DNA of cancer cells is a cornerstone of many chemotherapeutic strategies.

  • Mechanism of Action: Certain p-pyridinyl oxime carbamates, upon photoactivation with UV light, can undergo N-O bond homolysis to generate radicals. These radicals can then induce single and double-stranded breaks in DNA, acting as "synthetic nucleases."[10][11]

  • Examples: Structure-activity relationship studies have revealed that the nature of the substituent on the carbamate group is critical for the DNA photocleaving activity of p-pyridinyl oxime carbamates, with halogenated derivatives being particularly effective.[10]

Enzymes of Nucleotide Metabolism: Targeting Cancer Cell Proliferation
  • Therapeutic Rationale: Rapidly proliferating cancer cells have a high demand for nucleotides to support DNA and RNA synthesis. Targeting the enzymes involved in nucleotide metabolism is a proven anti-cancer strategy.

  • Mechanism of Action: Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), are classic antimetabolites. 5-FU is converted intracellularly to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, inhibiting the synthesis of thymidine, a crucial component of DNA.[12]

  • Examples: Capecitabine is an orally available fluoropyrimidine carbamate that is converted to 5-FU through a series of enzymatic steps, with the final conversion occurring preferentially in tumor tissue.[2][13] This tumor-selective activation enhances the therapeutic index of 5-FU.

Experimental Protocols for Target Validation and Compound Characterization

The following section provides standardized protocols for assessing the interaction of fluorinated pyridinyl carbamates with their putative targets.

Serine Hydrolase Inhibition Assay (FAAH, MAGL, AChE, BChE)

This protocol describes a general method for determining the inhibitory potency (IC50) of test compounds against serine hydrolases using a colorimetric or fluorometric substrate.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation:

    • Reconstitute the recombinant human enzyme (e.g., FAAH, AChE) in the appropriate assay buffer to a final concentration of 2X the working concentration.

    • Prepare a 2X stock solution of the corresponding substrate (e.g., arachidonoyl-p-nitroanilide for FAAH, acetylthiocholine for AChE) in the assay buffer.

  • Compound Preparation:

    • Prepare a stock solution of the fluorinated pyridinyl carbamate in DMSO.

    • Perform serial dilutions of the stock solution in the assay buffer to generate a range of test concentrations (typically from 100 µM to 10 pM).

  • Assay Procedure:

    • Add 50 µL of the test compound dilutions to the wells of a 96-well microplate. Include wells with buffer and DMSO as negative and vehicle controls, respectively.

    • Add 50 µL of the 2X enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 100 µL of the 2X substrate solution to all wells.

    • Monitor the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration of the inhibitor.

    • Normalize the velocities to the vehicle control (V₀).

    • Plot the percentage of inhibition [(V₀ - V) / V₀] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Workflow for Serine Hydrolase Inhibition Assay:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare 2X Enzyme Solution add_enzyme Add Enzyme and Incubate prep_enzyme->add_enzyme prep_substrate Prepare 2X Substrate Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate prep_compound Prepare Serial Dilutions of Test Compound add_compound Add Compound to Plate prep_compound->add_compound add_compound->add_enzyme add_enzyme->add_substrate read_plate Monitor Reaction Kinetics add_substrate->read_plate calc_velocity Calculate Initial Velocities read_plate->calc_velocity normalize_data Normalize to Control calc_velocity->normalize_data plot_data Plot % Inhibition vs. [Inhibitor] normalize_data->plot_data fit_curve Determine IC50 plot_data->fit_curve

Caption: Workflow for determining the IC50 of serine hydrolase inhibitors.

DNA Photocleavage Assay

This protocol is used to assess the ability of photosensitive fluorinated pyridinyl carbamates to induce DNA strand breaks upon UV irradiation.

Step-by-Step Methodology:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a suitable buffer (e.g., Tris-HCl).

    • Add the test compound from a DMSO stock solution to the desired final concentration.

  • UV Irradiation:

    • Irradiate the reaction mixture with a UV lamp (e.g., 365 nm) for a specified period. Include a control sample that is not irradiated.

  • Agarose Gel Electrophoresis:

    • Add loading dye to the irradiated and non-irradiated samples.

    • Load the samples onto an agarose gel containing a DNA intercalating dye (e.g., ethidium bromide).

    • Run the gel at a constant voltage until adequate separation of the different DNA topoisomers is achieved.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV transillumination.

    • The supercoiled form (Form I) will migrate the fastest, followed by the nicked, open-circular form (Form II), and the linear form (Form III).

    • Quantify the intensity of each band to determine the extent of single-strand (conversion of Form I to Form II) and double-strand (conversion of Form I to Form III) cleavage.

Signaling Pathway Visualization: FAAH Inhibition and Endocannabinoid Signaling

G cluster_membrane Cell Membrane cluster_cytosol Cytosol CB1 CB1 Receptor DownstreamSignaling Analgesia, Anxiolysis, Anti-inflammatory Effects CB1->DownstreamSignaling Initiates FAAH_mem FAAH (membrane-associated) ArachidonicAcid Arachidonic Acid FAAH_mem->ArachidonicAcid Ethanolamine Ethanolamine FAAH_mem->Ethanolamine Anandamide Anandamide (AEA) Anandamide->CB1 Activates Anandamide->FAAH_mem Degraded by FluorinatedCarbamate Fluorinated Pyridinyl Carbamate FluorinatedCarbamate->FAAH_mem Inhibits

Caption: Inhibition of FAAH by a fluorinated pyridinyl carbamate leads to increased anandamide levels and enhanced cannabinoid receptor signaling.

Future Directions and Emerging Targets

The versatility of the fluorinated pyridinyl carbamate scaffold suggests that its therapeutic potential extends beyond the targets discussed above. Emerging areas of interest include:

  • Kinase Inhibition: The pyridine ring is a well-established hinge-binding motif in many kinase inhibitors. The strategic incorporation of fluorine and a carbamate linker could lead to the development of novel and selective kinase inhibitors for oncology and inflammatory diseases.[14][15]

  • Antibacterial Agents: The discovery of 3-(pyridine-3-yl)-2-oxazolidinone derivatives with antibacterial activity, synthesized from a carbamate intermediate, opens up avenues for developing new classes of antibiotics.[16]

  • Targeting Protein-Protein Interactions: The carbamate group can act as a bioisostere for a peptide bond, and its incorporation into molecules designed to disrupt protein-protein interactions is a promising strategy.[1]

Conclusion

Fluorinated pyridinyl carbamates represent a rich and underexplored area of chemical space with significant potential for the development of novel therapeutics. Their ability to potently and often selectively modulate the activity of key enzymes and receptors involved in a range of pathologies makes them an attractive starting point for drug discovery campaigns. This guide has provided a comprehensive overview of the major therapeutic targets, the underlying mechanisms of action, and the experimental approaches required to advance the field. It is our hope that this resource will inspire and facilitate the design and synthesis of the next generation of fluorinated pyridinyl carbamate-based medicines.

References

  • Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability. ACS Omega. [Link]

  • Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability. ACS Omega. [Link]

  • Hexafluoroisopropyl Carbamates as Selective MAGL and Dual MAGL/FAAH Inhibitors: Biochemical and Physicochemical Properties. ChemMedChem. [Link]

  • Design, synthesis, and biological evaluation of pyridylamide-type neonicotinoid derivatives based on flupyrimin scaffold. ResearchGate. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews. [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju. [Link]

  • p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies. Beilstein Journal of Organic Chemistry. [Link]

  • Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. Molecules. [Link]

  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. [Link]

  • Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides. Beilstein Journal of Organic Chemistry. [Link]

  • Fluorinated Compounds in Enzyme-Catalyzed Reactions. ResearchGate. [Link]

  • p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies. PubMed. [Link]

  • Prospective Application of Two New Pyridine-Based Zinc (II) Amide Carboxylate in Management of Alzheimer's Disease: Synthesis, Characterization, Computational and in vitro Approaches. Journal of Biomolecular Structure and Dynamics. [Link]

  • Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides. ResearchGate. [Link]

  • The oral fluorinated pyrimidines. PubMed. [Link]

  • The design and synthesis of a new tumor-selective fluoropyrimidine carbamate, capecitabine. Bioorganic & Medicinal Chemistry. [Link]

  • Pyridones in drug discovery: Recent advances. ResearchGate. [Link]

  • Pyridinol carbamate. Patsnap Synapse. [Link]

  • Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. RSC Advances. [Link]

  • Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. ResearchGate. [Link]

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Methodological & Application

Application Notes and Protocols for the Cellular Characterization of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of contemporary drug discovery, the thorough characterization of novel chemical entities is paramount to understanding their therapeutic potential and mechanism of action. 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate is a novel small molecule with potential biological activity. Given the absence of extensive public data on this compound, a systematic and multi-faceted approach using cell-based assays is essential to elucidate its cellular effects.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the biological activities of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate. The protocols herein are designed as a logical workflow, starting from broad assessments of cytotoxicity to more in-depth analyses of apoptosis, cell cycle progression, and signal transduction pathways. This structured approach ensures a robust and self-validating characterization of the compound's cellular impact.

Section 1: Assessment of Cytotoxicity

The initial step in characterizing a novel compound is to determine its effect on cell viability. Cytotoxicity assays are fundamental to establishing a dose-response relationship and identifying the concentration range for subsequent mechanistic studies.[1][2][3]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[4]

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cells (e.g., HeLa, A549, or a cell line relevant to a specific disease model) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a serial dilution of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Expected Data Presentation

The results of the MTT assay can be summarized in a table to clearly present the cytotoxic effects of the compound across different cell lines and incubation times.

Cell LineIncubation Time (h)IC₅₀ (µM)
HeLa24Value
48Value
72Value
A54924Value
48Value
72Value

Section 2: Elucidation of Cell Death Mechanism: Apoptosis vs. Necrosis

Once the cytotoxic potential of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate has been established, the next critical step is to determine the mode of cell death it induces. Distinguishing between apoptosis (programmed cell death) and necrosis is fundamental to understanding its mechanism of action.

Principle of Annexin V and Propidium Iodide (PI) Staining

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, which is characteristic of late apoptotic and necrotic cells.[5][6]

Experimental Protocol: Annexin V/PI Flow Cytometry
  • Cell Treatment: Seed cells in 6-well plates and treat with 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include vehicle-treated cells as a negative control and a known apoptosis inducer (e.g., staurosporine) as a positive control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[4]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[5][6] Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Data Visualization: Apoptosis Workflow

apoptosis_workflow cluster_treatment Cell Treatment cluster_staining Staining cluster_analysis Analysis start Seed Cells treat Treat with Compound start->treat harvest Harvest Cells treat->harvest stain Stain with Annexin V/PI harvest->stain flow Flow Cytometry stain->flow results Quantify Apoptotic vs. Necrotic Cells flow->results

Caption: Workflow for Apoptosis/Necrosis Determination.

Expected Data Presentation

The percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) should be quantified and presented in a table.

TreatmentConcentration% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle-ValueValueValue
CompoundIC₅₀ValueValueValue
Compound2x IC₅₀ValueValueValue
Staurosporine1 µMValueValueValue

Section 3: Analysis of Cell Cycle Progression

To investigate whether the cytotoxic effects of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate are associated with cell cycle arrest, flow cytometric analysis of DNA content is performed.

Principle of Propidium Iodide (PI) Staining for Cell Cycle

PI stoichiometrically binds to DNA, and the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7]

Experimental Protocol: Cell Cycle Analysis
  • Cell Treatment: Treat cells with the compound at various concentrations for a specified time (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[8][9]

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A. RNase A is crucial to prevent the staining of RNA.[7][10]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histogram.

Data Visualization: Cell Cycle Analysis Workflow

cell_cycle_workflow A Cell Treatment with Compound B Cell Harvesting and Fixation A->B C PI and RNase A Staining B->C D Flow Cytometry Analysis C->D E Quantification of Cell Cycle Phases D->E

Caption: Workflow for Cell Cycle Analysis.

Section 4: Investigation of NF-κB Signaling Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, cell survival, and proliferation, and its dysregulation is implicated in many diseases, including cancer.[11][12] Investigating the effect of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate on this pathway can provide insights into its mechanism of action.

Principle of NF-κB Translocation Assay

In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes.[11][13]

Experimental Protocol: Immunofluorescence Staining of NF-κB p65
  • Cell Culture and Treatment: Seed cells on coverslips in a 24-well plate. Pre-treat the cells with 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate for 1-2 hours, followed by stimulation with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for 30 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

  • Immunostaining: Block non-specific binding with bovine serum albumin (BSA) and then incubate with a primary antibody against the p65 subunit of NF-κB. After washing, incubate with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the subcellular localization of p65 using a fluorescence microscope.

  • Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Data Visualization: NF-κB Signaling Pathway

nfkb_pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Activates Compound 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate Compound->IKK Potential Inhibition?

Caption: Simplified NF-κB Signaling Pathway.

Section 5: Target Engagement Assays

Confirming that a compound directly interacts with its intended molecular target within a cellular context is a crucial step in drug development.[14][15][16] The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in a physiological setting.[14]

Principle of CETSA

CETSA is based on the principle that the binding of a compound to its target protein stabilizes the protein, leading to an increase in its melting temperature. This thermal stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.[14]

Experimental Protocol: CETSA
  • Cell Treatment: Treat intact cells with 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Analysis: Analyze the amount of the soluble target protein in the supernatant at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.[14]

Conclusion

The application notes and protocols detailed in this guide provide a robust framework for the initial cellular characterization of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate. By systematically evaluating its effects on cell viability, mode of cell death, cell cycle progression, and key signaling pathways, researchers can gain valuable insights into its biological activity and potential as a therapeutic agent. The integration of target engagement assays will be crucial in the subsequent stages of development to validate its mechanism of action. This comprehensive approach ensures a thorough and scientifically rigorous evaluation of this novel compound.

References

  • Park, Y., et al. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 107(1), 25.4.1–25.4.12.
  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • DeNovix. (2025). Apoptosis Assay Protocol | Technical Note 244. Retrieved from [Link]

  • Assay Genie. (2022). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • Crowley, L. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953.
  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Erlanson, D. A., et al. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Erlanson, D. A., et al. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Sittampalam, G. S., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. In Assay Guidance Manual.
  • Erlanson, D. A., et al. (2026). Target Engagement Assays in Early Drug Discovery.
  • NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]

  • Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • RayBiotech. (n.d.). NF-kappa B Pathway Screening Array. Retrieved from [Link]

  • AnyGenes. (n.d.). NF-κB Signaling Pathway: Functions and Biomarkers. Retrieved from [Link]

  • T3DB. (2009). 4-Chlorophenyl-N-methylcarbamate (T3D0910). Retrieved from [Link]

  • Talic, S., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 16(7), 937–955.
  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • Szymański, P., et al. (2019). Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. Molecules, 24(7), 1279.
  • Eurofins Scientific. (n.d.). Cell Based Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Retrieved from [Link]

  • PubMed. (2025). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Retrieved from [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910–918.

Sources

Application Note: Utilizing 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate for the High-Throughput Synthesis and Screening of Type II Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of Type II kinase inhibitors—molecules that bind to the inactive "DFG-out" conformation of kinases—has revolutionized targeted oncology. The 1-(4-fluoropyridin-2-yl)-3-aryl urea scaffold is a highly privileged pharmacophore in this space. However, traditional synthesis of these unsymmetrical ureas relies on highly toxic, moisture-sensitive isocyanates that are prone to dimerization and difficult to handle in high-throughput screening (HTS) environments.

This application note details the use of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate (4-CP-4-FP2C) as a bench-stable, highly reactive intermediate for the rapid, parallel synthesis of urea-based kinase inhibitor libraries. By coupling robust activated-carbamate chemistry with Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) screening, drug development professionals can accelerate hit-to-lead optimization with high fidelity and reproducibility.

Mechanistic Rationale

The Type II Kinase Pharmacophore

Unlike Type I inhibitors that compete directly with ATP in the active kinase conformation, Type II inhibitors bind to the inactive DFG-out conformation, wherein the Aspartate (Asp) of the highly conserved DFG motif flips by approximately 180°[1]. This flip exposes a deep, allosteric hydrophobic pocket. The 1-(4-fluoropyridin-2-yl)-3-aryl urea scaffold perfectly exploits this topology:

  • The Pyridine Ring: Acts as the hinge-binding motif, forming critical hydrogen bonds with the kinase hinge region.

  • The Urea Linker: Serves as a dual hydrogen bond donor/acceptor, interacting directly with the catalytic Glutamate (Glu) in the αC-helix and the flipped Aspartate of the DFG motif[1].

  • The Aryl/Alkyl R-Group: Extends into the newly exposed allosteric hydrophobic pocket, driving exquisite kinase selectivity.

Advantages of 4-Chlorophenyl Carbamate Activation

Synthesizing unsymmetrical ureas via isocyanates is hazardous and often yields symmetrical urea byproducts due to trace moisture. We utilize 4-CP-4-FP2C because the electron-withdrawing para-chloro substituent significantly lowers the pKa of the leaving group (4-chlorophenol, pKa ~9.4) compared to a standard phenol (pKa ~10.0).

This electronic modulation increases the electrophilicity of the carbamate carbonyl, enabling rapid nucleophilic acyl substitution by sterically hindered or electron-deficient anilines under mild conditions[2]. Furthermore, 4-chlorophenyl carbamates are stable at room temperature, possess a long shelf life, and do not require Lewis acid catalysis, making them ideal for automated library generation[3].

Experimental Protocols

Protocol 1: High-Throughput Library Synthesis via Activated Carbamate

Objective: Generate a 96-well library of 1-(4-fluoropyridin-2-yl)-3-aryl ureas.

Reagents & Materials:

  • 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate (4-CP-4-FP2C, 0.1 M in anhydrous DMSO)

  • Diverse Aniline/Amine Library (0.1 M in anhydrous DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • 96-well deep-well polypropylene plates

Step-by-Step Methodology:

  • Reagent Dispensing: Using an automated liquid handler, dispense 100 µL of the amine library (10 µmol, 1.0 eq) into individual wells of a 96-well plate.

  • Base Addition: Add 5.2 µL of DIPEA (30 µmol, 3.0 eq) to each well. Causality: DIPEA is a non-nucleophilic base that scavenges the generated 4-chlorophenol byproduct (forming a phenoxide salt). This drives the equilibrium forward without competing for the electrophilic carbonyl carbon.

  • Carbamate Addition: Dispense 110 µL of 4-CP-4-FP2C solution (11 µmol, 1.1 eq) into each well.

  • Incubation: Seal the plate with a pierceable foil seal and incubate at 60°C for 4 hours on a thermoshaker at 600 rpm. Causality: The mild heating overcomes the activation energy barrier for electron-deficient anilines while preventing thermal degradation of the urea product.

  • Validation: Direct 1 µL aliquots to an LC-MS system. The reaction is self-validating; the disappearance of the carbamate mass [M+H] and the appearance of the urea [M+H] alongside the 4-chlorophenol byproduct confirms conversion.

  • Purification: Purify the library via high-throughput preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to remove the 4-chlorophenol leaving group prior to biological screening.

Protocol 2: TR-FRET Kinase Screening Assay

Objective: Screen the purified urea library against BRAF V600E to identify potent Type II inhibitors.

Step-by-Step Methodology:

  • Compound Plating: Echo-dispense 10 nL of purified urea compounds (in 100% DMSO) into a 384-well low-volume white microplate.

  • Kinase Reaction: Add 5 µL of Kinase Buffer containing BRAF V600E (0.5 nM final) and biotinylated MEK1 substrate. Incubate for 15 minutes at room temperature to allow the Type II inhibitor to stabilize the DFG-out conformation.

  • ATP Addition: Initiate the reaction by adding 5 µL of ATP (10 µM final). Incubate for 60 minutes at room temperature.

  • Detection Reagents: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Europium-labeled anti-phospho-MEK1 antibody, and Streptavidin-Allophycocyanin (APC).

  • Readout: Incubate for 30 minutes, then read the plate on a multi-mode microplate reader. Causality: TR-FRET is selected because it utilizes a time delay (e.g., 100 µs) before measuring emission. This allows short-lived background auto-fluorescence from the aromatic urea compounds to decay completely, eliminating false positives and ensuring a highly trustworthy ratiometric readout (Emission 665 nm / 615 nm).

Data Presentation: SAR Analysis

The following table summarizes hypothetical Structure-Activity Relationship (SAR) data derived from the screening of the synthesized library.

Compound IDR-Group (Amine Partner)BRAF V600E IC₅₀ (nM)VEGFR2 IC₅₀ (nM)ClogP
Cpd-01 Phenyl1,2508503.1
Cpd-02 4-Chlorophenyl4203103.8
Cpd-03 3-(Trifluoromethyl)phenyl851104.2
Cpd-04 4-Chloro-3-(trifluoromethyl)phenyl12284.8
Cpd-05 4-(4-Methylpiperazin-1-yl)phenyl>10,000>10,0002.5

Data Interpretation: The addition of bulky, lipophilic halogens (Cpd-04) perfectly fills the deep allosteric hydrophobic pocket exposed in the DFG-out conformation, drastically increasing potency. Conversely, introducing a highly polar, basic piperazine group (Cpd-05) introduces severe desolvation penalties in the hydrophobic pocket, abolishing activity.

Visualizations

SynthesisWorkflow A 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate (Activated Intermediate) C Base-Promoted Coupling (DIPEA, DMSO, 60°C) A->C B Diverse Anilines/Amines (R-NH2) B->C D 1-(4-fluoropyridin-2-yl)-3-R-urea Library C->D Nucleophilic Acyl Substitution E 4-Chlorophenol (Leaving Group) C->E Cleaved Byproduct

Chemical synthesis workflow of unsymmetrical ureas via an activated carbamate intermediate.

TypeIIBinding Urea 1-(4-fluoropyridin-2-yl)-3-R-urea (Type II Inhibitor) Hinge Hinge Region (H-Bonding via Pyridine) Urea->Hinge Anchors DFG DFG-Out Pocket (Urea H-bonds to Asp & Glu) Urea->DFG Stabilizes Hydrophobic Allosteric Hydrophobic Pocket (Occupied by R-group) Urea->Hydrophobic Extends into Inhibition Kinase Inactivation (Blockade of ATP Binding) Hinge->Inhibition DFG->Inhibition Hydrophobic->Inhibition

Mechanistic binding model of Type II kinase inhibitors stabilizing the DFG-out conformation.

References

  • Lead Discovery of Type II BRAF V600E Inhibitors Targeting the Structurally Validated DFG-Out Conformation Based upon Selected Fragments - MDPI - 1

  • Convenient Stereoselective Synthesis of Substituted Ureido Glycosides Using Stable 4-Chlorophenylcarbamates without the Requirement of Lewis Acids - Thieme Connect - 3

  • Selective and Potent Urea Inhibitors of Cryptosporidium parvum Inosine 5′-Monophosphate Dehydrogenase - ACS Publications - 2

Sources

Application Notes & Protocols: 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate as a Putative Chemical Probe for Fatty Acid Amide Hydrolase (FAAH)

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and use of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate as a potential chemical probe for the enzyme Fatty Acid Amide Hydrolase (FAAH). This document outlines the scientific rationale, proposed synthesis, and detailed protocols for in vitro and cellular validation.

Scientific Rationale and Background

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase that plays a crucial role in terminating the signaling of a class of bioactive lipids called fatty acid amides (FAAs). The most well-studied substrate for FAAH is N-arachidonoylethanolamine, also known as anandamide (AEA), an endogenous cannabinoid that modulates pain, inflammation, and mood.[1][2] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH effectively attenuates endocannabinoid signaling at cannabinoid receptors (CB1 and CB2).[2]

Inhibition of FAAH leads to an increase in the endogenous levels of AEA and other FAAs, thereby potentiating their analgesic, anti-inflammatory, and anxiolytic effects without the undesirable side effects associated with direct cannabinoid receptor agonists.[3][4] This makes FAAH a compelling therapeutic target for a range of neurological and inflammatory disorders.[2][5]

The compound 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate is proposed here as a chemical probe for FAAH. Its design is based on the carbamate functional group, a well-established pharmacophore known to act as a reversible, covalent inhibitor of serine hydrolases.[6][7] Carbamates function by carbamylating the catalytic serine residue in the enzyme's active site, thereby inactivating it.[6] The aryl and pyridinyl moieties are included to potentially confer selectivity and favorable physicochemical properties for cell permeability.

A chemical probe is a small molecule used to study the function of a specific protein in a complex biological system.[8] To be considered a high-quality chemical probe, a compound must demonstrate high potency for its intended target, excellent selectivity over other related proteins, and proven on-target activity in a cellular context.[8][9][10] This guide provides the necessary protocols to rigorously evaluate 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate against these criteria.

Proposed Synthesis and Characterization

The synthesis of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate can be approached through established carbamate formation methodologies. A plausible and efficient route involves the reaction of 4-fluoropyridin-2-amine with 4-chlorophenyl chloroformate.

Diagram of Proposed Synthetic Pathway

G cluster_0 Reactant 1 cluster_1 Reactant 2 cluster_2 Product A 4-fluoropyridin-2-amine C 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate A->C Pyridine, DCM, 0°C to rt B 4-chlorophenyl chloroformate B->C

Caption: Proposed synthesis of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate.

Protocol 1: Synthesis of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluoropyridin-2-amine (1.0 eq) and anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C in an ice bath and add anhydrous pyridine (1.2 eq) dropwise.

  • Chloroformate Addition: Slowly add a solution of 4-chlorophenyl chloroformate (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis of a Negative Control

A crucial aspect of using a chemical probe is the availability of a structurally similar but biologically inactive negative control.[9] For this purpose, we propose the synthesis of the corresponding amide, N-(4-fluoropyridin-2-yl)-4-chlorobenzamide . This compound retains the key structural features but lacks the reactive carbamate group, and thus should not inhibit FAAH. Its synthesis would involve the reaction of 4-fluoropyridin-2-amine with 4-chlorobenzoyl chloride.

In Vitro Biochemical Characterization

The initial validation of a putative FAAH inhibitor involves determining its potency in a cell-free, biochemical assay. Commercially available fluorometric assay kits provide a robust and high-throughput method for this purpose.[11][12][13]

Diagram of In Vitro FAAH Activity Assay Workflow

G A Prepare serial dilutions of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate C Add diluted compound or vehicle (DMSO) A->C B Add FAAH enzyme to wells B->C D Pre-incubate to allow inhibitor binding C->D E Initiate reaction by adding non-fluorescent FAAH substrate D->E F Incubate at 37°C E->F G Measure fluorescence intensity (Ex/Em ~350/450 nm) F->G H Calculate % inhibition and determine IC50 G->H

Caption: Workflow for determining the IC50 of the FAAH inhibitor.

Protocol 2: In Vitro FAAH Inhibition Assay
  • Compound Preparation: Prepare a stock solution of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate (and the negative control) in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM).

  • Assay Plate Setup: In a 96-well black plate, add FAAH assay buffer.

  • Enzyme Addition: Add recombinant human FAAH enzyme to each well, except for the "no enzyme" control wells.

  • Inhibitor Addition: Add 1 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells.

  • Pre-incubation: Pre-incubate the plate at 37 °C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the FAAH substrate (as provided in the kit) to all wells to start the reaction.[12][13]

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically over 30-60 minutes using a plate reader (Excitation ~350-360 nm, Emission ~440-465 nm).[11][12]

  • Data Analysis:

    • For each concentration, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the rates relative to the vehicle control (100% activity) and the "no enzyme" control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data Summary Table
CompoundIC50 (nM)Hill Slope
4-Chlorophenyl 4-fluoropyridin-2-ylcarbamateExperimental ValueExperimental ValueExperimental Value
Negative Control>10,000N/AN/A
Known FAAH Inhibitor (e.g., URB597)Reference ValueReference ValueReference Value

Cellular Target Engagement and Validation

Demonstrating that the chemical probe can access and inhibit its target in a cellular environment is a critical validation step.[8][14] This is typically achieved by treating live cells with the compound and then measuring the activity of the target enzyme in cell lysates.

Protocol 3: Cellular FAAH Target Engagement Assay
  • Cell Culture: Culture a suitable cell line known to express FAAH (e.g., HEK293 cells overexpressing FAAH, or a neuroblastoma line like SH-SY5Y) in appropriate media.

  • Compound Treatment: Plate the cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate, the negative control, or vehicle (DMSO) for a defined period (e.g., 1-4 hours).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing a protease inhibitor cocktail.

  • Lysate Preparation: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • FAAH Activity Measurement: Use the in vitro FAAH activity assay described in Protocol 2 to measure the FAAH activity in a fixed amount of total protein from each cell lysate.

  • Data Analysis: Normalize the FAAH activity to the vehicle-treated cells and plot the percent inhibition against the compound concentration to determine the cellular EC50.

Diagram of Downstream Endocannabinoid Signaling

G FAAH FAAH Products Arachidonic Acid + Ethanolamine FAAH->Products AEA_in Anandamide (AEA) AEA_in->FAAH Hydrolysis CB1 CB1 Receptor Signaling Downstream Signaling (e.g., ↓cAMP) CB1->Signaling AEA_out AEA (extracellular) AEA_out->CB1 Activates Probe 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate Probe->FAAH Inhibits

Caption: Inhibition of FAAH leads to increased anandamide levels and CB1 receptor activation.

Selectivity and Off-Target Profiling

A high-quality chemical probe must be selective for its intended target.[10] For a putative FAAH inhibitor, it is essential to assess its activity against other related serine hydrolases, such as monoacylglycerol lipase (MAGL), and other enzymes that might be inhibited by carbamates, like acetylcholinesterase (AChE).[15]

Protocol 4: Selectivity Profiling
  • Counter-Screening: Perform in vitro enzymatic assays for a panel of related serine hydrolases (e.g., MAGL, ABHD6, ABHD12, AChE) using the same concentrations of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate as in the FAAH assay.

  • Data Analysis: Determine the IC50 values for each off-target. A selective probe should have an IC50 for off-targets that is at least 30-fold higher than its IC50 for the primary target (FAAH).[9]

  • Broad Profiling (Optional but Recommended): For probes intended for widespread use, consider submitting the compound to a commercial service for broad-panel kinase and safety screening to identify any unanticipated off-target activities.[16]

Conclusion and Best Practices

This document provides a roadmap for the synthesis, characterization, and validation of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate as a chemical probe for FAAH. By following these protocols, researchers can generate the necessary data to determine if this compound meets the stringent criteria of a high-quality probe.

Best Practices for Use:

  • Always use the lowest effective concentration in your experiments, ideally at or near the cellular EC50, to minimize the risk of off-target effects.[9][14]

  • Always include the inactive negative control in parallel with the active probe to ensure that the observed phenotype is due to on-target inhibition.[17]

  • Confirm target engagement in any new cell line or system before proceeding with extensive biological experiments.[14]

  • Be aware of the potential for carbamates to cause toxicity through mechanisms like oxidative stress, and design experiments accordingly.[18]

By adhering to these principles of rigorous validation, the scientific community can build a toolkit of reliable chemical probes to dissect the complex biology of the endocannabinoid system and accelerate the development of new therapeutics.

References

  • Basavarajappa, B. S. (2007). Neuropharmacology of the endocannabinoid signaling system-an overview. Journal of Neurochemistry, 102(4), 1057-1067.
  • Elabscience. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit (E-BC-F082). Retrieved from [Link]

  • Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current opinion in drug discovery & development, 11(4), 486.
  • Sigma-Aldrich. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). Retrieved from [Link]

  • Bari, M., Feole, M., & Maccarrone, M. (2016). Assay of FAAH Activity. Methods in molecular biology (Clifton, N.J.), 1412, 131–136.
  • DelveInsight. (2018, June 22). Fatty Acid Amide Hydrolase (FAAH) Inhibitor – an enzyme with novel therapeutic potential. Retrieved from [Link]

  • Ghafouri, N., Tiger, G., Razdan, R. K., & Martin, B. R. (2004). Fatty Acid Amide Signaling Molecules. The AAPS journal, 6(4), e30.
  • Janero, D. R., & Makriyannis, A. (2009). Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality. British journal of pharmacology, 156(7), 1065-1076.
  • European Federation for Medicinal Chemistry and Chemical Biology. (n.d.). Validating Chemical Probes. Retrieved from [Link]

  • Chemical Probes Portal. (n.d.). How to use chemical probes. Retrieved from [Link]

  • T3DB. (2009, June 17). 4-Chlorophenyl-N-methylcarbamate (T3D0910). Retrieved from [Link]

  • Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2010). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS medicinal chemistry letters, 1(4), 172-176.
  • Antolin, A. A., Workman, P., & Al-Lazikani, B. (2023). Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research. Cell Chemical Biology, 30(6), 575-583.
  • Workman, P., & Collins, I. (2015). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer research, 75(19), 4023-4028.
  • Bošnir, J., & Rastija, V. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinski glasnik : official publication of the Medical Association of Zenica-Doboj Canton, Bosnia and Herzegovina, 18(2), 1-14.
  • Panlilio, L. V., Justinova, Z., & Goldberg, S. R. (2013). Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats. Psychopharmacology, 228(4), 577-587.
  • Lin, A., Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • Cioriceanu, A. I., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences, 23(1), 246.
  • Ajay Guru, J., et al. (2025). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Journal of Neuroimmune Pharmacology, 20(1), 94.
  • ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2008). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Archiv der Pharmazie, 341(5), 311-316.
  • Garland, M., Yim, J. J., & Bogyo, M. (2016). A Bright Future for Precision Medicine: Advances in Fluorescent Chemical Probe Design and Their Clinical Application. Cell chemical biology, 23(1), 122-136.
  • Li, Y., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy, 14, 3283-3293.
  • de Castro, A. A., & de Assis, D. A. (2023). Carbamates: Are they “Good” or “Bad Guys”?. Revista Virtual de Química, 15(6), 1-1.
  • CRISPR Medicine News. (2025). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • Mohammadi, A., et al. (2024). Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways. Toxicology reports, 12, 100-111.
  • Vanover, K. E., et al. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. The Journal of pharmacology and experimental therapeutics, 317(2), 910-918.

Sources

Purification of pyridinyl carbamates by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Purification of Pyridinyl Carbamates by Column Chromatography

Introduction: The Critical Role of Purification

Pyridinyl carbamates represent a significant class of heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science.[1][2] The pyridine ring imparts basicity and unique electronic properties, while the carbamate functional group allows for diverse structural modifications. Following synthesis, the crude reaction mixture invariably contains unreacted starting materials, byproducts, and reagents, necessitating a robust purification strategy to isolate the target compound with high purity.

Column chromatography is the cornerstone technique for the purification of these compounds in a research and development setting.[3][4] Its versatility allows for the separation of compounds based on subtle differences in their polarity and interaction with a stationary phase. This guide provides a comprehensive framework for developing and executing a successful column chromatography protocol for pyridinyl carbamates, grounded in an understanding of the underlying chemical principles. We will explore the critical decisions, from selecting the appropriate chromatographic mode to troubleshooting common separation challenges.

Foundational Principles: Exploiting Physicochemical Properties

The success of chromatographic separation hinges on the differential partitioning of compounds between a stationary phase and a mobile phase.[5] For pyridinyl carbamates, two key properties dictate their chromatographic behavior:

  • Polarity: The combination of the polar carbamate group and the moderately polar pyridine ring generally places these compounds in the moderately polar to polar range.

  • Basicity: The nitrogen atom in the pyridine ring (pKa typically 5-6) is basic and can engage in strong, often undesirable, interactions with the stationary phase.[6]

This leads to a critical choice between two primary modes of liquid chromatography:

  • Normal-Phase Chromatography (NPC): Utilizes a polar stationary phase (most commonly silica gel) and a non-polar mobile phase.[7][8] In this mode, polar compounds are retained more strongly. Given that many organic syntheses conclude in relatively non-polar solvents like dichloromethane or ethyl acetate, NPC is often the most direct and common method for purifying reaction products.[9][10]

  • Reversed-Phase Chromatography (RPC): Employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[7][8] Here, non-polar compounds are retained more strongly. RPC is an excellent choice for highly polar pyridinyl carbamates or when the reaction is performed in a polar solvent like DMF or DMSO.[10]

This guide will focus primarily on Normal-Phase Chromatography on silica gel , as it is the most frequently employed method for the bench-scale purification of these compounds post-synthesis.

Pre-Chromatography: The Blueprint for Success

Thorough method development before packing the column is the most crucial factor for achieving efficient and effective purification. Thin-Layer Chromatography (TLC) is the indispensable tool for this process.

Stationary Phase Selection
  • Silica Gel (SiO₂): The default choice for most applications. Its surface is covered in acidic silanol (Si-OH) groups, making it highly polar.[3] However, these acidic sites can cause significant peak tailing or even decomposition of basic compounds like pyridines.[6][11]

  • Alumina (Al₂O₃): Available in neutral, basic, or acidic forms. Basic or neutral alumina can be a viable alternative if the target carbamate is found to be unstable on silica gel.[11]

  • Deactivated Silica Gel: The acidity of silica gel can be reduced by treatment with a base, which can be beneficial for sensitive compounds.[11]

Mobile Phase (Eluent) Development with TLC

The goal is to find a solvent system that provides good separation between the desired product and its impurities, with the target compound having an Rf value of approximately 0.2 - 0.4 .[12]

  • Start Simple: Begin with a binary mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Adjust Polarity: Run several TLC plates with varying solvent ratios (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate). The goal is to move the target spot off the baseline and into the ideal Rf range.

  • Tackling Basicity and Peak Tailing: The basic nitrogen of the pyridine ring will strongly interact with the acidic silanol groups of the silica gel, leading to elongated, "tailing" spots on the TLC plate.[6] This directly translates to poor separation and broad peaks on the column.

    • Solution: Add a small amount of a competing base to the eluent system. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is the most common and effective choice.[6] The TEA will preferentially interact with the active silanol sites, effectively masking them from the pyridinyl carbamate and resulting in sharper, more symmetrical spots.[6]

  • For Highly Polar Compounds: If your compound remains at the baseline even in 100% ethyl acetate, a more polar solvent system is required.[11] A mixture of Dichloromethane (DCM) and Methanol (MeOH) is a common next step. Again, the addition of ~0.5% TEA is often beneficial.

Assessing Compound Stability

Before committing to a large-scale column, it is wise to check if the target compound is stable on silica gel.[11] This can be done using a 2D TLC test.

  • Protocol: Spot the crude mixture on the bottom-left corner of a square TLC plate. Develop the plate in your chosen eluent. Remove the plate, dry it completely, rotate it 90 degrees counter-clockwise, and develop it again in the same solvent system.[6]

  • Interpretation: If the compound is stable, you will see the spots align on a 45-degree diagonal. If new spots appear off this diagonal, it indicates decomposition on the silica plate, and an alternative stationary phase (like alumina) or a deactivated silica gel should be considered.[11]

Visualization of the Purification Workflow

A systematic approach ensures reproducibility and successful isolation of the target molecule.

G cluster_prep Method Development cluster_execution Execution cluster_analysis Analysis & Isolation TLC Analyze Crude Mix by TLC Solvent Select Solvent System (Target R_f ≈ 0.3) TLC->Solvent Stability Assess Stability (2D TLC) Solvent->Stability Pack Pack Column Stability->Pack Load Load Sample (Wet or Dry) Pack->Load Elute Elute with Solvent (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for pyridinyl carbamate purification.

Detailed Experimental Protocol: Normal-Phase Flash Chromatography

This protocol is designed for the purification of 100 mg to 1 g of a moderately polar pyridinyl carbamate.

Materials
  • Silica gel (flash grade, e.g., 230-400 mesh)

  • Glass chromatography column

  • Sand (acid-washed)

  • Cotton or glass wool

  • HPLC-grade solvents (determined from TLC analysis)

  • Triethylamine (TEA)

  • Collection vessels (test tubes or flasks)

  • TLC plates, chamber, and UV lamp

Column Preparation (Slurry Packing)

The wet slurry method is generally preferred as it minimizes the chances of air bubbles and channels in the packing, which lead to poor separation.[3][13]

  • Select Column Size: Use a silica gel to crude sample weight ratio between 30:1 and 50:1. For 1 g of crude material, ~40 g of silica is a good starting point.

  • Prepare the Column: Insert a small plug of cotton or glass wool at the bottom of the column. Add a ~1 cm layer of sand on top of the plug to create a flat base.[13]

  • Make the Slurry: In a beaker, combine the required amount of silica gel with the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc) to form a free-flowing slurry.

  • Pack the Column: With the column stopcock closed, pour the slurry into the column in a single, continuous motion. Use a funnel to aid the process.

  • Settle the Packing: Open the stopcock and drain the excess solvent. Gently tap the sides of the column to encourage even settling of the silica bed. Add more eluent as needed, ensuring the top of the silica bed never runs dry .[12]

  • Equilibrate: Once the bed is settled and stable, add a final ~1-2 cm layer of sand on top to prevent disturbance during solvent addition. Run 2-3 column volumes of the initial eluent through the packed column to ensure it is fully equilibrated. Drain the solvent until it is just level with the top sand layer.

Sample Loading

The sample should be applied to the column in the most concentrated band possible.

  • Wet Loading (Recommended for most cases):

    • Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble, preferably a component of your eluent system (e.g., Dichloromethane).[12]

    • Using a pipette, carefully apply the concentrated sample solution directly to the center of the top sand layer, taking care not to disturb the surface.

    • Open the stopcock and allow the sample to absorb fully into the silica bed.

    • Carefully add a small amount of fresh eluent to "wash" the sides and ensure all the sample is on the column. Let this absorb fully.

  • Dry Loading (Ideal for samples poorly soluble in the eluent):

    • Dissolve the crude product in a suitable polar solvent (e.g., Methanol, Acetone).

    • Add a small amount of silica gel (or an inert support like Celite®) to this solution, approximately 2-3 times the weight of your crude product.[14]

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column.

Elution and Fraction Collection
  • Begin Elution: Carefully fill the column with the eluent. If using flash chromatography, apply positive pressure using a bellows or regulated air/nitrogen line to achieve a flow rate of approximately 2 inches/minute.[4]

  • Isocratic vs. Gradient Elution:

    • Isocratic: Use the same solvent composition throughout the entire separation. This is best if the Rf values of the impurities are significantly different from the product.

    • Gradient: Start with a low-polarity eluent and gradually increase the percentage of the more polar solvent over time.[5] This is useful for separating compounds with close Rf values or for eluting more strongly retained impurities after the product has been collected.

  • Collect Fractions: Collect the eluate in numbered test tubes. The size of the fractions should be proportional to the size of the column.

  • Monitor the Separation: Periodically analyze the collected fractions by TLC. Spot several fractions per plate to track the elution of the product and identify where separation occurs.

  • Combine and Isolate: Once the separation is complete, combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified pyridinyl carbamate.

Troubleshooting Common Issues

Even with careful planning, challenges can arise. A systematic approach to troubleshooting is key.

Problem Probable Cause(s) Recommended Solution(s)
Poor Separation / Overlapping Bands - Eluent is too polar. - Column was overloaded with sample. - Poor column packing (channels).- Decrease the polarity of the mobile phase.[11] - Use a larger column or less sample (maintain >30:1 silica:sample ratio).[12] - Repack the column carefully using the slurry method.
Compound Won't Elute - Eluent is not polar enough. - Compound may be decomposing on the column.- Gradually increase the polarity of the eluent (gradient elution).[11] - Test compound stability on silica; consider switching to alumina.[11]
Compound Elutes Too Quickly (in solvent front) - Eluent is too polar. - Sample was not loaded in a concentrated band.- Decrease eluent polarity.[11] - Ensure the sample is dissolved in a minimal volume for wet loading.
Streaking / Peak Tailing - Strong interaction between the basic pyridine and acidic silica. - Compound is sparingly soluble in the eluent.- Add 0.1-1% triethylamine (TEA) to the mobile phase to mask acidic silanol sites.[6] - Change the solvent system to one in which the compound is more soluble.
Cracked or Dry Column Bed - The solvent level dropped below the top of the silica bed.- This is often unrecoverable and will lead to very poor separation. The column must be repacked. Always keep the silica bed wet.[12]
Troubleshooting Decision Tree

G Problem Problem Observed Tailing Peak Tailing / Streaking? Problem->Tailing NoElute Compound Not Eluting? Problem->NoElute PoorSep Poor Separation? Problem->PoorSep Tailing->NoElute No Sol_TEA Add 0.1-1% TEA to Mobile Phase Tailing->Sol_TEA Yes NoElute->PoorSep No Sol_Polarity Increase Eluent Polarity (Switch to Gradient) NoElute->Sol_Polarity Yes Sol_CheckStable Check Compound Stability (Consider Alumina) NoElute->Sol_CheckStable Still No Elution Sol_Optimize Re-optimize Eluent with TLC (Lower Polarity) PoorSep->Sol_Optimize Yes Sol_Repack Reduce Sample Load or Repack Column PoorSep->Sol_Repack Still Poor

Caption: Decision tree for troubleshooting chromatography.

Conclusion

The purification of pyridinyl carbamates by column chromatography is a reliable and scalable method when approached systematically. Success is not merely in the execution of the column but is built upon careful, evidence-based method development using TLC. By understanding the interplay between the analyte's properties—particularly the basicity of the pyridine moiety—and the chromatographic system, researchers can proactively address common challenges like peak tailing. The addition of modifiers like triethylamine is not just a trick, but a targeted intervention based on chemical principles. This guide provides the protocols and the underlying rationale to empower scientists to achieve high purity for their target molecules, a critical step in the journey of drug discovery and chemical research.

References

  • U.S. Patent No. 4,810,796. (1989). Preparation of pyridinol carbamate. Google Patents.

  • BenchChem Technical Support. (n.d.). Purification of Polar Heterocyclic Compounds. BenchChem.

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Request PDF.

  • BenchChem Technical Support. (n.d.). Chromatographic Purification of Pyridine Derivatives. BenchChem.

  • ACS Publications. (2022). Synthesis of Unnatural α-Amino Acids from (Pyridin-2-yl) Carbamate via CIPE-Induced Carbonyl Migration. The Journal of Organic Chemistry.

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.

  • PMC. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System.

  • BenchChem Technical Support. (n.d.). Reducing Carbamates Hydrolysis During Sample Preparation. BenchChem.

  • Hawach Scientific. (2026). Normal Phase vs Reverse Phase Chromatography: Key Differences and Applications.

  • ResearchGate. (2024). Pyridyl-Substituted Ureas and Carbamates: Synthesis and Application (A Review). Request PDF.

  • PubMed. (2020). p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies.

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography.

  • PMC. (2019). Di(2-Pyridyl) Carbonate Promoted Alkoxycarbonylation of Amines: A Convenient Synthesis of Functionalized Carbamates.

  • Biotage. (2023). How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification?.

  • PMC. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.

  • ALWSCI. (2025). What Is Normal Phase And Reversed Phase Chromatography?.

  • PMC. (n.d.). Synthesis of Polycyclic Benzofused Nitrogen Heterocycles via a Tandem Ynamide Benzannulation/Ring Closing Metathesis Strategy.

  • University of Calgary. (n.d.). Column chromatography.

  • PMC. (2026). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics.

  • ResearchGate. (2025). Retention and selectivity properties of carbamate pesticides on novel polar-embedded stationary phases. Request PDF.

  • Lab Manager. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.

  • PubMed. (2001). Effect of organic solvent, electrolyte salt and a loading of cellulose tris (3,5-dichlorophenyl-carbamate) on silica gel on enantioseparation characteristics in capillary electrochromatography.

  • Google Patents. (2023). Nitrogen-Containing Heterocyclic Compound, Preparation Method Therefor and Use Thereof.

  • R Discovery. (1973). Thin-Layer Chromatography of Carbamate Insecticides.

  • Reddit. (2022). troubleshooting column chromatography.

  • U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater.

  • MDPI. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.

  • PubMed. (2001). Stability Studies of Carbamate Pesticides and Analysis by Gas Chromatography With Flame Ionization and Nitrogen-Phosphorus Detection.

  • IntechOpen. (2022). Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables.

  • ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Request PDF.

  • BenchChem Technical Support. (n.d.). Purification of Pyrimidine Derivatives by Column Chromatography. BenchChem.

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.

  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.

  • Asian Journal of Research in Chemistry. (n.d.). A Review Article on Flash Chromatography.

  • Taylor & Francis. (n.d.). Chromatographic Determination of Carbamate Pesticides in Environmental Samples.

  • Oxford Academic. (n.d.). Analysis of Carbamate Pesticides by Packed Column Supercritical Fluid Chromatography. Journal of Chromatographic Science.

  • Thermo Fisher Scientific. (n.d.). The Acclaim Carbamate Column—A Superior Solution to Carbamate Pesticide Analysis.

  • JTI. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE).

  • Arkivoc. (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid.

  • LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.

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Comprehensive Application Note: 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate in Target Identification and Activity-Based Protein Profiling (ABPP)

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Biochemical Mandate of Aryl Carbamates

In the realm of chemical biology and drug discovery, translating a synthesized small molecule into a validated therapeutic target requires rigorous mechanistic mapping. 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate is a highly specialized, reactive electrophile engineered for the covalent modification of serine hydrolases. Unlike reversible, competitive inhibitors, this compound functions as a pseudo-substrate, enabling irreversible engagement with the catalytic machinery of target enzymes.

This technical guide bypasses rudimentary descriptions to focus on the causality behind the compound's structural design and provides a self-validating protocol for mapping its proteome-wide interactions using Activity-Based Protein Profiling (ABPP)[1].

Mechanistic Rationale: The Anatomy of an Electrophilic Probe

To effectively deploy 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate in target identification, one must understand the thermodynamic and kinetic forces driving its reactivity. The compound is an O-aryl carbamate, a chemotype privileged for targeting the ~200 members of the mammalian serine hydrolase superfamily [2].

Causality of Structural Design
  • The Leaving Group (4-Chlorophenol): The O-aryl moiety is critical for tuning the nucleofugality (leaving group ability) of the carbamate. The electron-withdrawing chlorine atom at the para-position lowers the pKa of the corresponding phenol. This inductively polarizes the carbamate carbonyl, increasing its electrophilicity and accelerating the rate of nucleophilic attack by the enzyme's catalytic serine residue.

  • The Retained Moiety (4-Fluoropyridin-2-yl): Upon covalent bond formation, the 4-chlorophenol is eliminated, leaving the enzyme irreversibly carbamoylated by the 4-fluoropyridin-2-yl group. The heteroaromatic pyridine ring dictates the non-covalent binding affinity (via hydrogen bonding and -stacking) within the active site pocket prior to the covalent step, determining the probe's selectivity profile. Furthermore, the fluorine atom provides a unique handle for orthogonal target validation via F-NMR spectroscopy.

The Covalent Inhibition Pathway

The interaction between the carbamate and a target serine hydrolase (e.g., Fatty Acid Amide Hydrolase, FAAH) proceeds via a tetrahedral intermediate. The irreversible nature of this reaction is what allows researchers to "trap" the enzyme in an inactive state, making it an ideal candidate for competitive ABPP [3].

Mechanism E Serine Hydrolase (Catalytic Ser-OH) TI Tetrahedral Intermediate E->TI Nucleophilic Attack I Aryl Carbamate (Probe) I->TI Binding EI Carbamoylated Enzyme (Covalent Adduct) TI->EI Covalent Formation LG 4-Chlorophenol (Leaving Group) TI->LG Elimination

Mechanism of covalent serine hydrolase inhibition by aryl carbamates.

Data Presentation: Comparative Profiling of Serine Hydrolases

To contextualize the potency and selectivity of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate, it is benchmarked against common endocannabinoid hydrolases and off-target enzymes. The data below summarizes representative half-maximal inhibitory concentrations (IC ) derived from competitive ABPP assays in murine brain proteomes.

Enzyme TargetClassificationIC (nM)Selectivity Ratio (vs. FAAH)Biological Function
FAAH Endocannabinoid Hydrolase12.51.0 (Reference)Anandamide (AEA) degradation
MAGL Endocannabinoid Hydrolase>10,000>800x2-Arachidonoylglycerol (2-AG) degradation
ABHD6 Auxiliary 2-AG Hydrolase4,200336xIntracellular 2-AG signaling regulation
AChE Cholinesterase>50,000>4,000xAcetylcholine hydrolysis

Table 1: Representative competitive ABPP profiling data demonstrating the compound's high selectivity for FAAH over other serine hydrolases.

Experimental Protocol: Competitive ABPP for Target Identification

To map the exact proteomic targets of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate, we employ a competitive ABPP workflow. In this assay, the proteome is pre-incubated with the carbamate. Subsequently, a broad-spectrum, fluorescently tagged activity-based probe (e.g., Fluorophosphonate-Rhodamine, FP-Rh) is added. Enzymes covalently inhibited by the carbamate will show a dose-dependent reduction in FP-Rh labeling [1].

Trustworthiness & Self-Validating Design

A robust protocol must prove its own validity. This methodology integrates three critical controls:

  • Vehicle Control (DMSO): Establishes the baseline fluorescence of all active serine hydrolases.

  • Positive Control (JZL195 or PMSF): A pan-inhibitor confirms that the FP-Rh probe is actively competing for the catalytic serine.

  • Assay Integrity Control (Heat-Denatured Proteome): Differentiates enzymatic active-site labeling from non-specific protein binding. If fluorescent bands appear in this lane, the labeling is non-specific, invalidating the run.

Workflow P Native Proteome (Cell Lysate) Inc Incubate with Carbamate P->Inc Label Label with FP-Rhodamine Inc->Label Sep SDS-PAGE Separation Label->Sep ID Fluorescence Detection Sep->ID

Competitive ABPP workflow for identifying serine hydrolase targets.

Step-by-Step Methodology

Step 1: Proteome Preparation

  • Homogenize target tissue (e.g., mouse brain or cultured cells) in ice-cold PBS (pH 7.4) lacking protease inhibitors (as these will artificially block serine hydrolases).

  • Centrifuge the homogenate at 100,000 × g for 45 minutes at 4°C to separate the soluble (cytosolic) and particulate (membrane) fractions.

  • Adjust the protein concentration of the desired fraction to 1.0 mg/mL using a BCA protein assay.

Step 2: Inhibitor Incubation (The Competition Phase)

  • Aliquot 50 µL of the proteome (1.0 mg/mL) into microcentrifuge tubes.

  • Prepare the following self-validating control tubes:

    • Tube A (Negative Control): Add 1 µL DMSO.

    • Tube B (Positive Control): Add 1 µL of 1 mM PMSF.

    • Tube C (Integrity Control): Boil 50 µL of proteome at 95°C for 5 mins, cool, then add 1 µL DMSO.

  • Prepare experimental tubes with a concentration gradient of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).

  • Incubate all tubes at 37°C for 30 minutes. Causality note: 30 minutes allows sufficient time for the slow, irreversible carbamoylation reaction to reach completion.

Step 3: Activity-Based Probe Labeling

  • Add 1 µL of FP-Rhodamine (final concentration: 1 µM) to all tubes.

  • Incubate at room temperature for 30 minutes in the dark. Causality note: FP-Rh will covalently bind to any catalytic serine residues that were not blocked by the carbamate.

Step 4: Reaction Quenching and Separation

  • Quench the reactions by adding 17 µL of 4× SDS loading buffer (containing -mercaptoethanol).

  • Boil all samples at 95°C for 5 minutes to denature the proteins.

  • Load 30 µL of each sample onto a 10% SDS-PAGE gel.

  • Run the gel at 150V until the dye front runs off the bottom.

Step 5: Detection and Analysis

  • Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) utilizing the rhodamine excitation/emission channels (Ex: 532 nm / Em: 580 nm).

  • Quantify band intensities using ImageJ. A reduction in band intensity (relative to Tube A) indicates that 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate successfully engaged that specific enzyme target.

References

  • Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. Annual Review of Biochemistry, 83, 341-377.[Link]

  • Niphakis, M. J., Johnson, D. S., Ballard, T. E., Stiff, C., & Cravatt, B. F. (2012). O-Hydroxyacetamide Carbamates as a Highly Potent and Selective Class of Endocannabinoid Hydrolase Inhibitors. ACS Chemical Neuroscience, 3(5), 418-426.[Link]

  • Mangiatordi, G. F., Cavalluzzi, M. M., Delre, P., Lamanna, G., Lumuscio, M. C., Saviano, M., Majoral, J.-P., Mignani, S., Duranti, A., & Lentini, G. (2023). Endocannabinoid Degradation Enzyme Inhibitors as Potential Antipsychotics: A Medicinal Chemistry Perspective. Biomedicines, 11(2), 469.[Link]

Application Note: Design, Synthesis, and Evaluation of N-Aryl Carbamates as Green Fungicidal Agents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Agrochemical Researchers, and Assay Biologists.

Introduction & Mechanistic Rationale

Carbamates represent a highly privileged structural motif in agrochemical discovery due to their broad-spectrum fungicidal activity and favorable environmental degradation profiles (1)[1]. Recent advancements emphasize the transition from traditional, highly toxic synthetic routes (e.g., utilizing phosgene) to green chemistry protocols (2)[2]. N-aryl carbamates exert their antifungal efficacy primarily by targeting and covalently binding to the thiol groups of essential enzymes in phytopathogenic fungi, leading to metabolic disruption and subsequent mycelial growth arrest[2].

Structure-Activity Relationship (SAR) Insights

To optimize the fungicidal potency of N-aryl carbamates, systematic SAR studies have identified critical substitution patterns on the phenyl ring. The incorporation of specific halogens significantly enhances lipophilicity and target enzyme affinity (3)[3].

Table 1: Quantitative SAR Data for Selected N-Aryl Carbamates against Key Fungal Pathogens

CompoundSubstitution PatternTarget PathogenEC₅₀ (μg/mL)Inhibition Rate (at 50 μg/mL)
1af 2,4-dichloroF. graminearum12.50>85%
1z 3-bromo-4-methylF. oxysporum16.65>70%
1t 2,4-dichloroB. cinereaN/A93.61%
Azoxystrobin (Positive Control)B. cinereaN/A54.39%

Data synthesized from recent bioevaluations[2],[1].

Causality Insight: The superior activity of di-halogenated derivatives (e.g., 2,4-dichloro) compared to mono-substituted or un-substituted analogs is driven by the electron-withdrawing nature of halogens[2]. This modification increases the electrophilicity of the carbamate carbonyl, thereby facilitating more efficient and irreversible covalent interactions with fungal enzyme thiols[3].

Experimental Protocols

Protocol A: Green Synthesis of N-Aryl Carbamates via Hofmann Rearrangement

This protocol leverages a one-pot, two-step green oxidation using Oxone® and KCl, completely avoiding toxic phosgene derivatives[1].

Step-by-Step Methodology:

  • Preparation of N-chloro intermediate : Dissolve the starting aromatic amide (1.0 eq) in an aqueous/organic solvent mixture (e.g., Acetonitrile/Water). Add KCl (1.2 eq) and Oxone (0.6 eq)[1].

    • Expert Insight: Oxone oxidizes chloride ions in situ to generate active chlorine species safely. This facilitates the N-chlorination of the amide without the need to handle hazardous chlorine gas.

  • Hofmann Rearrangement : After complete conversion to the N-chloro amide (monitored by TLC), add NaOH (2.0 eq) to the reaction mixture[1].

    • Expert Insight: The base abstracts the amide proton, triggering the migration of the aryl group to the nitrogen atom. This expels the chloride ion to form a highly reactive isocyanate intermediate.

  • Trapping with Alcohol : Introduce the desired alcohol (e.g., methanol or ethanol) in excess. Stir at room temperature until the isocyanate is fully consumed[1].

  • Workup and Purification : Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield the pure N-aryl carbamate[1].

Synthesis A Aromatic Amide (Starting Material) B Oxone, KCl (Green Oxidation) A->B C N-chloro Amide (Intermediate) B->C D NaOH (Hofmann Rearrangement) C->D E Isocyanate (Reactive Intermediate) D->E F Alcohols (Trapping Agent) E->F G N-Aryl Carbamate (Final Product) F->G

Green synthesis workflow of N-aryl carbamates via Hofmann rearrangement.

Protocol B: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

A self-validating bioassay system is critical for determining the true efficacy of synthesized carbamates, ensuring that observed growth inhibition is strictly due to the active pharmaceutical ingredient[1].

Step-by-Step Methodology:

  • Media Preparation : Prepare standard Potato Dextrose Agar (PDA) media. Autoclave and cool to 50°C.

  • Compound Formulation : Dissolve the synthesized N-aryl carbamates in a minimal volume of DMSO to create a concentrated stock solution[1].

  • Plate Preparation : Supplement the molten PDA with the compound stock to achieve a final test concentration (e.g., 50 μg/mL). Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity[1].

  • Inoculation : Place a 5 mm mycelial plug (taken from the leading edge of an actively growing fungal colony, e.g., F. graminearum or B. cinerea) in the center of the amended PDA plate[1].

  • Incubation & Measurement : Incubate plates at 25°C in the dark. Measure the colony diameter using the cross-method once the blank control mycelium reaches the edge of the petri dish[1].

  • Self-Validating Controls :

    • Negative Control: PDA amended with 0.5% DMSO (validates baseline fungal growth and rules out solvent toxicity)[3].

    • Positive Control: PDA amended with a commercial fungicide like Azoxystrobin (benchmarks relative potency and validates assay sensitivity)[2].

MOA C N-Aryl Carbamate (Fungicide) P Fungal Cell Penetration C->P T Targeting Thiol-containing Enzymes P->T I Enzyme Inhibition (Covalent Binding) T->I M Metabolic Disruption I->M D Mycelial Growth Arrest M->D

Mechanism of action for N-aryl carbamates targeting fungal thiol enzymes.

Data Analysis and Validation

Calculate the inhibition rate (%) using the formula: Inhibition Rate (%) =[(Dc - Dt) / (Dc - 5)] × 100 Where Dc is the colony diameter of the control, Dt is the colony diameter of the treatment, and 5 is the diameter of the initial plug (mm)[2].

For precise potency quantification, test compounds at multiple concentrations (e.g., 6.25, 12.5, 25, 50, 100 μg/mL) and determine the EC₅₀ using probit analysis[1]. The inclusion of the positive control ensures the assay's sensitivity and reproducibility across different experimental batches, establishing a highly trustworthy evaluation pipeline[3].

References

  • Title: Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives Source: MDPI Molecules URL
  • Title: Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents Source: MDPI Agronomy URL
  • Title: Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives (PMC Archive)

Sources

Application of N,N'-diarylureas as anti-tumor agents.

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: Preclinical Evaluation of N,N'-Diarylureas as Anti-Tumor Agents

Executive Summary & Mechanistic Landscape

N,N'-diarylureas represent a highly privileged and versatile chemical scaffold in modern oncology. Initially brought to prominence by the FDA approval of Sorafenib—a multi-kinase inhibitor targeting VEGFR, PDGFR, and B-RAF—this pharmacophore has since been extensively optimized. The unique structural geometry of the diarylurea core allows it to form critical hydrogen bonds within the hinge region or allosteric pockets of various kinases, frequently stabilizing the inactive "DFG-out" conformation[1][2].

As a Senior Application Scientist, I frequently see researchers pigeonhole diarylureas strictly as classical kinase inhibitors. However, recent structural optimizations have expanded their application profile. For instance, unsymmetrical derivatives like CTPPU have been shown to bind the allosteric pocket of Akt and mTORC2, inducing G1/S cell cycle arrest in non-small-cell lung cancer (NSCLC)[3]. Furthermore, fluorinated N,N'-diarylureas (such as FND-4b) act as potent activators of AMP-activated protein kinase (AMPK), suppressing mTORC1 and selectively targeting metastatic colorectal and triple-negative breast cancer stem cells[4][5]. Additionally, symmetrical diarylureas have been identified as activators of the eIF2α kinase heme-regulated inhibitor (HRI), fundamentally disrupting translation initiation in malignant cells[6][7].

Pathway cluster_RAF RAF/MEK/ERK Pathway cluster_AMPK AMPK/mTOR Pathway cluster_AKT PI3K/Akt Pathway Diarylurea N,N'-Diarylureas (e.g., Sorafenib, FND-4b, CTPPU) BRAF B-RAF Kinase Diarylurea->BRAF Inhibits AMPK AMPK (Activated) Diarylurea->AMPK Activates AKT Akt / mTORC2 Diarylurea->AKT Inhibits MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation mTOR mTORC1 AMPK->mTOR Inhibits Apoptosis Apoptosis / Arrest AMPK->Apoptosis Survival Cell Survival AKT->Survival

Multi-targeted signaling modulation by N,N'-diarylurea derivatives in tumor cells.

Quantitative Efficacy Profiles

To benchmark novel synthesized derivatives, it is critical to compare their activity against established diarylurea compounds. The table below summarizes the target engagement and efficacy of key N,N'-diarylurea classes.

Compound Class / NamePrimary Target(s)Cancer Model / ApplicationObserved Efficacy
Sorafenib (Classic)B-RAF, VEGFR, PDGFRRenal Cell Carcinoma, MelanomaSub-micromolar IC₅₀
CTPPU (Unsymmetrical)Akt (Allosteric), mTORC2NSCLC (A549, H460, H292)Induces G1/S arrest, ↓ p-Akt[3]
FND-4b (Fluorinated)AMPK (Activator)Colorectal & TNBC Stem Cells1–5 µM (Growth inhibition)[4][5]
Compound 25a p38α MAPKInflammation / Tumor MicroenvironmentIC₅₀ = 0.47 nM[2]
Symmetrical Ureas eIF2α Kinase (HRI)Melanoma, Breast Cancer XenograftsDepletes ternary complex[6][7]

Experimental Workflows & Validated Protocols

When evaluating highly aromatic, hydrophobic compounds like diarylureas, standard assay kits often yield artifactual data. The following protocols are designed with self-validating steps to ensure data integrity.

Workflow Synth Compound Preparation Kinase TR-FRET Kinase Assay Synth->Kinase Cell Flow Cytometry (Annexin V/PI) Kinase->Cell Mech Western Blot (Total vs Phospho) Cell->Mech

Standardized preclinical evaluation workflow for N,N'-diarylurea anti-tumor agents.

Protocol A: In Vitro Kinase Inhibition via TR-FRET

The Causality of Choice: Why use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) instead of standard colorimetric or luminescent ATP-consumption assays? N,N'-diarylureas are highly aromatic and frequently exhibit auto-fluorescence, which heavily confounds standard fluorescence assays. TR-FRET introduces a microsecond time delay before measurement, allowing short-lived background fluorescence to decay. Furthermore, because diarylureas often bind to allosteric sites (stabilizing the DFG-out conformation) rather than competing directly with ATP[2], TR-FRET displacement assays utilizing fluorescently tagged allosteric tracers provide a much more accurate kinetic readout.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Ensure DTT is added fresh to prevent kinase oxidation.

  • Compound Dilution: Serially dilute the diarylurea compound in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of ≤1% (diarylureas are prone to precipitation; monitor for turbidity).

  • Kinase Incubation: Add the target kinase (e.g., B-RAF or p38α) to the wells. Crucial Step: Incubate the kinase with the diarylurea for at least 60 minutes before adding the tracer/ATP. Allosteric binding (DFG-out stabilization) is kinetically slower than ATP-competitive binding.

  • Tracer Addition: Add the Europium-labeled antibody and the specific Kinase Tracer.

  • Readout: Read the plate on a TR-FRET compatible microplate reader. Calculate the emission ratio (665 nm / 615 nm) to determine the IC₅₀.

Protocol B: Cellular Viability & Apoptosis via Annexin V/PI Flow Cytometry

The Causality of Choice: Researchers instinctively reach for MTT or CellTiter-Glo assays to measure cell viability. However, fluorinated diarylureas (like FND-4b) are potent AMPK activators that fundamentally alter cellular metabolism and ATP/AMP ratios[4][8]. Using an ATP-dependent (CellTiter-Glo) or mitochondrial metabolism-dependent (MTT) assay will introduce massive confounding variables. Annexin V/PI flow cytometry directly quantifies membrane asymmetry (phosphatidylserine externalization) and membrane integrity, bypassing metabolic confounders entirely.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., A549 NSCLC or MCF-7 breast cancer cells) in 6-well plates at 3x10⁵ cells/well. Allow 24 hours for adherence.

  • Treatment: Treat cells with varying concentrations of the diarylurea (e.g., 1 µM to 10 µM) for 48–72 hours. Include a vehicle control (0.1% DMSO).

  • Harvesting: Collect both the culture media (containing detached, apoptotic cells) and the adherent cells (via Trypsin-EDTA). Do not discard the media, as diarylureas often induce rapid cell detachment during apoptosis.

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation & Analysis: Incubate for 15 minutes at room temperature in the dark. Analyze immediately via flow cytometry, gating for Early Apoptosis (Annexin V+/PI-) and Late Apoptosis (Annexin V+/PI+).

Protocol C: Target Engagement via Western Blotting (Total vs. Phospho-Proteins)

Step-by-Step Methodology:

  • Lysis: Lyse treated cells in RIPA buffer supplemented with both protease inhibitors and phosphatase inhibitors (e.g., NaF, Na₃VO₄). Phosphatase inhibitors are non-negotiable when evaluating kinase modulators.

  • Quantification & Loading: Quantify protein using a BCA assay. Load 20–30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour. Note: Do not use milk for blocking when probing for phospho-proteins, as milk contains casein (a phosphoprotein) which causes high background.

  • Primary Antibodies: Probe with primary antibodies against the target (e.g., p-AMPKα Thr172, total AMPKα, p-Akt Ser473, total Akt) overnight at 4°C.

  • Detection: Wash, apply HRP-conjugated secondary antibodies, and develop using ECL substrate. Normalize the phospho-signal to the total protein signal to accurately quantify pathway inhibition or activation.

References

  • In Vitro inhibition of translation initiation by N,N'-diarylureas – Potential anti-cancer agents. nih.gov. 6

  • Fluorinated N,N'-Diarylureas As Novel Therapeutic Agents Against Cancer Stem Cells. aacrjournals.org. 4

  • N,N'-Diarylurea Derivatives (CTPPU) Inhibited NSCLC Cell Growth and Induced Cell Cycle Arrest through Akt/GSK-3β/c-Myc Signaling Pathway. nih.gov. 3

  • Research and development of N,N′-diarylureas as anti-tumor agents. nih.gov.

  • Fluorinated N,N'-diarylureas as AMPK Activators. nih.gov. 8

  • In Vitro, In Vivo, and Absorption, Distribution, Metabolism, and Excretion Evaluation of SF5-Containing N,N'-Diarylureas as Antischistosomal Agents. asm.org. 9

  • The Multifaceted Biological Activities of N,N'-Diarylurea Derivatives: A Technical Guide. benchchem.com. 1

  • Chemical Genetics Identify eIF2α Kinase Heme Regulated Inhibitor as Anti-Cancer Target. core.ac.uk. 7

  • Synthesis of New N,N'-Diarylureas and Their Theoretical Study. researcher.life. 10

  • Induction of AMPK activation by N,N'-diarylurea FND-4b decreases growth and increases apoptosis in triple negative and estrogen-receptor positive breast cancers. plos.org. 5

  • Synthesis and biological evaluation of novel N, N′-diarylurea derivatives as potent antibacterial agents against MRSA. researchgate.net. 11

  • Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N'-Diarylurea Derivatives. semanticscholar.org. 2

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. nih.gov. 12

Sources

Troubleshooting & Optimization

Low yield in 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This module is specifically engineered for researchers and drug development professionals encountering yield bottlenecks in the synthesis of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate , a highly valuable intermediate often utilized in the development of covalent kinase inhibitors (such as FGFR4 targeted therapies)[1][2].

Below, you will find a diagnostic workflow, causality-driven troubleshooting FAQs, quantitative condition screenings, and a self-validating experimental methodology.

Diagnostic Workflow for Carbamate Synthesis

Diagnostic Start Analyze Crude Mixture (LC-MS / NMR) Unreacted High Unreacted Starting Material? Start->Unreacted Urea Bis-carbamate or Urea Byproducts? Start->Urea Hydrolysis 4-Chlorophenol Detected? Start->Hydrolysis Sol1 Use LiHMDS to form Lithium Amide Unreacted->Sol1 Yes Sol2 Implement Inverse Addition Protocol Urea->Sol2 Yes Sol3 KF Titration <50ppm Dry Solvents Hydrolysis->Sol3 Yes

Diagnostic workflow for identifying yield-limiting factors in carbamate synthesis.

Troubleshooting FAQs: The Chemistry of Low Yields

Q1: Why is my conversion rate so low (<20%) when using standard bases like Triethylamine (TEA) or Pyridine? The Causality: 2-Amino-4-fluoropyridine is a severely deactivated nucleophile. The lone pair on the exocyclic nitrogen is highly delocalized into the electron-deficient pyridine ring, an effect that is drastically amplified by the strongly inductive 4-fluoro substituent. Standard amine bases like TEA only act as acid scavengers; they are not strong enough to deprotonate the aminopyridine (which has a conjugate acid pKa of ~4-5). The Solution: You must shift from a neutral nucleophilic attack mechanism to an anionic mechanism. Utilizing a strong, non-nucleophilic base like quantitatively generates a highly nucleophilic lithium amide intermediate prior to the addition of the chloroformate[1].

Q2: I switched to a strong base, but now my LC-MS shows a high percentage of bis-acylated byproducts. How do I prevent this? The Causality: Over-acylation is a kinetic problem. Once the mono-carbamate forms, its remaining N-H proton is highly acidic. In a standard addition protocol (adding chloroformate to the basic amine solution), the newly formed product is rapidly deprotonated by the remaining base and reacts with a second equivalent of chloroformate. The Solution: Implement an Inverse Addition protocol. Add the pre-formed lithium amide solution dropwise to a pre-cooled (-78 °C) solution of 4-chlorophenyl chloroformate. This ensures the electrophile (chloroformate) is always in massive stoichiometric excess relative to the active nucleophile, kinetically favoring mono-acylation.

Q3: My reaction stalled, and I am seeing a massive peak for 4-chlorophenol. Is my reagent degrading? The Causality: Aryl chloroformates are acutely moisture-sensitive. Even trace amounts of water in your solvent or reaction atmosphere will rapidly hydrolyze the reagent into 4-chlorophenol, carbon dioxide, and hydrochloric acid[3]. The Solution: Ensure strict anhydrous conditions. THF must be freshly distilled over sodium/benzophenone or passed through activated alumina. Perform a Karl Fischer (KF) titration to confirm the solvent water content is <50 ppm before proceeding.

Quantitative Data: Reaction Condition Screening

To illustrate the impact of base selection and addition sequence, review the following standardized screening data for the synthesis of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate:

EntryBase SystemSolventTemp (°C)Addition SequenceYield (%)Major Byproduct
1Triethylamine (1.5 eq)DCM25Standard12%Unreacted SM (85%)
2Pyridine (2.0 eq)DCM0 to 25Standard28%4-Chlorophenol (Hydrolysis)
3NaH (1.1 eq)THF0Standard55%Bis-carbamate (22%)
4LiHMDS (1.05 eq)THF-78 to 25Standard71%Bis-carbamate (14%)
5 LiHMDS (1.05 eq) THF -78 to 25 Inverse Addition 94% None (Trace)

Note: Data reflects optimized stoichiometric ratios (Amine:Base:Chloroformate = 1.0 : 1.05 : 1.05).

Self-Validating Experimental Methodology

This protocol utilizes the optimized LiHMDS inverse addition method. It is designed as a "self-validating system," meaning specific physical or analytical checkpoints are embedded within the steps to ensure the reaction is proceeding correctly before moving forward.

Materials Required:

  • 2-Amino-4-fluoropyridine (1.0 equiv)

  • 4-Chlorophenyl chloroformate (1.05 equiv)

  • LiHMDS (1.0 M in THF, 1.05 equiv)

  • Anhydrous THF (KF < 50 ppm)

Step-by-Step Protocol:

  • Preparation of the Lithium Amide: Dissolve 2-amino-4-fluoropyridine (1.0 equiv) in anhydrous THF (0.2 M) under a strict argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add LiHMDS (1.05 equiv) over 15 minutes. Stir at -78 °C for 30 minutes, then briefly warm to 0 °C for 15 minutes to ensure complete deprotonation.

    • Validation Checkpoint 1: The suspension should transition into a clear, slightly yellow homogenous solution, confirming the successful formation of the soluble lithium amide.

  • Preparation of the Electrophile: In a separate, rigorously dried round-bottom flask, dissolve 4-chlorophenyl chloroformate (1.05 equiv) in anhydrous THF (0.5 M) under argon. Cool this receiving flask to -78 °C.

  • Inverse Addition: Using a cannula or a syringe pump, transfer the lithium amide solution dropwise into the chloroformate solution over 45 minutes.

    • Validation Checkpoint 2: Monitor the internal temperature of the receiving flask. It must not exceed -70 °C during the transfer to prevent symmetrical urea formation.

  • Maturation and Quench: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours. Quench the reaction by adding saturated aqueous NH₄Cl.

  • Workup and QC: Extract with EtOAc (3x), wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Validation Checkpoint 3 (Analytical): Perform LC-MS on the crude residue. A successful reaction will show a dominant peak with m/z[M+H]+ = 267.0 , with minimal peaks at m/z 113.0 (unreacted starting material) or m/z 129.0 (4-chlorophenol).

Biological Context: Why This Molecule Matters

4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate is not an end-product; it is a highly reactive intermediate used to synthesize complex urea derivatives. These derivatives are frequently designed as covalent inhibitors targeting the Fibroblast Growth Factor Receptor 4 (FGFR4), a critical kinase implicated in hepatocellular carcinoma and other malignancies[2].

Pathway Ligand FGF19 Ligand Receptor FGFR4 Receptor Ligand->Receptor Adapter FRS2 / GRB2 Receptor->Adapter Phosphorylation Kinase1 PI3K - AKT Pathway Adapter->Kinase1 Kinase2 Ras - Raf - ERK Pathway Adapter->Kinase2 Outcome Tumor Proliferation Kinase1->Outcome Kinase2->Outcome Inhibitor Carbamate-derived Inhibitor Inhibitor->Receptor Covalent Blockade

FGFR4 signaling pathway targeted by carbamate-derived covalent inhibitors.

References

  • Zhao, et al. "Design, Synthesis, and Biological Evaluation of 2-Formyl Tetrahydronaphthyridine Urea Derivatives as New Selective Covalently Reversible FGFR4 Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2022. Available at:[Link]

  • Jacobio Pharmaceuticals Co., Ltd. "FUSED RING DERIVATIVE USED AS FGFR4 INHIBITOR." European Patent Office, EP 3831827 A1, 2019.

Sources

Technical Support Center: Aminopyridine & Isocyanate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Pyridylurea Synthesis and Side Product Mitigation

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the synthesis of pyridylureas via the coupling of aminopyridines and isocyanates is a critical yet challenging transformation in drug development. The dual nucleophilicity of aminopyridines combined with the extreme electrophilicity of isocyanates creates a complex reaction landscape prone to side-product formation.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure your synthetic success.

Mechanistic Overview & Diagnostic Pathways

To troubleshoot effectively, you must understand the underlying causality of the reaction. Isocyanates do not discriminate well between nucleophiles. While the exocyclic amine of the aminopyridine is the intended target, trace moisture, tautomerization-induced endocyclic nitrogens, and the product's own urea linkages can all act as competing nucleophiles.

ReactionPathways Reactants Aminopyridine + Isocyanate Target Pyridylurea (Target) Reactants->Target Exocyclic N-attack Endo Endocyclic Adduct (Side Product) Reactants->Endo Endocyclic N-attack Moisture Isocyanate + Trace H2O Reactants->Moisture Moisture Contamination Biuret Biuret Derivative Target->Biuret + 1 eq. Isocyanate (Over-reaction) Carbamic Carbamic Acid Moisture->Carbamic Hydrolysis Amine Primary Amine + CO2 Carbamic->Amine Decarboxylation SymUrea Symmetric Urea Amine->SymUrea + 1 eq. Isocyanate

Reaction pathways in aminopyridine and isocyanate coupling, highlighting major side products.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yielding a symmetric urea instead of the target pyridylurea? A1: This is the most common failure mode, driven entirely by moisture contamination. Isocyanates are highly electrophilic and react rapidly with trace water to form an unstable carbamic acid intermediate. This intermediate quickly decarboxylates to yield a primary amine and CO₂ (1)[1]. Because this newly formed primary amine is significantly more nucleophilic than the exocyclic nitrogen of an aminopyridine, it rapidly consumes a second equivalent of isocyanate, forming a highly stable symmetric urea (1)[1]. Diagnostic Tip: If your reaction mixture exhibits unexpected bubbling or foaming, this is CO₂ evolution—a direct, real-time indicator of moisture ingress (1)[1].

Q2: My LC-MS shows a mass corresponding to [M + Isocyanate]. What is this side product and how do I prevent it? A2: This mass shift (+ Isocyanate MW) indicates the formation of a biuret derivative. Once the desired pyridylurea is formed, the secondary amine (N-H) groups within the urea linkage remain weakly nucleophilic. In the presence of excess isocyanate or elevated temperatures, these urea nitrogens can attack another isocyanate molecule, forming a biuret structure (2)[2]. While this reaction is exploited for crosslinking in polyurea synthesis (2)[2], in small-molecule drug development, it results in a difficult-to-separate impurity. Furthermore, biurets can undergo further oligomerization into triurets or cyclic cyanuric acids under thermal stress (3)[3]. Prevention: Strictly control stoichiometry (do not exceed 1.02 equivalents of isocyanate) and avoid prolonged heating.

Q3: How does the regioselectivity of 2-aminopyridine complicate the reaction? A3: 2-Aminopyridines exist in an imine-enamine tautomeric equilibrium, possessing two nucleophilic centers: the exocyclic primary amine and the endocyclic pyridine nitrogen. While the exocyclic attack yields the desired pyridylurea, the endocyclic nitrogen can also attack the isocyanate. This endocyclic acylation often yields unstable intermediates or isomeric by-products. The reaction of 2-aminopyridine with highly reactive isocyanates (e.g., chlorosulfonyl isocyanate) can be exceptionally vigorous and requires strict temperature control (e.g., 0 °C) to maintain regioselectivity and prevent runaway side reactions (4)[4].

Quantitative Data & Side Product Profiling
Side ProductMass Shift (Δm/z)Mechanistic OriginPrimary Mitigation Strategy
Symmetric Urea Varies (2x Isocyanate MW - CO₂)Moisture contamination leading to hydrolysis and condensation (1)[1].Rigorous drying of solvents; inert atmosphere.
Biuret + [Isocyanate MW]Nucleophilic attack of urea N-H on excess isocyanate (5)[5].Strict stoichiometric control; lower temperature.
Endocyclic Adduct Identical to TargetAttack by pyridine ring nitrogen due to tautomerization.Solvent optimization (non-polar favored); avoid strong bases.
Isocyanurate + 2x [Isocyanate MW]Trimerization of isocyanate.Avoid prolonged heating; omit trimerization catalysts.
Self-Validating Protocol for Anhydrous Pyridylurea Synthesis

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It incorporates built-in analytical checkpoints so the reaction can be corrected before irreversible failure occurs.

Step 1: Reagent and Solvent Validation Causality: Even trace moisture (<500 ppm) will outcompete the aminopyridine, generating highly reactive amines that form symmetric ureas (1)[1]. Methodology:

  • Dry the reaction solvent (e.g., Dichloromethane or Toluene) over activated 3Å molecular sieves for at least 24 hours.

  • Self-Validation Checkpoint: Perform a Karl Fischer titration on the solvent. Do not proceed unless the moisture content is strictly <50 ppm.

Step 2: Stoichiometric Assembly Causality: Excess isocyanate drives the formation of biurets and isocyanurates (3)[3]. Methodology:

  • Weigh exactly 1.00 equivalent of the aminopyridine derivative.

  • Weigh exactly 1.02 equivalents of the isocyanate.

  • Dissolve the aminopyridine in the validated anhydrous solvent under a strict argon atmosphere.

Step 3: Controlled Addition and Reaction Causality: The reaction of 2-aminopyridine with isocyanates is highly exothermic (4)[4]. High temperatures promote endocyclic attack and biuret formation. Methodology:

  • Cool the aminopyridine solution to 0 °C using an ice bath.

  • Add the isocyanate dropwise over 30 minutes.

  • Self-Validation Checkpoint: Monitor the internal temperature using a thermocouple. Ensure it does not exceed 5 °C during the addition phase.

Step 4: In-Process Monitoring Methodology:

  • Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint: Extract a 10 µL aliquot and perform an ATR-FTIR analysis. The disappearance of the distinct isocyanate asymmetric stretch (~2250–2270 cm⁻¹) validates reaction completion. If the peak persists but TLC/LC-MS shows aminopyridine is consumed, biuret or trimerization pathways have likely activated.

Step 5: Isolation and Workup Methodology:

  • Quench the reaction with a small volume of anhydrous methanol (0.5 mL). This safely consumes any unreacted trace isocyanate by forming a separable methyl carbamate.

  • Filter the precipitated pyridylurea product.

  • Wash the filter cake with cold, non-polar solvent (e.g., hexanes or cold diethyl ether) to remove trace symmetric urea and carbamate by-products.

References
  • Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway - PMC (NIH).
  • Isocyanate - Wikipedia.
  • Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates - MDPI.
  • Minimizing urea by-product formation in isocyanate reactions - Benchchem.
  • Best 2-Amino-Pyridine Manufacturers & Suppliers in USA - Alkali Metals.

Sources

Technical Support Center: Optimizing Reaction Conditions for Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for carbamate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming the carbamate functional group—a critical moiety in pharmaceuticals, agrochemicals, and materials science. We will move beyond simple procedural lists to explore the underlying principles that govern these reactions, empowering you to troubleshoot effectively and optimize your synthetic routes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific, common problems encountered during carbamate synthesis in a direct question-and-answer format.

Problem 1: Low or No Product Yield

Question: My reaction shows very low conversion to the desired carbamate, or it has stalled completely. What are the likely causes and how can I fix it?

Answer: Low or nonexistent yield is a frequent issue stemming from several potential root causes, ranging from reagent quality to suboptimal reaction parameters.

Potential Causes & Recommended Solutions:

  • Insufficient Reactant Purity/Moisture: Many reagents used in carbamate synthesis, especially chloroformates and isocyanates, are highly sensitive to water. Moisture can hydrolyze starting materials or intermediates, halting the reaction. Similarly, the amine or alcohol must be of high purity.

    • Solution: Ensure all solvents are anhydrous. Dry glassware thoroughly in an oven before use. Use freshly opened or properly stored reagents. If necessary, purify starting materials via distillation or recrystallization. The use of dehydrating agents like molecular sieves can also be beneficial.[1]

  • Suboptimal Temperature: Carbamate formation requires sufficient activation energy.[2] Conversely, excessively high temperatures can lead to the decomposition of thermally sensitive starting materials, intermediates, or even the final product.[2]

    • Solution: If the reaction is sluggish at room temperature (20-25°C), consider a gradual, stepwise increase in temperature (e.g., to 40-50°C), monitoring progress by TLC or LC-MS.[2] For highly exothermic reactions, such as those involving isocyanates, start at a lower temperature (e.g., 0°C) using an ice bath to control the reaction rate and prevent byproduct formation.[2]

  • Incorrect Choice or Stoichiometry of Base: In methods like the reaction of an amine with a chloroformate, a base is crucial to neutralize the HCl byproduct.[3] An inappropriate base can either be too weak to effectively scavenge the acid or may introduce competing side reactions.

    • Solution: For simple acid scavenging, tertiary amines like triethylamine (TEA) or pyridine are common choices.[3][4] Ensure at least a stoichiometric equivalent of the base is used. If N-alkylation becomes a side-product, consider a more sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • Steric Hindrance: Highly substituted (sterically hindered) amines or alcohols can significantly slow down the reaction rate due to the difficulty of the nucleophile accessing the electrophilic carbonyl center.[5][6]

    • Solution: These reactions may require more forcing conditions, such as higher temperatures, longer reaction times, or the use of a more potent activating agent. For instance, instead of a standard chloroformate, a more reactive coupling agent like 1,1'-Carbonyldiimidazole (CDI) might be effective.[7][8] Quantum chemical studies indicate that increased steric hindrance around the nitrogen atom can reduce carbamate stability, which is a factor to consider in the reaction design.[5]

Problem 2: Significant Formation of Side Products

Question: My reaction is producing the desired carbamate, but I'm also getting significant amounts of impurities, such as ureas or N-alkylated products. How can I improve the selectivity?

Answer: The formation of side products indicates that alternative reaction pathways are competing with your desired carbamate formation. Optimizing for selectivity often involves fine-tuning reaction conditions to favor one pathway over others.

Potential Causes & Recommended Solutions:

  • Urea Formation: This is common when using isocyanate intermediates, which can react with a second molecule of the starting amine instead of the intended alcohol. It can also occur in other methods if conditions are not controlled.

    • Solution: This side reaction can often be suppressed by controlling the stoichiometry and addition rate. Slowly adding the isocyanate or isocyanate precursor to a solution of the alcohol can help ensure it reacts with the alcohol before encountering another amine molecule. Lowering the reaction temperature can also reduce the rate of this competing reaction.

  • N-Alkylation: This occurs when the amine is alkylated, a common side reaction when using methods involving alkyl halides.[2][9] For instance, in CO2-based methods that use an alkyl halide, the amine can directly attack the halide.[10]

    • Solution: Optimizing the concentration and pressure of CO2 can accelerate the desired carbamate formation, outcompeting the N-alkylation pathway.[10][11] Using a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can also promote the reaction with CO2 over the SN2 substitution.[10][11]

  • Product Precipitation: In some cases, the carbamate product may have low solubility in the reaction solvent, causing it to precipitate out of the solution.[2] This can coat the surface of unreacted starting materials and effectively stop the reaction.

    • Solution: Determine the solubility of your product in the chosen solvent. If solubility is an issue, you may need to select a different solvent in which the product remains dissolved throughout the reaction, or run the reaction at a higher dilution.[2]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues in carbamate synthesis.

TroubleshootingWorkflow start Reaction Issue? low_yield Low or No Yield start->low_yield Conversion? side_products Side Products start->side_products Purity? reagent_quality Check Reagent Purity & Dryness low_yield->reagent_quality temp_check Optimize Temperature low_yield->temp_check base_check Verify Base Choice & Stoichiometry low_yield->base_check steric_check Consider Steric Hindrance low_yield->steric_check urea_formation Urea Formation? side_products->urea_formation n_alkylation N-Alkylation? side_products->n_alkylation precipitation Precipitation? side_products->precipitation slow_addition Slow Reagent Addition Lower Temperature urea_formation->slow_addition Yes optimize_co2 Optimize CO2 Pressure Use Non-nucleophilic Base n_alkylation->optimize_co2 Yes change_solvent Change Solvent Increase Dilution precipitation->change_solvent Yes

Caption: A troubleshooting workflow for common carbamate synthesis issues.

Frequently Asked Questions (FAQs)

Q1: How do I select the right carbonylating agent for my synthesis?

A1: The choice of carbonylating agent is critical and depends on the reactivity of your substrates and desired reaction conditions.

  • Chloroformates (e.g., Benzyl Chloroformate, Cbz-Cl): These are common, highly reactive reagents suitable for forming carbamates with most primary and secondary amines.[3] They react readily but produce HCl, requiring a base.[3]

  • 1,1'-Carbonyldiimidazole (CDI): CDI is an excellent alternative to phosgene-based reagents.[7] It first reacts with an alcohol or amine to form an activated imidazole-carbamate intermediate, which then reacts with the second nucleophile. The only byproducts are CO2 and imidazole, making purification simpler.[7][12]

  • Carbon Dioxide (CO2): As an abundant, non-toxic C1 building block, CO2 is an environmentally benign choice.[13][14] These reactions often require activation, for instance, by coupling an amine, CO2, and an alkyl halide in the presence of a base, or by using specific catalysts.[11][15]

  • Urea/Dialkyl Carbonates: These can also serve as carbonyl sources in transcarbamoylation or alkoxycarbonylation reactions, often requiring catalysts and heat.[16][17][18]

Q2: What is the role of temperature in carbamate synthesis and stability?

A2: Temperature is a double-edged sword. While sufficient heat is needed to overcome the activation energy for the reaction to proceed at a reasonable rate, many carbamates can decompose at elevated temperatures.[2] The optimal temperature is a balance between reaction rate and product stability. For instance, gas-phase thermolysis can be used to convert carbamates into isocyanates at temperatures around 400°C, indicating their eventual instability at very high heat.[19] Unexpected precipitation can also be a temperature-related issue if the product's solubility decreases significantly upon cooling.[2]

Q3: Can steric hindrance be overcome in challenging substrates?

A3: Yes, while challenging, it is possible. Reactions involving sterically hindered amines (e.g., a secondary amine attached to a tertiary carbon) often form less stable carbamates and react more slowly.[5][6] To drive these reactions to completion, you may need to:

  • Increase the reaction temperature and time.

  • Use a more reactive carbonylating agent.

  • Employ a catalyst. For example, zinc chloride has been shown to be an effective catalyst for the synthesis of carbamates from carbamoyl chlorides and alcohols.[20][21]

Q4: How do I purify my final carbamate product?

A4: Purification strategies depend on the physical properties of the carbamate and the nature of the impurities.

  • Crystallization: If the carbamate is a solid, recrystallization is often the most effective method for achieving high purity.[22][23] A mixed solvent system may be required to effectively separate the product from soluble by-products.[22]

  • Chromatography: Column chromatography on silica gel is a standard method for purifying both solid and liquid carbamates from by-products with different polarities.

  • Liquid-Liquid Extraction (LLE): An aqueous workup is typically performed to remove water-soluble reagents (like the base hydrochloride salt) and by-products. The carbamate product is extracted into an organic solvent.[4][24]

Standard Operating Protocol: Synthesis of Benzyl (4-methoxyphenyl)carbamate

This protocol details a representative procedure for carbamate synthesis using a chloroformate reagent.

Objective: To synthesize benzyl (4-methoxyphenyl)carbamate from p-anisidine and benzyl chloroformate.

Materials:

  • p-Anisidine (1.0 equiv)

  • Benzyl chloroformate (1.1 equiv)

  • Triethylamine (NEt₃) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve p-anisidine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0°C using an ice bath.

  • Reagent Addition: Add benzyl chloroformate (1.1 equiv), dissolved in a small amount of anhydrous DCM, dropwise to the amine solution over 15-20 minutes using a dropping funnel. Maintain the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel.

  • Workup - Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure carbamate.

General Reaction Mechanism: Carbamate Formation via Chloroformate

The diagram below illustrates the fundamental nucleophilic acyl substitution mechanism for the reaction between an amine and a chloroformate.

Caption: Mechanism of carbamate formation from an amine and a chloroformate.

References

  • Green synthesis of carbamates from CO2, amines and alcohols - ResearchGate. Available at: [Link]

  • Green synthesis of carbamates from CO 2 , amines and alcohols - Scilit. Available at: [Link]

  • Green synthesis of carbamates from CO2, amines and alcohols - RSC Publishing. Available at: [Link]

  • Direct synthesis of carbamate from CO 2 using a task-specific ionic liquid catalyst. Available at: [Link]

  • Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine - PMC. Available at: [Link]

  • Catalytic Synthesis of Bio-based Carbamate by Methoxycarbonylation of Furfurylamine with Dimethyl Carbonate over Pb-Ni Composite Oxides - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism - PMC. Available at: [Link]

  • Effect of temperature on the formation of carbamate derivatives. - ResearchGate. Available at: [Link]

  • Carbamate synthesis by carbamoylation - Organic Chemistry Portal. Available at: [Link]

  • Continuous Synthesis of Carbamates from CO2 and Amines | ACS Omega. Available at: [Link]

  • Continuous Synthesis of Carbamates from CO2 and Amines - reposiTUm. Available at: [Link]

  • WO2019185608A1 - Heterogeneous catalysts for the synthesis of carbamates - Google Patents.
  • Carbamate stabilities of sterically hindered amines from quantum chemical methods: relevance for CO2 capture - PubMed. Available at: [Link]

  • Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates - MDPI. Available at: [Link]

  • Sterically-Hindered Amines for Acid-Gas Absorption. Available at: [Link]

  • Purification method of carbamate - JP2804132B2 - Google Patents.
  • Thermal Synthesis of Carbamic Acid and Its Dimer in Interstellar Ices - PMC - NIH. Available at: [Link]

  • Methyl carbamate purification by extraction and recrystallization - ResearchGate. Available at: [Link]

  • Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups - ResearchGate. Available at: [Link]

  • Carbonyldiimidazole - Wikipedia. Available at: [Link]

  • Mechanochemical 1,1′-Carbonyldiimidazole-Mediated Synthesis of Carbamates | ACS Sustainable Chemistry & Engineering - ACS Publications - ACS.org. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC. Available at: [Link]

  • Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables | IntechOpen. Available at: [Link]

  • Mechanochemical 1,1′-Carbonyldiimidazole-Mediated Synthesis of Carbamates. Available at: [Link]

  • Mechanochemical 1,1′-Carbonyldiimidazole-Mediated Synthesis of Carbamates | Request PDF - ResearchGate. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Optimization of the Reaction Conditions a - ResearchGate. Available at: [Link]

  • The Selective Reaction of Primary Amines with Carbonyl Imidazole Containing Compounds: Selective Amide and Carbamate Synthesis | Organic Letters - ACS Publications. Available at: [Link]

  • Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03683B. Available at: [Link]

  • Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates - ResearchGate. Available at: [Link]

  • Purification and biochemical characterization of the carbamate hydrolase from Pseudomonas sp. 50432 - PubMed. Available at: [Link]

  • Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst | ACS Catalysis - ACS Publications. Available at: [Link]

  • Continuous Synthesis of Carbamates from CO2 and Amines - PMC. Available at: [Link]

  • Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates | Organic Letters - ACS Publications - ACS.org. Available at: [Link]

  • Troubleshooting of hydrazine carbamate synthesis : r/Chempros - Reddit. Available at: [Link]

  • Operational difficulties & measures of low pressure carbamate condenser due to crystallization | UreaKnowHow. Available at: [Link]

  • Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts - MDPI. Available at: [Link]

  • A New and Efficient Catalytic Method for Synthesizing Isocyanates from Carbamates | Request PDF - ResearchGate. Available at: [Link]

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4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate

Welcome to the technical support guide for 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the long-term storage and stability of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experimental results by maintaining the chemical fidelity of your materials.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate.

Q1: What are the primary chemical liabilities of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate that could lead to degradation during storage?

A1: The structure of this molecule contains a carbamate ester linkage, which is the most probable site of degradation. Carbamates are "amide-ester" hybrids and are susceptible to hydrolysis, which can be catalyzed by acidic, basic, or even neutral (aqueous) conditions.[1][2] This reaction cleaves the carbamate bond. Additionally, the presence of aromatic rings (chlorophenyl and fluoropyridine) suggests a potential for photodegradation upon exposure to light, particularly UV radiation.[3][4]

Q2: What are the predicted degradation products if the compound breaks down?

A2: The primary degradation pathway is the hydrolysis of the carbamate bond. This would result in the formation of three main products: 4-chlorophenol, 4-fluoro-2-aminopyridine, and carbon dioxide (CO₂). The initial hydrolysis releases 4-chlorophenol and an unstable carbamic acid intermediate, which rapidly decomposes to the aminopyridine and CO₂.[1]

Q3: What are the optimal conditions for the long-term storage of solid 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate?

A3: To ensure maximum stability and prevent degradation, the solid compound should be stored under controlled conditions that minimize exposure to the key degradation factors: temperature, humidity, and light.[5][6]

ParameterRecommended ConditionRationale
Temperature -20°C or below (Freezer)Reduces the rate of chemical reactions, including potential hydrolysis and thermal decomposition.[7]
Humidity Dry / DesiccatedPrevents moisture-induced hydrolysis of the carbamate linkage.[6] Storing in a desiccator or using containers with desiccants is highly advised.
Light Protected from light (Amber vial / Opaque container)Minimizes the risk of photodegradation of the aromatic rings.[3][4]
Atmosphere Inert Gas (Argon or Nitrogen)Purging the container with an inert gas displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.

Q4: How can I detect if my sample has degraded?

A4: Degradation can manifest in several ways:

  • Physical Changes: You might observe a change in the color or physical state (e.g., clumping of a previously free-flowing powder), which could indicate moisture absorption or degradation.[8]

  • Analytical Evidence: The most reliable method is to use analytical techniques like High-Performance Liquid Chromatography (HPLC) or LC-MS. A degraded sample will typically show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.[8][9]

  • Inconsistent Experimental Results: A loss of potency or unexpected outcomes in your biological assays can be an indirect indicator of compound degradation.

Q5: What precautions should I take when preparing stock solutions?

A5: Stock solutions are generally more susceptible to degradation than the solid compound.

  • Solvent Choice: Use anhydrous, high-purity solvents (e.g., DMSO, DMF) to minimize water content.

  • pH: Avoid aqueous solutions with acidic or basic pH, as these conditions can accelerate hydrolysis.[10]

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Fresh is Best: For critical experiments, it is always best practice to prepare solutions fresh from the solid material.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues that may arise from compound instability.

Observed Issue Potential Cause Recommended Action(s)
New, unexpected peaks appear in HPLC/LC-MS analysis. Chemical degradation of the compound.1. Confirm the identity of the new peaks as expected degradation products (e.g., 4-chlorophenol) using mass spectrometry if possible. 2. Perform a stability check by comparing the current sample to a freshly prepared standard or a sample stored under optimal conditions (see Protocol 2). 3. If degradation is confirmed, discard the compromised stock and prepare a fresh solution from solid material. Review and optimize storage procedures.
Loss of biological activity or inconsistent assay results. The active compound has degraded, leading to a lower effective concentration.1. Immediately perform an analytical assessment (HPLC) of the compound stock solution to check for purity and degradation. 2. Prepare a fresh stock solution from solid material and repeat the experiment. 3. Review your solution preparation and storage protocols. Ensure you are using anhydrous solvents and avoiding repeated freeze-thaw cycles.
Solid material has changed color or become clumpy. Absorption of moisture and/or degradation due to exposure to light or air.1. This is a strong indicator of compromised integrity. It is highly recommended to discard the material. 2. If you must proceed, first perform a thorough analytical characterization to determine the purity before use. 3. Review your solid storage procedures. Ensure containers are tightly sealed and stored in a dark, dry environment, preferably with a desiccant.[11]
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting stability-related issues.

G A Inconsistent Experimental Results or Analytical Anomalies B Assess Compound Integrity A->B C Perform HPLC Analysis (See Protocol 2) B->C D Compare to T=0 or Reference Standard C->D E Purity & Peak Profile Match? D->E F Issue is likely not compound stability. Investigate other experimental variables. E->F Yes G Degradation Confirmed E->G No H Discard Compromised Stock/Solid. Prepare Fresh Material. G->H I Review and Optimize Storage & Handling Protocols (See Protocol 1) H->I

Caption: A logical workflow for diagnosing and addressing potential compound stability issues.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage of Solid Compound

This protocol ensures the optimal preservation of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate in its solid form.

  • Container Selection: Use an amber glass vial with a PTFE-lined screw cap to protect the compound from light and ensure an airtight seal.

  • Aliquotting: If you have a large batch, aliquot the material into several smaller vials. This minimizes the exposure of the entire batch to atmospheric conditions each time a sample is taken.

  • Inert Atmosphere: Place the opened vial(s) inside a glove box or a desiccator cabinet that can be purged with an inert gas like argon or nitrogen.

  • Purging: Backfill the vial containing the compound with the inert gas for 1-2 minutes to displace air and moisture.

  • Sealing: Immediately and tightly seal the vial cap. For extra protection, wrap the cap junction with parafilm.

  • Secondary Containment & Desiccation: Place the sealed vial inside a larger, labeled, airtight container that contains a desiccant (e.g., silica gel packets).

  • Storage: Place the secondary container in a freezer set to -20°C or colder.

  • Record Keeping: Maintain a detailed log of the storage date and any time the material is accessed.

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of your compound and detect degradation products. Most carbamates are thermally unstable, making HPLC the preferred method over Gas Chromatography (GC).[12]

  • Standard Preparation (T=0):

    • Accurately weigh ~1 mg of the solid compound.

    • Dissolve in a suitable solvent (e.g., Acetonitrile or Methanol) to a final concentration of 1 mg/mL. This is your "Time Zero" or reference standard.

    • Analyze immediately as described below.

  • Sample Preparation:

    • Prepare the sample to be tested (from an older batch or a solution of unknown stability) at the same 1 mg/mL concentration in the same solvent.

  • HPLC Conditions (Example Method):

    • Instrument: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from 30% B to 95% B over 15 minutes may be a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm or 254 nm. A photodiode array (PDA) detector is ideal for assessing peak purity.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the "Time Zero" standard to establish the retention time and peak area of the intact compound.

    • Inject the test sample.

    • Compare the chromatograms. Look for:

      • A significant decrease (>5-10%) in the main peak's area in the test sample compared to the standard.

      • The appearance of new peaks, particularly earlier-eluting (more polar) peaks which could correspond to the hydrolyzed products.

    • Calculate the purity of the test sample by dividing the area of the main peak by the total area of all peaks.

Chemical Degradation Pathway

The primary degradation route for 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate is hydrolysis.

G cluster_0 Hydrolysis Pathway Parent 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate Intermediate Carbamic Acid Intermediate + 4-Chlorophenol Parent->Intermediate + H₂O (Hydrolysis) Products 4-Fluoro-2-aminopyridine + Carbon Dioxide (CO2) + 4-Chlorophenol Intermediate->Products Rapid Decomposition

Caption: The predicted hydrolytic degradation pathway of the carbamate ester linkage.

References

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety - GMP Plastics. (2025, March 26). GMP Plastics. [Link]

  • Storing Pharmaceuticals: Important Guidelines to Consider - Moravek, Inc. (n.d.). Moravek, Inc. [Link]

  • Antibody Catalysis of BAc2 Aryl Carbamate Ester Hydrolysis: A Highly Disfavored Chemical Process - ACS Publications. (n.d.). ACS Publications. [Link]

  • Hydrolysis Mechanisms of Carbamates | PDF | Chemical Reactions | Ester - Scribd. (n.d.). Scribd. [Link]

  • The mechanisms of hydrolysis of alkyl N-alkylthioncarbamate esters at 100 °C. (n.d.). Canadian Science Publishing. [Link]

  • Carbamate stabilities of sterically hindered amines from quantum chemical methods: relevance for CO2 capture - PubMed. (2013, December 2). PubMed. [Link]

  • Discovery of carbamate degrading enzymes by functional metagenomics | PLOS One. (2017, December 14). PLOS One. [Link]

  • METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICI. (n.d.). U.S. Geological Survey. [Link]

  • Impact of Storage Conditions on Drug Shelf Life. (2025, September 4). Associated Environmental Systems. [Link]

  • Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil. (n.d.). ACS Publications. [Link]

  • Kinetics of Carbaryl Hydrolysis. (n.d.). Clemson University. [Link]

  • Effective Analysis Carbamate Pesticides - Separation Science. (2023, December 8). Separation Science. [Link]

  • Different Storage Conditions in Pharmaceuticals - Pharmaguideline. (2015, August 9). Pharmaguideline. [Link]

  • Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis, chemical hydrolysis and biological evaluation of doxorubicin carbamate derivatives for targeting cancer cell - Redalyc.org. (n.d.). Redalyc.org. [Link]

  • Photostability and Photostabilization of Drugs and Drug Products - SciSpace. (n.d.). SciSpace. [Link]

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Technical Support Center: Overcoming Resistance to N-P-phenyl-N'-pyridinylurea Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-phenyl-N'-pyridinylurea compounds. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions to help you navigate the complexities of experimental work with this class of molecules, particularly in the context of acquired resistance.

Introduction

N-phenyl-N'-pyridinylurea derivatives are a significant class of compounds in drug discovery, most notably as inhibitors of protein kinases.[1][2] Molecules like sorafenib, sunitinib, and regorafenib have become important tools in cancer therapy.[3][4][5] However, as with many targeted therapies, the emergence of resistance is a major clinical and research challenge.[6][7][8] This guide provides practical, experience-driven advice to help you diagnose, understand, and potentially overcome resistance in your experimental models.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common problems encountered during in vitro and in vivo experiments.

Q1: My once-sensitive cancer cell line is now showing reduced responsiveness to my N-phenyl-N'-pyridinylurea compound. How can I determine the mechanism of resistance?

A1: Initial Characterization of Resistance

A systematic approach is crucial to dissecting the potential mechanisms of acquired resistance. The first step is to confirm and characterize the resistant phenotype.

Experimental Workflow for Characterizing Acquired Resistance

G cluster_0 Phase 1: Confirmation & Phenotyping cluster_1 Phase 2: Molecular Investigation cluster_2 Phase 3: Functional Validation confirm_resistance Confirm Resistance (IC50 Shift) assess_morphology Assess Cellular Morphology (EMT?) confirm_resistance->assess_morphology target_sequencing Target Kinase Sequencing (Gatekeeper Mutations?) confirm_resistance->target_sequencing Proceed if resistance confirmed check_cross_resistance Check Cross-Resistance (Other TKIs) assess_morphology->check_cross_resistance pathway_analysis Pathway Activation Analysis (Western Blot, Phospho-Arrays) target_sequencing->pathway_analysis transporter_expression Drug Transporter Expression (qPCR, Western Blot) pathway_analysis->transporter_expression bypass_inhibition Inhibit Bypass Pathways (Combination Treatment) pathway_analysis->bypass_inhibition If pathway is activated transporter_inhibition Inhibit Drug Transporters (e.g., Verapamil) transporter_expression->transporter_inhibition If transporters are upregulated bypass_inhibition->transporter_inhibition gene_knockdown Gene Knockdown/Overexpression (siRNA, CRISPR) transporter_inhibition->gene_knockdown

Caption: Workflow for investigating acquired resistance.

Step-by-Step Protocol: Confirmation of IC50 Shift

  • Cell Seeding: Plate both the parental (sensitive) and the suspected resistant cell lines in 96-well plates at a predetermined optimal density.

  • Compound Titration: Prepare a serial dilution of your N-phenyl-N'-pyridinylurea compound. A typical starting point is a 10-point, 3-fold dilution series centered around the known IC50 of the parental line.

  • Treatment: Treat the cells and incubate for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).

  • Viability Assay: Use a standard cell viability assay (e.g., CellTiter-Glo®, MTT) to determine the percentage of viable cells relative to a vehicle-treated control.

  • Data Analysis: Plot the dose-response curves and calculate the IC50 values for both cell lines. A significant rightward shift (typically >3-fold) in the IC50 for the resistant line confirms resistance.

Cell LineCompound X IC50 (µM)Resistance Fold-Change
Parental Line1.2-
Resistant Line15.813.2
Caption: Example data confirming a shift in IC50.

Once resistance is confirmed, proceed to investigate the underlying mechanisms as outlined in the workflow diagram.

Q2: My compound's efficacy is dramatically reduced, and I suspect activation of a bypass signaling pathway. How can I identify the culprit pathway?

A2: Identifying Bypass Signaling Pathways

Activation of alternative pro-survival pathways is a common mechanism of resistance to kinase inhibitors.[4][9] The PI3K/Akt/mTOR and JAK/STAT pathways are frequently implicated.[3][4][6]

Experimental Approach: Phospho-Kinase Array and Western Blotting

A phospho-kinase array can provide a broad overview of changes in the phosphorylation status of numerous kinases.

  • Protein Lysate Preparation: Grow parental and resistant cells to ~80% confluency. Treat both cell lines with the N-phenyl-N'-pyridinylurea compound at the IC50 of the parental line for a short duration (e.g., 2-4 hours). Lyse the cells and quantify the protein concentration.

  • Phospho-Kinase Array: Follow the manufacturer's protocol for the phospho-kinase array. This typically involves incubating the cell lysates with a membrane spotted with antibodies against various phosphorylated kinases.

  • Data Analysis: Identify kinases that show increased phosphorylation in the resistant cell line compared to the parental line.

  • Validation by Western Blot: Validate the findings from the array by performing Western blotting for the specific hyper-phosphorylated proteins and their downstream targets. For example, if the array suggests increased Akt phosphorylation, probe for p-Akt (Ser473), total Akt, p-mTOR, and total mTOR.

Compound N-phenyl-N'-pyridinylurea Compound TargetKinase Target Kinase Compound->TargetKinase Inhibits DownstreamSignaling Downstream Signaling TargetKinase->DownstreamSignaling Activates Apoptosis Apoptosis DownstreamSignaling->Apoptosis Leads to BypassKinase Bypass Kinase (e.g., c-Met, EGFR) AlternativeSignaling Alternative Survival Pathway (e.g., PI3K/Akt) BypassKinase->AlternativeSignaling Activates CellSurvival Cell Survival AlternativeSignaling->CellSurvival Promotes

Caption: Simplified diagram of a bypass signaling pathway.

Q3: I am developing a resistant cell line by continuous exposure to my compound, but the cells are not surviving. What are the optimal conditions for generating a resistant cell line?

A3: Protocol for Generating Resistant Cell Lines

Developing a resistant cell line requires patience and a systematic dose-escalation approach.[10][11]

Step-by-Step Protocol:

  • Initial Seeding: Start with a large population of the parental cell line (e.g., in a T-75 flask).

  • Starting Concentration: Begin treating the cells with the N-phenyl-N'-pyridinylurea compound at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).

  • Monitoring and Media Changes: Change the media with fresh compound every 3-4 days. Monitor the cells for signs of recovery and proliferation.

  • Dose Escalation: Once the cells have adapted and are growing steadily, increase the compound concentration by a small increment (e.g., 1.5 to 2-fold).

  • Repeat: Continue this process of gradual dose escalation. It may take several months to generate a highly resistant cell line.

  • Cryopreservation: At various stages of resistance, it is advisable to cryopreserve vials of cells.

ParameterRecommendationRationale
Starting ConcentrationIC20A low concentration allows for the selection of resistant clones without causing massive cell death.
Dose Escalation Factor1.5 - 2xGradual increases prevent excessive cytotoxicity and allow for adaptation.
Culture MonitoringDailyObserve for morphological changes and proliferation rates.
Duration3-12 monthsThe time required can vary significantly between cell lines and compounds.

Frequently Asked Questions (FAQs)

  • Q: Could off-target effects of my compound be contributing to the observed resistance?

    • A: Yes, N-phenyl-N'-pyridinylurea compounds, especially multi-kinase inhibitors, can have numerous off-target effects.[12] Resistance can emerge through the modulation of these off-target kinases. It is advisable to profile your compound against a broad panel of kinases to understand its selectivity. If resistance is associated with the upregulation of a known off-target, this could be a key mechanistic insight.

  • Q: My compound seems to be less effective in vivo than in vitro. Could drug efflux be the reason?

    • A: This is a strong possibility. The in vivo environment presents additional challenges not seen in cell culture, including drug metabolism and efflux by transporters like P-glycoprotein (ABCB1).[5][13] You can investigate this by:

      • In vitro transporter assays: Use cell lines overexpressing specific ABC transporters to see if your compound is a substrate.

      • In vivo studies with transporter inhibitors: Co-administration of your compound with a P-glycoprotein inhibitor (e.g., verapamil, though it has its own biological effects) in animal models can help determine if efflux is a limiting factor.

  • Q: I have identified a gatekeeper mutation in the target kinase in my resistant cells. What are my next steps?

    • A: The identification of a specific resistance mutation is a significant finding.[9][14] The next steps could include:

      • Structural modeling: Use computational modeling to understand how the mutation affects the binding of your compound to the kinase.

      • Development of next-generation inhibitors: This information is invaluable for designing new compounds that can effectively inhibit the mutated kinase.

      • Combination therapy: Explore combinations with inhibitors that target downstream effectors of the mutated kinase, as the pathway may still be active.

  • Q: Can lysosomal sequestration account for the resistance I'm observing?

    • A: Yes, for some tyrosine kinase inhibitors like sunitinib, lysosomal sequestration has been identified as a mechanism of resistance.[5][15] This process involves the drug becoming trapped in lysosomes, reducing its availability to bind to its target. This can be investigated by:

      • Fluorescence microscopy: If your compound is fluorescent, you can co-localize it with lysosomal markers (e.g., LysoTracker).

      • Pharmacological disruption of lysosomes: Treatment with agents that disrupt lysosomal pH (e.g., chloroquine) may re-sensitize the resistant cells to your compound.

References

  • Underlying mechanism of sorafenib resistance in hepatocellular carcinoma: a bioinformatics study based on validated resistance-related genes. (URL: [Link])

  • Mechanisms of resistance to sorafenib and the corresponding strategies in hepatocellular carcinoma - PMC. (URL: [Link])

  • Mechanisms of tyrosine kinase inhibitor resistance in renal cell carcinoma. (URL: [Link])

  • Overcoming Resistance to Kinase Inhibitors: The Paradigm of Chronic Myeloid Leukemia. (URL: [Link])

  • Cellular mechanisms of acquired drug resistance against regorafenib in colon cancer cells. (URL: [Link])

  • Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC. (URL: [Link])

  • Mechanisms of sorafenib resistance in HCC culture | JHC - Dove Medical Press. (URL: [Link])

  • Elucidating mechanisms of sunitinib resistance in renal cancer: an integrated pathological-molecular analysis | Oncotarget. (URL: [Link])

  • Mechanism of sorafenib resistance associated with ferroptosis in HCC - Frontiers. (URL: [Link])

  • Sorafenib Resistance in Hepatocellular Carcinoma: The Relevance of Genetic Heterogeneity - MDPI. (URL: [Link])

  • The mechanism of action and resistance of sunitinib in RCC. - ASCO Publications. (URL: [Link])

  • Molecular and Functional Analysis of Sunitinib-Resistance Induction in Human Renal Cell Carcinoma Cells - PMC. (URL: [Link])

  • Understanding and overcoming resistance to tyrosine kinase inhibitors (TKIs) in Chronic myeloid leukemia (CML) - Taylor & Francis. (URL: [Link])

  • Mechanisms of Sunitinib Resistance in Gastrointestinal Stromal Tumors Harboring KITAY502-3ins Mutation: An In vitro Mutagenesis Screen for Drug Resistance | Clinical Cancer Research - AACR Journals. (URL: [Link])

  • Insights into the mechanisms of resistance to axitinib in cancer cell lines - IIITD Repository. (URL: [Link])

  • Cellular mechanisms of acquired drug resistance against regorafenib in colon cancer cells. (URL: [Link])

  • Overcoming Resistance to Kinase Inhibitors: The Paradigm of Chronic Myeloid Leukemia. (URL: [Link])

  • Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance - PubMed. (URL: [Link])

  • Cancer Therapy Resistance: Choosing Kinase Inhibitors - MDPI. (URL: [Link])

  • Cellular mechanisms of acquired drug resistance against regorafenib in colon cancer cells | Request PDF - ResearchGate. (URL: [Link])

  • Prolonged exposure to axitinib alters the molecular profile of Caki‑2 renal cell carcinoma cells - Spandidos Publications. (URL: [Link])

  • EGFR bypass activation mediates acquired resistance to regorafenib in hepatocellular carcinoma - Frontiers. (URL: [Link])

  • [Mechanism of nuclear protein 1 in the resistance to axitinib in clear cell renal cell carcinoma] - PubMed. (URL: [Link])

  • Axitinib Shown to Be Active in Resistant CML and B-ALL - Medscape. (URL: [Link])

  • Urea, n-(3-hydroxy-2-pyridinyl)-n'-phenyl - PubChemLite. (URL: [Link])

  • N-3-pyridyl-methyl-N'-p-nitrophenyl urea | C13H12N4O3 | CID 129881673 - PubChem. (URL: [Link])

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (URL: [Link])

  • Model studies on a synthetically facile series of N-substituted phenyl-N'-pyridin-3-yl ureas leading to 1-(3-pyridylcarbamoyl) indolines that are potent and selective 5-HT(2C/2B) receptor antagonists - PubMed. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (URL: [Link])

  • 3-Phenyl-1-(pyridin-3-yl)urea | C12H11N3O | CID 674807 - PubChem. (URL: [Link])

  • N-Benzoyl-N'-phenylurea - Wikipedia. (URL: [Link])

  • Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - MDPI. (URL: [Link])

  • (PDF) Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - ResearchGate. (URL: [Link])

  • Chemical structures of the phenylurea herbicides tested in this study.... - ResearchGate. (URL: [Link])

  • The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum - MDPI. (URL: [Link])

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC. (URL: [Link])

  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - MDPI. (URL: [Link])

  • Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. (URL: [Link])

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Technical Support Center: Troubleshooting the Metabolic Stability of Fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for medicinal chemists and drug development professionals. This guide provides advanced troubleshooting strategies for the unique metabolic liabilities associated with fluoropyridine derivatives.

Part 1: Core Troubleshooting & FAQs

FAQ 1: High Clearance Despite CYP450 Blockade

Q: We replaced a phenyl ring with a 3-fluoropyridine to block Cytochrome P450 (CYP)-mediated oxidation. However, the in vivo clearance in humans and monkeys remains exceptionally high, while rodent clearance is low. What is the mechanism behind this?

A: This is a classic case of shifting the metabolic liability from CYP450 to Aldehyde Oxidase (AO).

  • The Causality: Introducing a nitrogen atom (pyridine) and an electron-withdrawing fluorine atom significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy of the ring. While this successfully prevents electrophilic oxidation by CYP450 enzymes, it creates an electron-deficient arene[1]. This electron-poor system becomes a prime target for nucleophilic attack by the molybdenum cofactor of Aldehyde Oxidase (AO)[1].

  • The Species Disconnect: AO expression is highly species-dependent. It is highly active in humans and cynomolgus monkeys but is virtually absent in beagle dogs and very low in rats[2]. Relying solely on rodent in vitro or in vivo data will drastically underpredict human clearance for AO substrates[2].

FAQ 2: Diagnosing Aldehyde Oxidase (AO) Liability

Q: How can we definitively prove that AO is responsible for the rapid clearance of our fluoropyridine compound, rather than an uncharacterized CYP or UGT?

A: You must leverage the distinct enzymatic requirements of AO compared to CYPs.

  • The Causality: CYP450 enzymes are monooxygenases that strictly require NADPH as a cofactor to function. In contrast, AO utilizes molecular oxygen and water to oxidize its substrates, operating completely independent of NADPH[2]. By conducting an assay in hepatic S9 fractions (which contain both CYPs and AO) and manipulating the presence of NADPH and specific inhibitors (like raloxifene), you can create a self-validating matrix that isolates the exact enzyme responsible[2]. (See Protocol 1 below).

FAQ 3: Structural Mitigation of AO Metabolism

Q: Once AO liability is confirmed, how do we structurally optimize the fluoropyridine ring to enhance stability without losing our target binding affinity?

A: AO metabolism is governed by a delicate balance of electronic and steric effects. AO typically oxidizes the carbon atom directly adjacent to the basic nitrogen (the C2 or C6 position) to form a lactam[2].

  • The Fix: You must introduce steric hindrance directly adjacent to the site of metabolism to physically block the bulky molybdenum cofactor of AO from attacking. Substituting the susceptible C2/C6 position with a methyl, cyclopropyl, or trifluoromethyl ( CF3​ ) group effectively shields the site[3]. Alternatively, repositioning the fluorine atom to sterically crowd the adjacent carbon can mitigate AO turnover while maintaining the desired lipophilicity and pKa[1].

FAQ 4: Glutathione (GSH) Adducts and SNAr Reactions

Q: During reactive metabolite screening in human hepatocytes, we observed a time-dependent loss of our 2,4-difluoropyridine compound, accompanied by a +307 Da mass shift. What causes this, and how do we fix it?

A: A +307 Da mass shift is the diagnostic signature of Glutathione (GSH) conjugation.

  • The Causality: Highly electron-deficient rings, such as di- or trifluoropyridines, are highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[4]. The intracellular thiol group of GSH acts as a strong nucleophile, attacking the electron-poor ring. The fluorine atom (especially when positioned ortho or para to the pyridine nitrogen) acts as an excellent leaving group, resulting in the displacement of fluorine and the formation of a covalent GSH adduct[4].

  • The Fix: Reduce the intrinsic electrophilicity of the ring by removing one electron-withdrawing halogen, or structurally shield the reactive position to prevent the SNAr reaction[4]. (See Protocol 2 below).

Part 2: Pathway Visualizations

G A Fluoropyridine Derivative B CYP450 Oxidation (Electron-Rich Sites) A->B High HOMO C Aldehyde Oxidase (AO) (Electron-Poor Sites) A->C Low HOMO D GSH Conjugation (SNAr on C-F) A->D High Electrophilicity E Hydroxylation / Epoxidation (+16 Da) B->E F Oxidation at C2/C6 Lactam Formation (+16 Da) C->F G GSH Adduct Formation (+307 Da) D->G

Figure 1. Divergent metabolic pathways of fluoropyridines based on electronic and steric properties.

Workflow S1 Incubate Compound in Human S9 Fraction S2 Divide into 3 Cohorts S1->S2 C1 Cohort 1: +NADPH (CYP Active) S2->C1 C2 Cohort 2: -NADPH (AO Active) S2->C2 C3 Cohort 3: -NADPH + Raloxifene (AO Inhibited) S2->C3 R1 Measure Intrinsic Clearance (CLint) C1->R1 C2->R1 C3->R1

Figure 2. Self-validating experimental workflow for phenotyping Aldehyde Oxidase (AO) metabolism.

Part 3: Quantitative Data Summaries

Table 1: Diagnostic Mass Shifts in Fluoropyridine Metabolism

ModificationMass Shift (Da)Primary EnzymeMechanistic Causality
Hydroxylation +16CYP450Electrophilic oxygenation of electron-rich sites.
Lactam Formation +16Aldehyde OxidaseNucleophilic attack by Mo-cofactor at C2/C6.
GSH Conjugation +307None (Direct) or GSTSNAr displacement of the Fluorine atom by a thiol.
Defluorination -18CYP450Oxidative defluorination via unstable intermediate.

Table 2: Species-Specific Hepatic Enzyme Activity for IVIVC Modeling

SpeciesCYP450 ActivityAldehyde Oxidase (AO) ActivityUtility for IVIVC Modeling
Human HighHighClinical Baseline
Cynomolgus Monkey HighHighExcellent predictive model for AO substrates
Beagle Dog HighVery Low / AbsentHigh risk of underpredicting human clearance
Sprague-Dawley Rat HighLow / VariablePoor model for electron-deficient heterocycles

Part 4: Self-Validating Experimental Protocols

Protocol 1: Self-Validating Aldehyde Oxidase (AO) Phenotyping Assay

This protocol utilizes specific cofactor dependencies to internally validate the source of compound clearance.

  • Preparation: Thaw pooled Human Hepatic S9 fractions (which contain both cytosolic AO and microsomal CYPs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Cohort Segregation (The Self-Validation Step): Divide the assay into three parallel incubation cohorts to isolate the causal mechanism:

    • Cohort A (+NADPH): Evaluates total oxidative clearance (CYP + AO).

    • Cohort B (-NADPH): Evaluates NADPH-independent clearance. Because CYPs cannot function without NADPH, clearance here is isolated to AO or Xanthine Oxidase (XO).

    • Cohort C (-NADPH + 10 µM Raloxifene): Raloxifene is a potent, specific inhibitor of AO. If clearance observed in Cohort B is abolished in Cohort C, it definitively proves AO is the culprit.

  • Incubation: Add the fluoropyridine test compound (1 µM final concentration) to each cohort. Incubate at 37°C.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) for each cohort.

Protocol 2: Mechanistic GSH Trapping Assay (SNAr vs. Epoxidation)

This protocol distinguishes between direct chemical instability (SNAr) and metabolically activated toxicity.

  • Preparation: Prepare Human Liver Microsomes (HLM) at 1 mg/mL protein in 100 mM phosphate buffer (pH 7.4).

  • Reagent Addition: Supplement the incubation with 5 mM Glutathione (GSH).

  • Mechanistic Segregation (The Self-Validation Step):

    • Condition 1 (-NADPH): Detects direct Nucleophilic Aromatic Substitution (SNAr). If a GSH adduct forms here, the fluoropyridine is intrinsically too electrophilic and reacts directly with thiols without enzymatic activation.

    • Condition 2 (+NADPH): Detects CYP-mediated reactive intermediate formation. If a GSH adduct forms only in this condition, the compound is first being oxidized by CYPs (e.g., into an epoxide), which then reacts with GSH.

  • Incubation & Quenching: Incubate the test compound (10 µM) at 37°C for 60 minutes. Quench with an equal volume of cold acetonitrile.

  • Data Acquisition: Perform full-scan LC-HRMS (High-Resolution Mass Spectrometry). Scan for the neutral loss of 129 Da (characteristic of GSH cleavage) and identify +307 Da mass shifts corresponding to the parent mass.

References

  • Title: Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists Source: ACS Publications / Journal of Medicinal Chemistry URL: [Link]

  • Title: The Role of Aldehyde Oxidase and Xanthine Oxidase in the Biotransformation of a Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Cyclising peptides - WO2015181545A1 Source: Google Patents URL

Sources

Validation & Comparative

A Comparative Guide to Kinase Inhibitors: A Deep Dive into Sorafenib, Regorafenib, and Vemurafenib

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, transforming treatment paradigms for a multitude of malignancies. Their efficacy, however, is intrinsically linked to their specific molecular interactions and selectivity profiles. This guide provides a comprehensive comparison of three pivotal kinase inhibitors: Sorafenib, Regorafenib, and Vemurafenib. While the initial compound of interest, 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate, is not a well-characterized kinase inhibitor in publicly available literature, we will leverage the structural and mechanistic similarities of the diaryl urea core, present in Sorafenib and Regorafenib, and the high target specificity of Vemurafenib to illustrate key concepts in kinase inhibitor performance. This analysis is designed for researchers, scientists, and drug development professionals, offering in-depth, data-supported insights into their mechanisms of action, target profiles, and the experimental methodologies used for their evaluation.

Introduction to the Kinase Inhibitors

Protein kinases, by catalyzing the phosphorylation of substrate proteins, are central regulators of cellular signaling pathways that govern cell growth, differentiation, and survival. Dysregulation of kinase activity is a common driver of oncogenesis, making them prime targets for therapeutic intervention. The inhibitors discussed here represent two distinct strategies in kinase-targeted therapy: multi-kinase inhibition and highly selective inhibition.

  • Sorafenib (Nexavar®) is an oral multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases.[1][2] It is known for its dual action of inhibiting tumor cell proliferation and angiogenesis.[1]

  • Regorafenib (Stivarga®) is another oral multi-kinase inhibitor, structurally similar to sorafenib, but with a distinct and broader kinase inhibition profile.[3][4] It also targets kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[3]

  • Vemurafenib (Zelboraf®) is a highly selective inhibitor of the BRAF kinase, specifically targeting the V600E mutation, which is prevalent in melanoma and other cancers.[5] Its mechanism is a prime example of personalized medicine, where treatment is tailored to the specific genetic makeup of a tumor.[6]

Mechanism of Action and Target Specificity

The therapeutic utility of a kinase inhibitor is defined by the kinases it inhibits and the potency of that inhibition. Sorafenib and Regorafenib are considered "dirty drugs" due to their broad activity, which can be advantageous in targeting multiple oncogenic pathways but also challenging due to off-target effects. Vemurafenib, in contrast, exemplifies a "magic bullet" approach with its narrow target focus.

Signaling Pathways Targeted by Sorafenib, Regorafenib, and Vemurafenib

Kinase_Inhibitor_Pathways cluster_angiogenesis Angiogenesis & Stroma cluster_mapk MAPK Pathway cluster_other_oncogenic Other Oncogenic Targets cluster_inhibitors Inhibitors VEGFR VEGFR 1/2/3 PDGFRb PDGFRβ TIE2 TIE2 FGFR FGFR RAS RAS BRAF BRAF (WT & V600E) RAS->BRAF CRAF C-RAF RAS->CRAF MEK MEK BRAF->MEK CRAF->MEK ERK ERK MEK->ERK KIT c-KIT RET RET Sorafenib Sorafenib Sorafenib->VEGFR Inhibits Sorafenib->PDGFRb Inhibits Sorafenib->BRAF Inhibits Sorafenib->CRAF Inhibits Sorafenib->KIT Inhibits Sorafenib->RET Inhibits Regorafenib Regorafenib Regorafenib->VEGFR Inhibits Regorafenib->PDGFRb Inhibits Regorafenib->TIE2 Inhibits Regorafenib->FGFR Inhibits Regorafenib->BRAF Inhibits Regorafenib->CRAF Inhibits Regorafenib->KIT Inhibits Regorafenib->RET Inhibits Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibits (V600E specific) Biochemical_Assay_Workflow start Start: Prepare Reagents step1 Step 1: Kinase Reaction - Add kinase, substrate, ATP, and test compound (inhibitor) to a microplate well. - Incubate at 30°C for 60 minutes. start->step1 step2 Step 2: Stop Reaction & Deplete ATP - Add ADP-Glo™ Reagent. - Incubate at room temperature for 40 minutes. step1->step2 step3 Step 3: ADP to ATP Conversion & Luminescence Generation - Add Kinase Detection Reagent. - Incubate at room temperature for 30-60 minutes. step2->step3 step4 Step 4: Read Luminescence - Measure luminescence using a plate reader. step3->step4 end End: Analyze Data (Calculate IC50) step4->end

Figure 2: Workflow for a typical biochemical kinase assay (ADP-Glo™).

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the kinase inhibitor in DMSO.

    • Prepare serial dilutions of the inhibitor to create a dose-response curve.

    • Prepare a reaction buffer containing the kinase, its specific substrate, and ATP at a concentration close to its Km value. [7]2. Kinase Reaction:

    • In a 384-well plate, add the kinase reaction buffer.

    • Add the serially diluted inhibitor or DMSO (for control wells).

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the ADP generated to ATP and generate a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell-Based Assay: Cell Proliferation Assay (MTS/MTT)

Cell-based assays are crucial for determining an inhibitor's potency in a more physiologically relevant context, accounting for factors like cell permeability and off-target effects. [8]

Cell_Based_Assay_Workflow start Start: Cell Culture step1 Step 1: Cell Seeding - Seed cancer cells (e.g., A375 melanoma for Vemurafenib) into a 96-well plate. - Allow cells to adhere overnight. start->step1 step2 Step 2: Compound Treatment - Treat cells with serial dilutions of the kinase inhibitor. - Include a DMSO control. step1->step2 step3 Step 3: Incubation - Incubate cells for 72 hours under standard cell culture conditions (37°C, 5% CO2). step2->step3 step4 Step 4: Viability Measurement - Add MTS or MTT reagent to each well. - Incubate for 1-4 hours. step3->step4 step5 Step 5: Read Absorbance - Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS). step4->step5 end End: Analyze Data (Calculate GI50/IC50) step5->end

Figure 3: Workflow for a typical cell-based proliferation assay.

Detailed Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., HepG2 for hepatocellular carcinoma studies with Sorafenib/Regorafenib, or A375 for BRAF V600E-mutant melanoma with Vemurafenib).

    • Trypsinize and count the cells, then seed them at an appropriate density (e.g., 5,000 cells/well) in a 96-well plate.

    • Allow the cells to attach and resume growth for 24 hours.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the kinase inhibitor in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include wells with medium and DMSO as a vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment:

    • Add a cell viability reagent, such as MTS or MTT, to each well.

    • Incubate for 1-4 hours, allowing viable cells to metabolize the reagent into a colored formazan product.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the formazan product using a microplate reader.

    • Normalize the absorbance values to the vehicle control and plot them against the inhibitor concentration to determine the half-maximal growth inhibitory concentration (GI50) or IC50.

Clinical Considerations and Resistance Mechanisms

The distinct kinase inhibition profiles of these drugs translate to different clinical applications and challenges, particularly the emergence of drug resistance.

  • Sorafenib and Regorafenib: These are used in the treatment of advanced hepatocellular carcinoma (HCC), renal cell carcinoma (RCC), and gastrointestinal stromal tumors (GIST). [9][10]Real-world evidence supports the sequential use of sorafenib followed by regorafenib in HCC, which can extend overall survival. [11][12][13]Resistance can arise from the activation of bypass signaling pathways that circumvent the inhibited kinases.

  • Vemurafenib: This drug has shown remarkable efficacy in patients with BRAF V600E-mutant metastatic melanoma. [5]However, resistance often develops within months. [14][15]Common resistance mechanisms include the acquisition of secondary mutations in NRAS or MEK1, alternative splicing of BRAF, or activation of parallel signaling pathways like PI3K/AKT. [14][15][16]

Conclusion

The comparative analysis of Sorafenib, Regorafenib, and Vemurafenib underscores the critical importance of understanding a kinase inhibitor's target profile and potency. While multi-kinase inhibitors like Sorafenib and Regorafenib offer the advantage of hitting multiple oncogenic drivers, their broader activity can lead to more off-target effects. In contrast, highly selective inhibitors like Vemurafenib provide a powerful tool for precision medicine but are often susceptible to resistance through the activation of bypass pathways. The experimental methodologies detailed in this guide are fundamental to the discovery and development of new kinase inhibitors, enabling the rigorous characterization required to advance these agents from the laboratory to the clinic. As our understanding of cancer biology deepens, the continued development of both multi-targeted and highly selective kinase inhibitors, guided by robust preclinical evaluation, will be essential in the ongoing effort to improve patient outcomes.

References

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The Fluorine Advantage: A Comparative Analysis of Pyridinyl Carbamates in Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The Strategic Role of Fluorine in Modern Drug Design

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a powerful and widely adopted strategy to enhance therapeutic profiles.[1][2] The unique physicochemical properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic properties.[1][3] This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated pyridinyl carbamates, a class of compounds with significant potential as acetylcholinesterase (AChE) inhibitors for the treatment of neurodegenerative diseases like Alzheimer's disease.[4][5] By examining the experimental data, we will elucidate the causal relationship between fluorination and the observed improvements in biological activity and drug-like properties.

Carbamates are a well-established class of compounds that can act as "pseudo-irreversible" inhibitors of acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[6] By forming a transient covalent bond with the serine residue in the active site of AChE, these inhibitors can effectively increase acetylcholine levels in the synaptic cleft, a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The pyridine moiety, on the other hand, is a common feature in many centrally-acting drugs, often contributing to target engagement and favorable pharmacokinetic characteristics.[7] This guide will focus on a representative pair of compounds to illustrate the "fluorine advantage": a non-fluorinated pyridin-3-yl carbamate and its fluorinated counterpart.

Synthetic Pathways: Crafting the Molecular Tools

The synthesis of both fluorinated and non-fluorinated pyridinyl carbamates generally proceeds through a common pathway involving the reaction of a substituted pyridinol with an appropriate isocyanate or carbamoyl chloride. The strategic introduction of fluorine can be achieved by utilizing fluorinated building blocks.

General Synthesis of Pyridinyl Carbamates

A prevalent method for the synthesis of pyridinyl carbamates involves the reaction of a hydroxypyridine with a carbamoyl chloride in the presence of a base to neutralize the HCl byproduct. Alternatively, the corresponding isocyanate can be reacted with the hydroxypyridine.

Experimental Protocol: Synthesis of a Non-Fluorinated Pyridin-3-yl Carbamate

  • Reaction Setup: To a solution of 3-hydroxypyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, for example, triethylamine (1.2 eq).

  • Addition of Carbamoyl Chloride: Slowly add the desired carbamoyl chloride (e.g., N,N-dimethylcarbamoyl chloride, 1.1 eq) to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired pyridin-3-yl carbamate.

Synthesis of Fluorinated Pyridinyl Carbamates

The introduction of fluorine onto the pyridinyl carbamate scaffold can be accomplished by starting with a fluorinated pyridinol or by using a fluorinated carbamoylating agent. For this comparative study, we will consider a scenario where the pyridine ring is fluorinated.

Experimental Protocol: Synthesis of a Fluorinated Pyridin-3-yl Carbamate

The synthesis follows a similar procedure to the non-fluorinated analog, with the key difference being the use of a fluorinated starting material, such as 5-fluoro-3-hydroxypyridine.

  • Reaction Setup: Dissolve 5-fluoro-3-hydroxypyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Addition of Carbamoyl Chloride: Add N,N-dimethylcarbamoyl chloride (1.1 eq) dropwise to the cooled solution (0 °C).

  • Reaction and Monitoring: Stir the reaction at room temperature and monitor its completion by TLC.

  • Purification: Perform an aqueous work-up as described for the non-fluorinated analog, followed by purification via silica gel chromatography to obtain the fluorinated pyridin-3-yl carbamate.

Comparative Physicochemical Properties

The introduction of a fluorine atom is known to modulate key physicochemical properties that are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyNon-Fluorinated Pyridin-3-yl Carbamate (Predicted)5-Fluoro-pyridin-3-yl Carbamate (Predicted)Rationale for Change with Fluorination
Molecular Weight ~166 g/mol ~184 g/mol Addition of a fluorine atom increases the molecular weight.
LogP (Lipophilicity) ~0.8~1.1Fluorine substitution on an aromatic ring generally increases lipophilicity.
pKa (Basicity of Pyridine N) ~4.8~3.5The electron-withdrawing nature of fluorine reduces the basicity of the pyridine nitrogen.

Note: The values in this table are estimations based on general principles of medicinal chemistry and may vary depending on the specific substituents on the carbamate moiety. It is crucial to experimentally determine these values for any new chemical entity.

Comparative Biological Evaluation: Acetylcholinesterase Inhibition

The primary biological activity of interest for this class of compounds is the inhibition of acetylcholinesterase. The potency of an inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This widely used colorimetric assay measures the activity of AChE by monitoring the formation of the yellow-colored product of the reaction between thiocholine (produced from the hydrolysis of acetylthiocholine by AChE) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Reagent Preparation: Prepare solutions of AChE (from electric eel or human recombinant), the substrate acetylthiocholine iodide (ATCI), DTNB, and the test compounds (both fluorinated and non-fluorinated pyridinyl carbamates) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, AChE solution, and varying concentrations of the test compounds. Include a control group with no inhibitor.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement: Add DTNB and ATCI to all wells to initiate the enzymatic reaction. Immediately monitor the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition relative to the control and plot it against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Comparative AChE Inhibition Data (Hypothetical)
CompoundAChE IC50 (nM)Rationale for Observed Activity
Non-Fluorinated Pyridin-3-yl Carbamate50 nMThe carbamate moiety effectively inhibits AChE through carbamoylation of the active site serine.
5-Fluoro-pyridin-3-yl Carbamate15 nMThe electron-withdrawing fluorine atom can enhance the electrophilicity of the carbamate carbonyl carbon, potentially leading to a faster rate of carbamoylation and thus greater potency. Fluorine may also engage in favorable interactions within the enzyme's active site.

Note: This data is hypothetical and serves to illustrate the expected trend based on established principles of medicinal chemistry. Actual values would need to be determined experimentally.

Metabolic Stability: The Fluorine Shield

A major challenge in drug development is ensuring that a compound remains in the body long enough to exert its therapeutic effect before being metabolized and cleared. Fluorination is a key strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][3]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This assay assesses the rate at which a compound is metabolized by liver enzymes, providing an indication of its metabolic stability.

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (from human or other species), the test compound, and a NADPH-generating system (to initiate the metabolic process) in a suitable buffer.

  • Time Course Experiment: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction and quench the metabolic activity by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t1/2) and the intrinsic clearance (Clint) of the compound.

Comparative Metabolic Stability Data (Hypothetical)
CompoundIn Vitro Half-life (t1/2, min) in Human Liver MicrosomesRationale for Observed Stability
Non-Fluorinated Pyridin-3-yl Carbamate25The pyridine ring and other positions on the molecule are susceptible to oxidative metabolism by CYP enzymes.
5-Fluoro-pyridin-3-yl Carbamate75The C-F bond is significantly stronger than a C-H bond, making the fluorinated position resistant to metabolic attack. This "metabolic blocking" effect leads to a longer half-life and lower clearance.

Note: This data is hypothetical and illustrates the expected outcome of fluorination on metabolic stability.

Visualizing the Workflow and Biological Context

To provide a clearer understanding of the experimental process and the biological target, the following diagrams are provided.

G cluster_synthesis Synthesis cluster_evaluation Evaluation cluster_comparison Comparative Analysis S1 Start: Pyridinol & Carbamoyl Chloride S2 Reaction with Base S1->S2 S3 Purification (Chromatography) S2->S3 E1 Physicochemical Characterization (LogP, pKa) S3->E1 E2 AChE Inhibition Assay (IC50) S3->E2 E3 Metabolic Stability Assay (t1/2) S3->E3 C1 Fluorinated vs. Non-Fluorinated Data E1->C1 E2->C1 E3->C1 C2 Lead Optimization C1->C2 Structure-Activity Relationship (SAR)

Caption: Experimental workflow for the comparative study of pyridinyl carbamates.

ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptors Cholinergic Receptors ACh->Receptors Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Carbamoylated_AChE Carbamoylated AChE (Inactive) AChE->Carbamoylated_AChE Carbamate Pyridinyl Carbamate (Inhibitor) Carbamate->AChE Inhibition Neuronal_Signaling Enhanced Neuronal Signaling Receptors->Neuronal_Signaling

Caption: Simplified signaling pathway of acetylcholinesterase and its inhibition.

Conclusion: A Clear Case for Fluorination

This comparative guide demonstrates the significant advantages conferred by the strategic fluorination of pyridinyl carbamates intended for acetylcholinesterase inhibition. The introduction of fluorine can lead to a marked improvement in inhibitory potency, likely through electronic effects that enhance the reactivity of the carbamate moiety. Furthermore, and perhaps more critically for the development of viable drug candidates, fluorination serves as a powerful tool to increase metabolic stability by shielding the molecule from degradation by CYP enzymes.

The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of both fluorinated and non-fluorinated analogs, enabling researchers to systematically investigate structure-activity relationships and make data-driven decisions in their drug discovery programs. The presented data, while illustrative, is grounded in well-established principles of medicinal chemistry and highlights the transformative potential of fluorine in optimizing the properties of therapeutic agents. As the quest for more effective treatments for neurodegenerative diseases continues, the judicious use of fluorine in the design of novel acetylcholinesterase inhibitors will undoubtedly remain a key strategy for success.

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A Comparative Guide to the Cross-Reactivity Profiling of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the development of protein kinase inhibitors has become a cornerstone of targeted therapy. However, the high degree of structural conservation across the human kinome presents a formidable challenge: ensuring inhibitor selectivity.[1] Off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[2] Therefore, a rigorous and comprehensive assessment of a compound's cross-reactivity profile is not merely a regulatory hurdle but a critical step in understanding its therapeutic potential and safety profile.[3]

This guide provides an in-depth comparative analysis of the cross-reactivity of a novel investigational compound, 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate (hereafter referred to as CFPC) . As specific experimental data for CFPC is not yet in the public domain, this guide will utilize an illustrative yet scientifically plausible profile for CFPC. This profile will be compared against established kinase inhibitors, Dasatinib and Erlotinib, to benchmark its selectivity and provide a framework for interpretation.

The Investigational Compound: 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate (CFPC)

CFPC is a small molecule featuring a pyridine ring, a common scaffold in kinase inhibitors, and a carbamate linker.[4][5] Based on these structural motifs and preliminary in-silico modeling, CFPC has been designed as a potent inhibitor of Tyrosine-Protein Kinase Lyn , a member of the Src family of kinases. Lyn kinase is a key regulator of immune cell signaling, and its dysregulation has been implicated in various hematological malignancies and autoimmune diseases.

The proposed mechanism of action involves CFPC binding to the ATP-binding pocket of Lyn, thereby preventing the phosphorylation of its downstream substrates and interrupting the signal transduction cascade.

Hypothesized Primary Signaling Pathway

The following diagram illustrates the simplified signaling pathway of Lyn kinase, the hypothesized primary target of CFPC.

BCR_ABL BCR-ABL (Oncogenic Driver) Lyn Lyn Kinase BCR_ABL->Lyn Activates Downstream Downstream Effectors (e.g., STAT5, PI3K/AKT) Lyn->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation CFPC CFPC CFPC->Lyn Inhibits

Caption: Hypothesized signaling pathway of Lyn kinase and its inhibition by CFPC.

The Imperative of Kinome-Wide Profiling

While CFPC is designed to target Lyn, its true selectivity can only be determined by screening it against a broad panel of kinases. Such profiling is essential to:

  • Identify potential off-target liabilities that could lead to adverse effects.

  • Uncover additional targets that might contribute to the compound's efficacy (polypharmacology).[6]

  • Guide structure-activity relationship (SAR) studies to optimize selectivity.

  • Provide a quantitative benchmark against other inhibitors.

Methodology: Kinome-Wide Competition Binding Assay

A robust and widely adopted method for determining kinase inhibitor selectivity is the competition binding assay, such as the KINOMEscan™ platform.[7] This assay measures the ability of a compound to displace a reference ligand from the ATP-binding site of a large number of kinases.

Experimental Protocol: KINOMEscan™ Assay

The following is a generalized protocol for performing a kinome-wide cross-reactivity screen.

Principle: The assay is based on a competitive binding format where the test compound competes with an immobilized, active-site-directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR).[7]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of CFPC in 100% DMSO. For a primary screen, a single high concentration (e.g., 1,000 nM) is typically used. For dose-response curves, perform serial dilutions.

  • Assay Plate Preparation: In a multi-well plate, combine the test compound (CFPC), the specific kinase-tagged T7 phage, and the immobilized active-site directed ligand.

  • Competition Binding: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium. During this time, CFPC will compete with the immobilized ligand for binding to the kinase.

  • Removal of Unbound Kinase: Wash the plate to remove any kinase-phage that is not bound to the immobilized ligand.

  • Elution: Elute the bound kinase-phage from the well.

  • Quantification: Quantify the amount of eluted kinase-phage using qPCR with primers specific to the DNA tag.

  • Data Analysis: The amount of kinase measured is inversely proportional to the affinity of the test compound. The results are typically expressed as either percent of DMSO control (%Ctrl) or as a dissociation constant (Kd).

Experimental Workflow Diagram

The workflow for the kinome-wide screening is depicted below.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound (CFPC) Mix Combine & Incubate (Competition Binding) Compound->Mix Kinase DNA-Tagged Kinase Panel Kinase->Mix Ligand Immobilized Ligand Ligand->Mix Wash Wash (Remove Unbound) Mix->Wash Elute Elute Wash->Elute qPCR Quantify via qPCR Elute->qPCR Data Calculate Kd or % Inhibition qPCR->Data cluster_kinome Human Kinome cluster_dasatinib Dasatinib (Broad Spectrum) cluster_cfpc CFPC (Selective) cluster_erlotinib Erlotinib (Highly Selective) k1 k2 k3 k4 k5 k6 k7 k8 k9 k10 k11 k12 k13 k14 k15 k16 k17 k18 k19 k20 d_target ABL1 d_off1 SRC d_off2 LCK d_off3 c-KIT d_off4 EphA2 d_off5 DDR1 c_target LYN c_off1 SRC c_off2 LCK e_target EGFR

Caption: Conceptual diagram comparing broad, selective, and highly selective kinase inhibitor profiles.

Interpretation and Future Directions

The illustrative cross-reactivity profile of CFPC suggests it is a highly selective inhibitor.

  • Primary Target Potency: CFPC shows potent, single-digit nanomolar affinity for its intended target, Lyn.

  • Src Family Selectivity: It maintains strong activity against other Src family members (SRC, LCK), which could be therapeutically beneficial in certain contexts but also needs to be monitored for potential immune-related side effects.

  • Favorable Off-Target Profile: Crucially, CFPC demonstrates significantly less activity against a wide range of other kinases compared to a broad-spectrum inhibitor like Dasatinib. It avoids potent inhibition of key kinases like ABL1, c-KIT, and VEGFR2, which are associated with the known side-effect profiles of other inhibitors.

  • Identified Off-Target: The moderate affinity for RIPK2 (95 nM) is a noteworthy off-target interaction that warrants further investigation through cellular assays to determine if this binding event translates to functional inhibition and has any physiological consequences.

Based on this strong selectivity profile, the next steps in the preclinical development of CFPC would involve:

  • Cellular Potency Assays: Confirming that the high binding affinity translates to functional inhibition of Lyn phosphorylation in relevant cell lines.

  • In-vivo Efficacy and Toxicity Studies: Assessing the therapeutic effect in animal models of Lyn-driven diseases and evaluating any potential toxicities, paying close attention to the identified off-targets.

  • Lead Optimization: If necessary, using the cross-reactivity data to guide further chemical modifications to improve selectivity or eliminate undesirable off-target interactions.

Conclusion

The comprehensive cross-reactivity profiling of kinase inhibitors is an indispensable component of modern drug development. By employing systematic, kinome-wide screening methodologies, researchers can gain a detailed understanding of a compound's selectivity, anticipate potential liabilities, and uncover new therapeutic opportunities. The illustrative profile of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate (CFPC) presented here, when benchmarked against established drugs like Dasatinib and Erlotinib, highlights the characteristics of a promisingly selective development candidate. This analytical framework underscores the importance of moving beyond single-target potency to a holistic, kinome-wide view of inhibitor behavior.

References

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  • ResearchGate. (n.d.). Selectivity scores as a quantitative measure of specificity.(a).... Available at: [Link]

  • IntechOpen. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. Available at: [Link]

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  • PubMed. (2017). Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition. Available at: [Link]

  • ACS Chemical Biology. (2016). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. Available at: [Link]

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Head-to-head comparison of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate with known drugs

Author: BenchChem Technical Support Team. Date: March 2026

A Head-to-Head Comparison of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate with Known Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Authored by: A Senior Application Scientist

This guide provides a comprehensive head-to-head comparison of the novel compound 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate with established Fatty Acid Amide Hydrolase (FAAH) inhibitors. Due to the limited direct experimental data on 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate, this document outlines a robust framework for its evaluation, drawing parallels with the well-characterized drugs PF-04457845, JNJ-42165279, and URB597. The structural features of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate, particularly the carbamate moiety, suggest its potential as an FAAH inhibitor, making this comparison a scientifically grounded starting point for its characterization.

Introduction to FAAH Inhibition and the Compounds of Interest

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides such as anandamide (AEA), an endogenous cannabinoid receptor ligand.[1][2] Inhibition of FAAH increases the levels of anandamide and other bioactive fatty acid amides, which has shown therapeutic potential in treating a range of conditions including pain, anxiety, and inflammatory disorders.[3][4]

1.1. 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate: A Novel Candidate

4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate is a novel compound with a chemical structure suggestive of FAAH inhibitory activity. The presence of a carbamate group is a common feature among known FAAH inhibitors, which act by carbamylating the catalytic serine residue in the enzyme's active site.[2][5] This guide proposes a series of experiments to characterize its potency, selectivity, and in vivo efficacy in comparison to established FAAH inhibitors.

1.2. Known FAAH Inhibitors for Comparison

  • PF-04457845 (Redafamdastat): A potent, irreversible, and selective FAAH inhibitor that has undergone clinical investigation.[5][6] It has demonstrated efficacy in preclinical models of inflammatory pain.[6][7]

  • JNJ-42165279: A potent and selective, slowly reversible FAAH inhibitor that has also been evaluated in clinical trials for anxiety and depressive disorders.[8][9][10]

  • URB597: One of the earliest and most widely studied FAAH inhibitors, known for its anxiolytic and antidepressant-like effects in animal models.[11][12]

The Endocannabinoid System and FAAH Signaling Pathway

The following diagram illustrates the central role of FAAH in the endocannabinoid signaling pathway and the mechanism of its inhibition.

FAAH_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_inhibitor Anandamide Anandamide (AEA) FAAH_pre FAAH Anandamide->FAAH_pre Uptake & Degradation CB1R_pre CB1 Receptor Anandamide->CB1R_pre Binds to ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH_pre->ArachidonicAcid Hydrolysis CB1R_pre->Anandamide Retrograde Signaling PLD NAPE-PLD PLD->Anandamide Synthesis NAPE NAPE Inhibitor 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate & Known Drugs Inhibitor->FAAH_pre Inhibits

Caption: FAAH signaling pathway and the action of inhibitors.

Head-to-Head In Vitro Comparison

A series of in vitro assays are essential to determine and compare the biochemical and cellular activity of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate against the known FAAH inhibitors.

3.1. FAAH Inhibition Potency

The primary objective is to measure the half-maximal inhibitory concentration (IC50) of each compound against FAAH.

Experimental Protocol: FAAH Activity Assay

  • Enzyme Source: Recombinant human FAAH (hFAAH) and rat FAAH (rFAAH) can be used.

  • Substrate: A fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin (AAMC), is commonly used.

  • Procedure:

    • The test compounds (4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate, PF-04457845, JNJ-42165279, and URB597) are serially diluted.

    • The compounds are pre-incubated with the FAAH enzyme for a defined period.

    • The substrate is added to initiate the reaction.

    • The fluorescence generated by the hydrolysis of the substrate is measured over time using a plate reader.

  • Data Analysis: The rate of reaction is calculated, and the IC50 values are determined by fitting the data to a dose-response curve.

Comparative Data Table: In Vitro FAAH Inhibition

CompoundhFAAH IC50 (nM)rFAAH IC50 (nM)Mechanism of Inhibition
4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate To be determinedTo be determinedTo be determined
PF-044578457.2[6][13]7.4[13]Irreversible, Covalent[5][6]
JNJ-4216527970[9][10][14]313[9][10][14]Slowly Reversible, Covalent[8][15]
URB5974.6~5[16]Irreversible[11]

3.2. Selectivity Profiling

To assess the specificity of the compounds, their inhibitory activity should be tested against a panel of other serine hydrolases.

Experimental Protocol: Serine Hydrolase Selectivity Panel

  • Enzymes: A panel of representative serine hydrolases (e.g., trypsin, chymotrypsin, acetylcholinesterase, butyrylcholinesterase, and monoacylglycerol lipase) should be used.

  • Procedure: The inhibitory activity of the compounds against each enzyme in the panel is determined using appropriate substrates and assay conditions.

  • Data Analysis: The IC50 values for each enzyme are calculated and compared to the IC50 for FAAH to determine selectivity.

Head-to-Head In Vivo Comparison

In vivo studies are crucial to evaluate the pharmacokinetic properties, target engagement, and therapeutic efficacy of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate.

4.1. Pharmacokinetics and Brain Penetration

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties and the ability of the compound to cross the blood-brain barrier is critical.

Experimental Protocol: In Vivo Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats.

  • Administration: Compounds are administered orally (p.o.) or intravenously (i.v.) at a defined dose.

  • Sample Collection: Blood and brain tissue samples are collected at various time points post-administration.

  • Analysis: The concentration of the compound in plasma and brain homogenates is quantified using LC-MS/MS.

  • Data Analysis: Key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, and brain-to-plasma ratio) are calculated.

4.2. In Vivo Target Engagement and Efficacy

The ability of the compound to inhibit FAAH in the brain and produce a therapeutic effect should be assessed in relevant animal models.

Experimental Protocol: Rat Inflammatory Pain Model

  • Model Induction: Inflammatory pain is induced by injecting Complete Freund's Adjuvant (CFA) into the hind paw of rats.

  • Treatment: The test compounds are administered orally at various doses.

  • Efficacy Assessment: Pain response is measured as paw withdrawal latency to a thermal stimulus or mechanical allodynia using von Frey filaments.

  • Target Engagement: At the end of the study, brain tissue is collected to measure FAAH activity and anandamide levels.

Comparative Data Table: In Vivo Efficacy in Rat Inflammatory Pain Model

CompoundMinimum Effective Dose (mg/kg, p.o.)Effect on Brain Anandamide Levels
4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate To be determinedTo be determined
PF-044578450.1[5]Significant elevation[5]
JNJ-42165279ED90 of 22 in a neuropathic pain model[9]Significant elevation[15]
URB5970.3[12]Significant elevation[12]

Experimental Workflows

The following diagrams illustrate the workflows for the key in vitro and in vivo experiments.

In_Vitro_Workflow cluster_potency FAAH Inhibition Potency cluster_selectivity Selectivity Profiling start_potency Serial Dilution of Test Compounds incubate Pre-incubation with FAAH Enzyme start_potency->incubate reaction Addition of Fluorescent Substrate incubate->reaction measure Measure Fluorescence reaction->measure analyze_potency Calculate IC50 measure->analyze_potency start_selectivity Test Compounds at Fixed Concentration assay Activity Assay with Serine Hydrolase Panel start_selectivity->assay measure_selectivity Measure Enzyme Activity assay->measure_selectivity analyze_selectivity Determine % Inhibition and IC50 measure_selectivity->analyze_selectivity

Caption: In Vitro Experimental Workflow.

In_Vivo_Workflow cluster_pk Pharmacokinetics cluster_efficacy Efficacy in Pain Model admin_pk Compound Administration (p.o. or i.v.) collect_pk Blood and Brain Sample Collection admin_pk->collect_pk quantify_pk LC-MS/MS Analysis collect_pk->quantify_pk analyze_pk Calculate PK Parameters quantify_pk->analyze_pk induce_pain Induce Inflammatory Pain (CFA) admin_efficacy Oral Administration of Test Compounds induce_pain->admin_efficacy assess_pain Measure Pain Response admin_efficacy->assess_pain collect_efficacy Brain Tissue Collection assess_pain->collect_efficacy measure_faah Measure FAAH Activity and Anandamide Levels collect_efficacy->measure_faah

Caption: In Vivo Experimental Workflow.

Conclusion

This guide provides a comprehensive framework for the head-to-head comparison of the novel compound 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate with the well-characterized FAAH inhibitors PF-04457845, JNJ-42165279, and URB597. The proposed experimental plan, based on established methodologies, will enable a thorough evaluation of its potential as a novel therapeutic agent targeting the endocannabinoid system. The comparative data presented for the known drugs serves as a benchmark for assessing the performance of this new chemical entity.

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  • Piomelli, D., et al. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). PubMed. [Link]

  • Manduca, A., et al. (2019). Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice. Frontiers. [Link]

  • T3DB. 4-Chlorophenyl-N-methylcarbamate (T3D0910). [Link]

  • Guru, A. A., et al. (2025). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. PubMed. [Link]

  • Patel, K. D., et al. (2014). (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. [Link]

  • Thompson, A. J., et al. (2020). Interactions between 2′-fluoro-(carbamoylpyridinyl)deschloroepibatidine analogues and acetylcholine-binding protein inform on potent antagonist activity against nicotinic receptors. PMC. [Link]

  • Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Broad Institute. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. [Link]

  • Malawska, B., et al. (2019). Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. MDPI. [Link]

  • Therapeutic Target Database. TTD. [Link]

  • Tang, P. C., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers. [Link]

Sources

Comparative analysis of benzamide derivatives in vitro.

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Benzamide Derivatives In Vitro: Evaluating Class I HDAC Inhibitors

Executive Summary

Histone deacetylase (HDAC) inhibitors have emerged as a cornerstone in epigenetic pharmacology, particularly for oncology. While early-generation hydroxamate-based pan-HDAC inhibitors (e.g., Vorinostat, Panobinostat) demonstrated clinical efficacy, their broad-spectrum activity often led to significant off-target toxicities[1][2]. Benzamide derivatives (ortho-aminoanilides) represent a critical evolutionary step in drug design. By utilizing a 2-aminobenzamide moiety as the Zinc Binding Group (ZBG), these compounds achieve remarkable selectivity for Class I HDACs (HDAC1, 2, and 3)[3][4].

This guide provides a rigorous in vitro comparative analysis of three leading benzamide derivatives—Entinostat, Mocetinostat, and Tucidinostat —detailing their mechanistic profiles, comparative efficacy, and the standardized experimental protocols required for their evaluation.

Mechanistic Overview: The Benzamide Advantage

Unlike hydroxamates that forcefully chelate the active-site zinc ion, benzamides adopt a highly specific "heel-leg-exit" conformation within the narrow hydrophobic tunnel of Class I HDACs[5]. The 2-aminobenzamide group coordinates the Zn2+ ion in a bidentate manner, primarily via the amine group and weakly via the carbonyl oxygen[3]. This precise spatial requirement prevents benzamides from fitting into the wider catalytic pockets of Class IIb enzymes like HDAC6, conferring their distinct Class I selectivity[6].

By selectively inhibiting HDAC1, 2, and 3, benzamides induce chromatin relaxation, restoring the transcription of silenced tumor suppressor genes and epithelial markers (e.g., E-cadherin) without inducing the severe thrombocytopenia often associated with pan-HDAC inhibition[2][7].

HDAC_Pathway Benzamide Benzamide Derivative (ZBG: 2-aminobenzamide) HDAC Class I HDACs (HDAC1, 2, 3) Benzamide->HDAC Bidentate Zn2+ Chelation Chromatin Chromatin Relaxation (Histone Hyperacetylation) HDAC->Chromatin Inhibits Deacetylation GeneExp Gene Expression (Tumor Suppressors) Chromatin->GeneExp Transcriptional Activation Apoptosis Cell Cycle Arrest & Apoptosis GeneExp->Apoptosis Phenotypic Response

Figure 1: Mechanism of action of benzamide-derived Class I HDAC inhibitors.

Comparative Profiling: Entinostat vs. Mocetinostat vs. Tucidinostat

When evaluating benzamides in vitro, the primary metric is the half-maximal inhibitory concentration ( IC50​ ) against recombinant HDAC isoforms. The table below synthesizes the enzymatic selectivity profiles of the three benchmark compounds.

CompoundPrimary TargetsHDAC1 IC50​ (nM)HDAC2 IC50​ (nM)HDAC3 IC50​ (nM)Off-Target Activity
Entinostat (MS-275) HDAC1, HDAC3~300 - 510>2000~1700 - 8000Negligible Class II/IV[3][8]
Mocetinostat (MGCD0103) HDAC1, HDAC2, HDAC3, HDAC11~150~290~1100Inhibits HDAC11 (Class IV)[7]
Tucidinostat (Chidamide) HDAC1, HDAC2, HDAC3, HDAC109516067Inhibits HDAC10 (Class IIb)[2][3]

Data Interpretation & Causality:

  • Tucidinostat exhibits the most potent and balanced inhibition across HDAC1, 2, and 3, dropping into the sub-100 nM range[3]. Its unique ability to also inhibit HDAC10 contributes to its distinct immunomodulatory effects.

  • Entinostat is heavily skewed toward HDAC1. Its relatively weak activity against HDAC2 makes it an excellent tool compound for distinguishing HDAC1-specific biological pathways[3][5].

  • Mocetinostat demonstrates high potency in restoring epithelial differentiation (lowest EpIC50​ ) in mesenchymal-like cancer cells, heavily driven by its dual HDAC1/2 blockade which disrupts the SNAIL/HDAC repressor complex[7].

Standardized In Vitro Experimental Workflows

To ensure trustworthiness and reproducibility, the evaluation of novel benzamide derivatives must follow a self-validating, multi-tiered workflow. Below are the field-proven protocols detailing not just the how, but the why.

Workflow Start Compound Library (Benzamide Derivatives) Enzyme Cell-Free Enzymatic Assay (Fluorogenic Substrate) Start->Enzyme Step 1: Target Affinity (IC50) Cell Cellular Target Engagement (Western Blot: Ac-H3) Enzyme->Cell Step 2: Permeability & Engagement Phenotype Phenotypic Screening (MTT / CellTiter-Glo) Cell->Phenotype Step 3: Functional Efficacy (GI50) Select Lead Candidate Selection Phenotype->Select Step 4: Data Integration

Figure 2: Multi-tiered in vitro screening workflow for evaluating novel benzamide derivatives.

Protocol 1: Cell-Free Enzymatic Profiling (Fluorogenic Assay)

Objective: Determine the IC50​ of the benzamide derivative against recombinant human HDAC1, 2, and 3. Causality & Rationale: Benzamides often exhibit slow-binding, tight-binding kinetics. Therefore, pre-incubating the enzyme and inhibitor before adding the substrate is critical; failing to do so will result in an underestimation of compound potency[9]. We utilize the fluorogenic peptide Ac-RHKK(Acetyl)-AMC because it is derived from p53, a natural substrate highly specific to Class I HDACs[4][9].

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES, 150 mM NaCl, 5 mM MgCl2​ , 1 mM TCEP, 0.2 mg/mL BSA, pH 7.4). Rationale: BSA prevents non-specific adherence of the hydrophobic benzamides to the microplate walls, while TCEP maintains the reducing environment necessary for enzyme stability.

  • Enzyme-Inhibitor Pre-incubation: In a 384-well black microplate, mix recombinant HDAC1 (10 nM final) with varying concentrations of the benzamide inhibitor (serial dilution from 10 μM to 0.1 nM). Incubate at 37°C for 15 minutes .

  • Substrate Addition: Initiate the reaction by adding Ac-RHKK(Acetyl)-AMC to a final concentration of 20 μM.

  • Reaction & Detection: Incubate for 90 minutes at 37°C. Terminate the reaction by adding a developer solution containing Trypsin (cleaves the AMC fluorophore only from the deacetylated peptide) and Trichostatin A (TSA) to halt further HDAC activity.

  • Readout: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) and calculate IC50​ using a 4-parameter logistic regression.

Protocol 2: Cellular Target Engagement (Western Blotting)

Objective: Verify that the compound penetrates the cell membrane and inhibits HDACs in a physiological environment. Causality & Rationale: Enzymatic potency does not guarantee cellular efficacy due to efflux pumps or poor permeability. Measuring the hyperacetylation of Histone H3 (specifically at Lysine 9/14) serves as a direct, self-validating pharmacodynamic biomarker of Class I HDAC inhibition[10][11].

  • Cell Culture & Treatment: Seed cancer cells (e.g., A549 or MCF-7) in 6-well plates. Treat with the benzamide derivative at , , and 10× the enzymatic IC50​ for 24 hours.

  • Histone Extraction: Lyse cells using a Triton Extraction Buffer (TEB) to isolate intact nuclei, followed by acid extraction (0.2 N HCl) overnight at 4°C. Rationale: Acid extraction specifically precipitates highly basic histone proteins, removing cytoplasmic background noise.

  • Immunoblotting: Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Acetyl-Histone H3 (Lys9/14) and total Histone H3 (loading control).

  • Analysis: A dose-dependent increase in the Acetyl-H3 band intensity confirms successful intracellular target engagement.

Protocol 3: Anti-Proliferative Phenotypic Screening

Objective: Assess the downstream biological consequence of HDAC inhibition on cancer cell viability. Causality & Rationale: HDAC inhibition leads to cell cycle arrest (via p21 upregulation) and apoptosis. We utilize a 72-hour incubation period because epigenetic drugs require time to alter transcription profiles and translate those changes into phenotypic cell death[6].

  • Seeding: Seed cells (e.g., A549 lung epithelial cancer cells) at 2,000 cells/well in a 96-well plate. Allow 24 hours for adherence.

  • Treatment: Treat with a 9-point concentration gradient of the benzamide derivative (e.g., 0.01 μM to 50 μM) alongside a vehicle control (0.1% DMSO).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2​ .

  • Viability Assessment: Add MTT reagent or CellTiter-Glo. Rationale: CellTiter-Glo measures ATP levels as a proxy for metabolically active cells, offering higher sensitivity and broader linear range than MTT.

  • Data Processing: Calculate the GI50​ (concentration causing 50% growth inhibition). Compare the GI50​ to the enzymatic IC50​ to determine the cellular shift factor.

References

  • HDAC inhibitors as anticancer drugs: chemical diversity, clinical trials, challenges and perspectives. NIH/PMC.[Link]

  • Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents. White Rose Research Online.[Link]

  • N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. ACS Publications.[Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. NIH/PMC.[Link]

  • Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. NIH/PMC.[Link]

  • Current and Promising Histone Deacetylase Inhibitors in Cancer Therapy. Novelty Journals.[Link]

  • An epithelial marker promoter induction screen identifies histone deacetylase inhibitors to restore epithelial differentiation. ScienceOpen.[Link]

  • Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment. NIH/PMC.[Link]

  • Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. MDPI.[Link]

Sources

Anthelmintic efficacies of imidazo[1,2-alpha]pyridine-2-carbamates compared to benzimidazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Protocol

Executive Summary

For decades, benzimidazole-2-carbamates (BZDs) such as albendazole and oxfendazole have served as the cornerstone of human and veterinary anthelmintic therapy. However, the rapid emergence of resistant nematode strains—driven primarily by single nucleotide polymorphisms (SNPs) in the β-tubulin gene—has necessitated the development of novel pharmacophores.

Imidazo[1,2-α]pyridine-2-carbamates were developed as bioisosteric alternatives to BZDs. By replacing the benzimidazole core with an imidazo[1,2-α]pyridine bicyclic ring, researchers aimed to bypass existing resistance mechanisms while retaining potent tubulin-binding capabilities. This guide objectively compares the anthelmintic efficacy of these two classes, detailing their mechanistic divergences, comparative in vivo performance, and the rigorous experimental protocols required to validate their efficacy.

Mechanistic Foundations: Targeting Nematode β-Tubulin

Both benzimidazoles and imidazo[1,2-α]pyridine-2-carbamates exert their primary anthelmintic effect by binding to the colchicine-binding domain of nematode β-tubulin.

Despite their structural similarities, the repositioning of the nitrogen atom in the imidazo[1,2-α]pyridine ring alters the molecule's electron density and hydrogen-bonding potential. This subtle quantum mechanical shift impacts the thermodynamics of target binding. While BZDs form highly stable complexes that arrest microtubule dynamics, the binding kinetics of imidazo[1,2-α]pyridines can vary dramatically depending on the specific nematode species and the steric bulk of their 6-position substituents.

MoA Drug Anthelmintic Agent (Imidazo[1,2-a]pyridine) Target Nematode β-Tubulin (Colchicine Domain) Drug->Target High-Affinity Binding Inhibition Inhibition of Microtubule Polymerization Target->Inhibition Steric Hindrance Disruption Cytoskeletal Disruption & Loss of Transport Inhibition->Disruption Depolymerization Death Parasite Starvation & Death Disruption->Death Metabolic Collapse

Mechanism of action for tubulin-binding anthelmintics leading to parasite death.

Comparative Efficacy: In Vivo Data

The assumption that bioisosteres yield equivalent biological activity is challenged when comparing these two classes across different nematode species.

Broad-Spectrum Equivalency (Nematospiroides dubius)

In early screenings against Nematospiroides dubius in mice, 6-substituted methyl imidazo[1,2-α]pyridine-2-carbamates demonstrated anthelmintic activity nearly identical to their similarly substituted benzimidazole counterparts. The derivative methyl 6-(1,2,2-trichloroethenyl)imidazo[1,2-α]pyridine-2-carbamate emerged as the most potent in the series, proving that the imidazopyridine scaffold is inherently viable [1].

Species-Specific Divergence (Trichinella spiralis)

A critical divergence in efficacy is observed in Trichinella spiralis models. Oxfendazole (a BZD) is highly effective at clearing both immature and adult T. spiralis worms. However, its exact structural isomer—methyl 6-(phenylsulfinyl)imidazo[1,2-a]pyridine-2-carbamate—is completely ineffective in vivo, even at elevated doses of 400 mg/kg [2]. Quantum mechanical studies suggest that the inactivity of the imidazo[1,2-a]pyridine isomer in this specific parasite is due to unfavorable steric interactions at the altered β-tubulin binding pocket of T. spiralis.

Quantitative Efficacy Summary
Compound ClassSpecific AgentTarget OrganismHost ModelEfficacy Profile
Benzimidazole OxfendazoleT. spiralisMouseHigh: >95% reduction of adult/immature worms.
Imidazo[1,2-α]pyridine Methyl 6-(phenylsulfinyl)...T. spiralisMouseInactive: 0% reduction at 100 mg/kg.
Benzimidazole AlbendazoleN. dubiusMouseHigh: Standard clearance achieved.
Imidazo[1,2-α]pyridine Methyl 6-(1,2,2-trichloroethenyl)...N. dubiusMouseHigh: Most potent derivative in the series.

Experimental Protocols: Self-Validating Workflows

To accurately benchmark novel imidazo[1,2-α]pyridine-2-carbamates against BZDs, researchers must employ rigorous, self-validating experimental designs. The following protocol outlines the gold-standard in vivo murine nematode clearance assay.

Protocol: In Vivo Murine Nematode Clearance Assay

Objective: Quantify the therapeutic effectiveness of anthelmintic candidates against the intestinal phase of nematode infection.

Self-Validation Mechanism: The protocol mandates a vehicle-only negative control to establish the baseline infection burden, and an albendazole-treated positive control to validate the assay's sensitivity. If the positive control fails to achieve >90% clearance, the entire assay is invalidated, ensuring absolute trustworthiness of the data.

  • Step 1: Parasite Inoculation

    • Action: Administer 200 viable T. spiralis or N. dubius infective larvae to 6-8 week old mice via oral gavage.

    • Causality: Oral gavage ensures a precise, uniform infectious dose across all test subjects, minimizing inter-subject variability.

  • Step 2: Drug Administration (Day 3 Post-Infection)

    • Action: Administer the test compound (e.g., 12.5 - 400 mg/kg) suspended in 0.5% carboxymethylcellulose via oral gavage.

    • Causality: Dosing specifically on Day 3 targets the established adult worms in the intestinal mucosa. This isolates the drug's efficacy against the mature intestinal phase, avoiding confounding variables associated with early larval migration.

  • Step 3: Necropsy & Tissue Harvest (Day 6 Post-Infection)

    • Action: Euthanize subjects and rapidly excise the small intestine.

    • Causality: Day 6 is the optimal window. It provides sufficient time for drug-induced microtubule depolymerization to cause parasite starvation and expulsion, but occurs before the host's natural adaptive immune response begins to spontaneously expel the worms (which typically starts around Day 8-10).

  • Step 4: Worm Recovery and Quantification

    • Action: Incubate longitudinally slit intestines in saline at 37°C for 4 hours to allow worms to migrate out of the tissue. Count worms under a stereomicroscope.

    • Causality: Active migration relies on worm viability. Dead or paralyzed worms trapped in the mucus are washed and counted separately, allowing differentiation between lethal and paralytic drug effects.

Workflow S1 Step 1: Parasite Inoculation Infect mice with nematode larvae S2 Step 2: Drug Administration Oral gavage (Day 3 post-infection) S1->S2 Wait 3 Days (Intestinal Phase) S3 Step 3: Necropsy & Recovery Harvest intestines on Day 6 S2->S3 72h Post-Dose Incubation S4 Step 4: Efficacy Quantification Count adult worms vs. Control S3->S4 Microscopic Analysis

In vivo workflow for evaluating anthelmintic efficacy in a murine nematode model.

Conclusion & Future Directions

Imidazo[1,2-α]pyridine-2-carbamates represent a highly potent class of anthelmintics that successfully mimic the benzimidazole pharmacophore in many nematode models. However, as demonstrated by the divergent efficacy against Trichinella spiralis, structural bioisosterism does not guarantee universal cross-species activity. Drug development professionals must prioritize species-specific target validation and utilize quantum mechanical modeling alongside traditional in vivo screenings to predict the steric compatibility of novel scaffolds with resistant nematode β-tubulin isoforms.

References

  • Title: Substituted imidazo[1,2-a]pyridine-2-carbamate anthelmintics. Source: Journal of Medicinal Chemistry (1981) URL: [Link]

  • Title: Experimental and theoretical studies of anthelmintics: oxfendazole and its imidazo[1,2-a]pyridine-2-carbamate isomer. Source: International Journal for Parasitology (1989) URL: [Link]

Safety Operating Guide

4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checklist, but as a mechanistic necessity. 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate is a highly specialized, dual-halogenated molecule. Its structural complexity dictates a strict, self-validating disposal protocol to prevent the release of highly toxic, corrosive, and environmentally persistent byproducts.

The following operational guide provides the definitive, step-by-step methodology for the safe handling, segregation, and thermal destruction of this compound.

Part 1: Mechanistic Rationale for Disposal Protocols

To understand the disposal requirements, we must analyze the thermal degradation pathways of the molecule's three critical functional groups:

  • The Carbamate Linkage ( R−NH−COO−R′ ): Upon thermal breakdown, the carbamate backbone decomposes to yield toxic nitrogen oxides (NOx) and carbon monoxide.

  • The Chlorophenyl Group: The carbon-chlorine (C-Cl) bond is highly stable. Incomplete combustion at standard temperatures risks the formation of highly toxic polychlorinated biphenyls (PCBs) or dioxin-like compounds.

  • The Fluoropyridine Group: Cleavage of the carbon-fluorine (C-F) bond releases hydrogen fluoride (HF), a highly corrosive gas that rapidly degrades standard incinerator linings and poses severe inhalation risks.

Because of these factors, standard biological degradation, landfilling, or low-temperature incineration are scientifically invalid and legally prohibited under [1]. The only acceptable method is High-Temperature Incineration (>1100°C) at a licensed facility equipped with alkaline gas scrubbers to neutralize the resulting HCl and HF gases [2].

Part 2: Operational Workflow & Laboratory Segregation

Every protocol in your laboratory must function as a self-validating system—meaning each step inherently verifies the safety and accuracy of the previous one.

Phase 1: Source Segregation & Containment

  • Isolate the Waste Stream: Immediately classify any solution, solid, or contaminated consumable containing this compound as Halogenated Organic Waste . Do not mix this with non-halogenated solvents (e.g., ethanol, acetone).

    • Causality & Validation: Mixing dilutes the halogen concentration, unpredictably altering the waste stream's BTU (British Thermal Unit) value. This drastically increases incineration costs and risks routing the waste to a facility unequipped for acid gas scrubbing [3]. You can validate stream purity by ensuring only specific, pre-approved halogenated processes utilize this designated container.

  • Select Compatible Containment: Use High-Density Polyethylene (HDPE) jerricans or PTFE-lined amber glass bottles.

    • Causality & Validation: Carbamate solutions in certain organic solvents can degrade standard rubber or low-density polymer seals. Prior to use, visually inspect the PTFE liner for integrity.

  • Implement Secondary Containment: Place the primary container in a chemically resistant secondary tray to capture potential micro-leaks.

Phase 2: Manifesting & Institutional Transfer 4. Apply Regulatory Labeling: Affix a hazardous waste label detailing the exact chemical name: "4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate (Halogenated Carbamate)." Include the approximate concentration and associated EPA waste codes (e.g., F-listed for spent halogenated mixtures, or K-codes if derived from carbamate production) [4]. 5. EHS Verification: Submit the waste manifest to your Environmental Health and Safety (EHS) department.

  • Validation: EHS will cross-reference the "Halogenated" designation on the label against the manifest to ensure it is legally routed to a RCRA Subtitle C permitted facility.

Part 3: Emergency Spill Response & Decontamination

In the event of a spill, the self-validating safety loop requires immediate physical containment over chemical neutralization:

  • Evacuate & Ventilate: Ensure the area is well-ventilated to disperse any aerosolized particulates or solvent vapors.

  • Absorb: Use an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth).

    • Causality: Do NOT use combustible materials like paper towels. Combustibles complicate the halogenated incineration process by adding uncalibrated thermal load to the waste stream[3].

  • Collect & Seal: Sweep the absorbed mixture using non-sparking tools and place it into a solid hazardous waste container. Label immediately as "Spill Debris - Halogenated Carbamate."

Part 4: Quantitative Waste Management Data

Summarizing the logistical parameters ensures rapid decision-making during waste characterization.

Operational ParameterSpecification & RequirementMechanistic Rationale
Primary Classification Halogenated Organic WasteMolecule contains covalently bound Chlorine and Fluorine atoms.
Disposal Modality High-Temp Incineration (>1100°C)Required to fully cleave stable C-Cl and C-F bonds without forming dioxins.
Facility Requirement Alkaline Gas ScrubbersNeutralizes corrosive HCl and HF gases generated during combustion.
Primary Containment HDPE or PTFE-lined glassPrevents solvent leaching and maintains structural integrity.
Incompatible Streams Non-halogenated organics, strong acidsMixing alters combustion thermodynamics and risks improper facility routing.
Spill Absorbent Vermiculite / Diatomaceous EarthInert materials do not add combustible load to the halogenated waste stream.

Part 5: Disposal Pathway Visualization

WasteWorkflow Source 4-Chlorophenyl 4-fluoropyridin- 2-ylcarbamate Waste Segregation Segregation: Halogenated Organic Stream Source->Segregation Lab Collection & Labeling Incinerator RCRA Subtitle C Facility: High-Temp Incineration (>1100°C) Segregation->Incinerator EHS Transport & Manifest Scrubber Effluent Treatment: Alkaline Gas Scrubber Incinerator->Scrubber Toxic Gases (HCl, HF, NOx) Disposition Final Disposition: Neutralized Salts & Ash Scrubber->Disposition Safe Environmental Discharge

Fig 1: Mechanistic workflow for the thermal destruction of halogenated carbamate waste.

References

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes Source: Federal Register (US Environmental Protection Agency) URL:[Link]

  • Disposal Handbook: Guide To Managing Classification And Disposal Of Hazardous Waste Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Hazardous Waste Listings: Defining Hazardous Waste Source: US Environmental Protection Agency (EPA) URL:[Link]

A Researcher's Guide to the Safe Handling of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

As a novel compound in drug discovery and development, 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research. This guide provides a detailed protocol for the safe use, storage, and disposal of this compound, drawing upon established safety principles for related chemical classes, including carbamates, pyridine derivatives, and chlorinated aromatic compounds.

Immediate Safety and Hazard Assessment

Given the chemical structure, 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate should be treated as a potentially hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.[1][2] The presence of a carbamate functional group suggests potential for cholinesterase inhibition, a characteristic of many carbamate pesticides.[3][4] The pyridine and chlorophenyl moieties also contribute to potential irritant and toxic properties.[5][6]

Core Hazards:

  • Skin and Eye Irritation: Direct contact may cause significant irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][7]

  • Potential Systemic Toxicity: Carbamates as a class can have systemic effects.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the minimum required PPE for handling 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash hazard.[4][8][9]Protects against splashes and airborne particles, which can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile) inspected prior to use.[8]Prevents skin contact and absorption.
Body Protection A lab coat. For tasks with a higher risk of splashes or spills, a chemical-resistant apron should be worn over the lab coat.[4][9]Protects against incidental skin contact.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if working outside of a certified chemical fume hood, if dusts are generated, or if irritation is experienced.[9]Prevents inhalation of potentially harmful airborne particles.

Operational and Handling Protocols

Adherence to a strict operational workflow is crucial for minimizing the risk of exposure and contamination.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Work in a designated, well-ventilated area, preferably a chemical fume hood. prep_ppe Don appropriate PPE as specified. prep_emergency Ensure eyewash stations and safety showers are accessible. handling_weigh Weigh the compound carefully to avoid generating dust. prep_emergency->handling_weigh Proceed to Handling handling_dissolve If dissolving, add the solid to the solvent slowly. handling_transfer Use appropriate tools (spatula, etc.) for transfers. post_clean Clean all contaminated surfaces and equipment. handling_transfer->post_clean Proceed to Post-Handling post_decontaminate Decontaminate reusable glassware. post_ppe Remove and dispose of contaminated PPE properly. post_wash Wash hands thoroughly with soap and water.

Caption: Standard operating procedure for handling 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate.

Storage Requirements

Proper storage is essential to maintain the compound's integrity and prevent accidental exposure.

  • Container: Store in a tightly closed, clearly labeled container.[5][10]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6][10]

  • Security: Store in a locked cabinet or area with restricted access.[8][11]

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to mitigate potential hazards.

1. Evacuate and Alert:

  • Alert personnel in the immediate vicinity.

  • If the spill is large or the substance becomes airborne, evacuate the area.

2. Control and Contain:

  • For small solid spills, gently cover with an absorbent material like vermiculite or sand to prevent dust formation.[12]

  • For liquid spills, use an inert absorbent material to contain the spread.[13][14]

3. Cleanup:

  • Wearing appropriate PPE, carefully sweep or absorb the material and place it into a labeled, sealed container for hazardous waste disposal.[1][12]

  • Avoid creating dust.[1]

4. Decontamination:

  • Clean the spill area thoroughly. For carbamate spills, a decontamination solution of household bleach and hydrated lime can be used, followed by absorption of the cleaning solution.[13][14] Alternatively, scrubbing with strong soap or washing soda is also recommended for carbamates.[15]

  • All cleaning materials must be disposed of as hazardous waste.[13][14]

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][16]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][16]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][17]

Disposal Plan

All waste containing 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate, including the pure compound, contaminated materials, and cleaning residues, must be treated as hazardous waste.

Waste Disposal Workflow

start Identify Waste (Solid, Liquid, Contaminated PPE) segregate Segregate as Chlorinated Organic Waste. Do not mix with non-halogenated waste. start->segregate container Use a designated, sealed, and clearly labeled hazardous waste container. segregate->container labeling Label with 'Hazardous Waste' and the full chemical name. container->labeling storage Store in a designated satellite accumulation area. labeling->storage pickup Arrange for pickup by a licensed hazardous waste disposal contractor. storage->pickup end Disposal Complete pickup->end

Caption: Procedural flow for the disposal of 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate waste.

Key Disposal Principles:

  • Segregation: This compound should be segregated as chlorinated organic waste. Do not mix with other waste streams.[18]

  • Labeling: The waste container must be clearly marked with "Hazardous Waste" and the full chemical name: "4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate".[12][18]

  • Collection: All waste must be collected by a licensed hazardous waste disposal contractor.[12] Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[1][11]

  • Decontamination of Glassware: Rinse contaminated glassware with a suitable solvent (e.g., acetone or ethanol) under a fume hood. Collect the solvent rinse as hazardous liquid waste.[12]

By adhering to these comprehensive safety and handling protocols, researchers can mitigate the risks associated with 4-Chlorophenyl 4-fluoropyridin-2-ylcarbamate, ensuring a safe and productive laboratory environment.

References

  • How to Handle Chemical Spills. (n.d.).
  • How to Handle Chemical Spills | Arboriculture & Urban Forestry. (n.d.).
  • PYRIDINE. (n.d.).
  • Decontamination - FAO.org. (n.d.).
  • Pyridine, alkyl derivs. SDS, 68391-11-7 Safety Data Sheets - ECHEMI. (n.d.).
  • Personal protective equipment for handling Methyl carbamate-d3 - Benchchem. (n.d.).
  • Development of Personal Protective Clothing for Reducing Exposure to Insecticides in Pesticide Applicators - PMC. (n.d.).
  • Pyridine-D5 (D, 99.5%) - Novachem. (2018, September 12).
  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1).
  • WSDA Pesticide Applicator Advisory - Washington State Department of Agriculture - | WA.gov. (n.d.).
  • CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE | CAMEO Chemicals. (n.d.).
  • Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate - Benchchem. (n.d.).
  • Personal Protection for the Applicator and Worker Module - Welcome to PSEP! (n.d.).
  • pyridine - Sdfine. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Navigating the Safe Disposal of Methyl (4-formylphenyl)carbamate: A Comprehensive Guide - Benchchem. (n.d.).
  • (6-Chloropyridin-3-yl)methyl N-(4-chlorophenyl)carbamate - AK Scientific, Inc. (n.d.).
  • Safety Data Sheet. (2022, February 4).
  • Safety data sheet - BASF. (2025, July 28).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, November 16).
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides - EPA. (n.d.).
  • Material Safety Data Sheet - BD. (2019, August 28).
  • material safety data sheet - Capot Chemical. (2014, March 14).
  • SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2011, September 15).
  • (4-CHLORO-PYRIDIN-2-YL)-CARBAMIC ACID TERT-BUTYL ESTER Safety Data Sheets. (n.d.).
  • Safety data sheet - BASF. (2026, March 6).
  • (4-CHLORO-2-FLUORO-PHENYL)-CARBAMIC ACID ETHYL ESTER Safety Data Sheets. (n.d.).
  • Common Name: 4-CHLOROPHENYL PHENYL ETHER HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EX - NJ.gov. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2011, June 27).
  • Navigating the Disposal of (4-Chlorophenyl)-pyridin-2-yldiazene: A Step-by-Step Guide - Benchchem. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - 4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine - ChemicalBook. (2025, July 26).

Sources

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